trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester
Description
Properties
IUPAC Name |
4-methoxycarbonylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJNPHCQABYENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00905945, DTXSID401224382 | |
| Record name | 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905945 | |
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| Record name | trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401224382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-85-4, 15177-67-0, 32529-79-6 | |
| Record name | 1011-85-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401224382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid, 1-methyl ester, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Monomethyl trans-1,4-Cyclohexanedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(methoxycarbonyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-4-(Methoxycarbonyl)cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester, a key chemical intermediate. The document details its chemical structure, physicochemical properties, synthesis protocols, and its significant role as a structural scaffold in the development of therapeutic agents, particularly Janus Kinase (JAK) inhibitors.
Core Compound Structure and Properties
trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is an organic compound featuring a cyclohexane ring with two functional groups, a carboxylic acid and a methyl ester, in a trans configuration at the 1 and 4 positions. This specific stereochemistry influences its physical properties and reactivity, making it a valuable building block in organic synthesis.[1]
Table 1: Physicochemical Properties of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester and Related Compounds
| Property | trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester | trans-1,4-Cyclohexanedicarboxylic Acid |
| CAS Number | 15177-67-0 | 619-82-9[2][3] |
| Molecular Formula | C₉H₁₄O₄[1] | C₈H₁₂O₄[2][3] |
| Molecular Weight | 186.21 g/mol | 172.18 g/mol [2][4] |
| Appearance | White to off-white solid/powder | White solid |
| Melting Point | 124-128 °C | 312.5 °C[2] |
| Boiling Point | 303.15 °C (Predicted) | Decomposes |
| Solubility | Moderately soluble in organic solvents, limited solubility in water.[1] | - |
Synthesis and Experimental Protocols
The synthesis of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester is typically achieved through the mono-esterification of trans-1,4-cyclohexanedicarboxylic acid. The diacid itself can be synthesized via the hydrogenation of terephthalic acid.
Synthesis of trans-1,4-Cyclohexanedicarboxylic Acid
A common industrial method for producing 1,4-cyclohexanedicarboxylic acid is the hydrogenation of terephthalic acid.[2] This process often yields a mixture of cis and trans isomers. The trans isomer can be isolated or the mixture can be isomerized to favor the trans product.
Experimental Protocol: Isomerization of a cis/trans Mixture to Yield trans-1,4-Cyclohexanedicarboxylic Acid
This protocol is based on methods described in patent literature for the isomerization of a mixture of cis and trans isomers to favor the thermodynamically more stable trans isomer.[1][5]
-
Reaction Setup: A mixture of cis- and trans-1,4-cyclohexanedicarboxylic acid is heated in a suitable solvent, such as dimethylformamide (DMF).[5]
-
Catalyst Addition: A catalytic amount of a base, for example, sodium methoxide, is added to the mixture.[5]
-
Isomerization: The reaction mixture is heated to reflux for several hours (e.g., 6-24 hours) to facilitate the conversion of the cis isomer to the trans isomer.[5]
-
Crystallization and Isolation: The reaction mixture is cooled, allowing the less soluble trans-1,4-cyclohexanedicarboxylic acid to crystallize. The solid product is then isolated by filtration and dried.[5]
Synthesis of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester
The monomethyl ester can be prepared from the diacid through a controlled esterification reaction.
Experimental Protocol: Mono-esterification of trans-1,4-Cyclohexanedicarboxylic Acid
This protocol is adapted from a described synthesis route.[3]
-
Dissolution: Dissolve trans-1,4-cyclohexanedicarboxylic acid (e.g., 3.0 g, 17 mmol) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 2:1 ratio, 24 mL) and cool the solution in an ice bath.[3]
-
Esterification: Slowly add a solution of trimethylsilyldiazomethane (e.g., 9 mL of a 2.0 M solution in hexanes, 18 mmol) to the stirred, cold solution.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.[3]
-
Quenching: Quench the reaction by adding acetic acid (e.g., 5 mL).[3]
-
Workup and Purification: Remove the solvents under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate/acetic acid gradient) to yield pure trans-1,4-cyclohexanedicarboxylic acid monomethyl ester.[3]
Application in Drug Development: A Scaffold for Janus Kinase (JAK) Inhibitors
While trans-1,4-cyclohexanedicarboxylic acid monomethyl ester itself is not reported to have direct biological activity, its derivatives are crucial intermediates in the synthesis of pharmacologically active compounds. A prominent example is the use of trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid, derived from the trans-1,4-cyclohexanedicarboxylic acid core, in the synthesis of Janus Kinase (JAK) inhibitors.[2][6][7]
JAK inhibitors are a class of drugs that target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are critical components of the JAK-STAT signaling pathway.[4][8] This pathway is essential for mediating cellular responses to a wide range of cytokines and growth factors involved in immunity and inflammation.[4] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.[4]
The trans-1,4-cyclohexanedicarboxylate scaffold provides a rigid and three-dimensional core that can be appropriately functionalized to interact with the active site of JAK enzymes, leading to potent and selective inhibition.
Synthesis of a Key Intermediate for JAK Inhibitors
The conversion of the trans-1,4-cyclohexanedicarboxylic acid framework into a key amino acid intermediate is a critical step in the synthesis of certain JAK inhibitors.
Experimental Protocol: Synthesis of trans-4-Amino-1-cyclohexanecarboxylic Acid
This protocol is based on a one-pot reaction described in patent literature.[2][6][7]
-
Reaction Setup: In an autoclave, combine p-aminobenzoic acid, a ruthenium on carbon catalyst (e.g., 5% Ru/C), and an aqueous sodium hydroxide solution (e.g., 10% NaOH).[6][7]
-
Hydrogenation: Stir the mixture under hydrogen pressure (e.g., 15 bar) at an elevated temperature (e.g., 100 °C) until the reaction is complete.[6][7] This step reduces the aromatic ring to a cyclohexane ring, yielding a mixture of cis and trans isomers of 4-aminocyclohexane-1-carboxylic acid.
-
Protection and Isomer Separation (if required): The resulting mixture can be used directly for the synthesis of some drug candidates, or the amino group can be protected (e.g., with a Boc group) followed by separation of the desired trans isomer.[2][7]
Conclusion
trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is a valuable and versatile chemical intermediate. While it does not possess inherent biological activity, its rigid, non-planar structure makes the parent diacid a desirable scaffold in medicinal chemistry. Its derivatives, particularly the amino-functionalized analogs, are key building blocks in the synthesis of sophisticated therapeutic agents such as Janus Kinase inhibitors. The synthetic protocols outlined in this guide provide a foundation for researchers to access this important chemical entity and its derivatives for applications in drug discovery and development. The continued exploration of this and similar scaffolds is likely to yield novel therapeutic agents with improved efficacy and selectivity.
References
- 1. EP1449822B1 - Method for producing trans-1,4-cyclohexane dicarboxylic acid - Google Patents [patents.google.com]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. Synthesis routes of 1,4-Cyclohexanedicarboxylic acid [benchchem.com]
- 4. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103539660A - Method of preparing trans-1,4-cyclohexane dicarboxylic acid from hybrid 1,4-cyclohexane dicarboxylic acid - Google Patents [patents.google.com]
- 6. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction [mdpi.com]
An In-depth Technical Guide to trans-4-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of trans-4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, a versatile building block with significant applications in medicinal chemistry and drug development. This document details its physicochemical characteristics, provides an experimental protocol for its synthesis, and explores its role as a linker in Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.
Core Physicochemical Properties
trans-4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is a bifunctional molecule featuring both a carboxylic acid and a methyl ester group in a trans configuration on a cyclohexane ring. This specific stereochemistry imparts a degree of rigidity to the molecule, a desirable feature in the design of linkers for bioactive compounds.
| Property | Value | References |
| IUPAC Name | trans-4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | [1] |
| Synonyms | Monomethyl trans-1,4-cyclohexanedicarboxylate, trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester | [1][2] |
| CAS Number | 15177-67-0 (trans isomer) | [2] |
| Molecular Formula | C₉H₁₄O₄ | [2][3][4] |
| Molecular Weight | 186.21 g/mol | [2][3][4] |
| Appearance | White to off-white or pale-yellow solid | [2][5] |
| Melting Point | 112-114 °C | [5] |
| Boiling Point | 303.1 °C at 760 mmHg | |
| Solubility | Slightly soluble in water | |
| pKa | (Predicted) |
Note on Isomers and CAS Numbers: It is crucial to distinguish between the cis and trans isomers. The CAS number 15177-67-0 is most consistently associated with the trans isomer. The CAS number 1011-85-4 typically refers to the cis isomer, while 32529-79-6 is often used for the unspecified isomer mixture.
Synthesis of trans-4-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid
The most common laboratory-scale synthesis of trans-4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid involves the selective mono-hydrolysis of the corresponding diester, dimethyl trans-1,4-cyclohexanedicarboxylate.
Experimental Protocol: Mono-hydrolysis of Dimethyl trans-1,4-cyclohexanedicarboxylate
This protocol is adapted from a standard procedure for the selective hydrolysis of a diester.
Materials:
-
Dimethyl trans-1,4-cyclohexanedicarboxylate
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Methanol (MeOH)
-
Deionized water
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether (PE)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl trans-1,4-cyclohexanedicarboxylate (1 equivalent) in 80% aqueous methanol.
-
Hydrolysis: Add barium hydroxide octahydrate (0.5 equivalents) to the solution. Stir the reaction mixture at room temperature (approximately 25 °C) for 12 hours.
-
Work-up:
-
Dilute the reaction mixture with deionized water.
-
Wash the aqueous mixture with hexane to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to a pH of 3 using 2M HCl.
-
Extract the product from the acidified aqueous layer with ethyl acetate.
-
-
Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether, to yield pure trans-4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid as a white solid.
-
Logical Workflow for Synthesis:
Application in Drug Development: A PROTAC Linker
A significant and modern application of trans-4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is its use as a rigid linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[6]
A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[6] The linker's length, rigidity, and chemical nature are critical for the efficacy of the PROTAC, as they dictate the formation of a stable ternary complex between the POI and the E3 ligase.[7][8] The rigid cyclohexane core of trans-4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid can provide a desirable conformational constraint to the linker, which can enhance the stability of this ternary complex.[7][8]
The Ubiquitin-Proteasome Signaling Pathway
The ubiquitin-proteasome system is the primary mechanism for selective protein degradation in eukaryotic cells. PROTACs exploit this pathway to eliminate pathogenic proteins. The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: This proximity facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to the POI. This process is repeated to form a polyubiquitin chain on the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that functions as a cellular "recycling plant."
-
Degradation and Recycling: The proteasome unfolds and degrades the POI into small peptides, and the ubiquitin molecules are recycled. The PROTAC molecule is also released and can participate in further rounds of degradation.
References
- 1. 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 296850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemscene.com [chemscene.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester. It includes a summary of quantitative NMR data, a comprehensive experimental protocol for spectrum acquisition, and a visual representation of the molecule's structure and proton relationships.
Introduction
trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is a derivative of cyclohexane-1,4-dicarboxylic acid, a molecule of interest in various fields, including polymer chemistry and as a building block in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of such organic molecules. The ¹H NMR spectrum provides valuable information regarding the chemical environment, connectivity, and stereochemistry of the protons within the molecule.
In the trans isomer, the two substituents on the cyclohexane ring are on opposite sides of the ring, leading to a diequatorial conformation as the most stable chair form. This stereochemical arrangement has a distinct impact on the ¹H NMR spectrum, particularly concerning the chemical shifts and coupling constants of the cyclohexane ring protons.
Predicted ¹H NMR Spectral Data
Due to the limited availability of experimentally derived and published ¹H NMR data for trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester, the following data is predicted based on the analysis of structurally similar compounds, namely trans-1,4-cyclohexanedicarboxylic acid and methyl cyclohexanecarboxylate. The predicted spectrum is expected to exhibit distinct signals for the methyl ester protons, the methine protons at the 1 and 4 positions of the cyclohexane ring, and the methylene protons of the cyclohexane ring.
Table 1: Predicted ¹H NMR Data for trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| -OCH₃ | 3.67 | Singlet (s) | - | 3H |
| H-1 (CH-COOCH₃) | 2.2 - 2.5 | Triplet of triplets (tt) or multiplet (m) | J_ax-ax ≈ 12, J_ax-eq ≈ 3.5 | 1H |
| H-4 (CH-COOH) | 2.2 - 2.5 | Triplet of triplets (tt) or multiplet (m) | J_ax-ax ≈ 12, J_ax-eq ≈ 3.5 | 1H |
| H-2, H-6 (axial) | 1.9 - 2.1 | Multiplet (m) | - | 2H |
| H-3, H-5 (axial) | 1.9 - 2.1 | Multiplet (m) | - | 2H |
| H-2, H-6 (equatorial) | 1.4 - 1.6 | Multiplet (m) | - | 2H |
| H-3, H-5 (equatorial) | 1.4 - 1.6 | Multiplet (m) | - | 2H |
| -COOH | ~12.0 | Broad singlet (br s) | - | 1H |
Note: The chemical shifts of the cyclohexane protons are highly dependent on the solvent and concentration. The axial protons are expected to be shielded (appear at a lower ppm) compared to the equatorial protons. The methine protons (H-1 and H-4) are expected to be deshielded due to the electron-withdrawing nature of the carboxylic acid and ester groups.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester.
3.1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for moderately polar organic molecules. If solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.
-
Sample Concentration: Weigh approximately 5-10 mg of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Often, commercially available deuterated solvents contain TMS. If not, a small amount can be added.
3.2. Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
-
Spectrometer Frequency: 400 MHz
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used for a 1D ¹H NMR spectrum.
-
Acquisition Time (AQ): 2-4 seconds. A longer acquisition time provides better resolution.
-
Relaxation Delay (D1): 1-5 seconds. This delay allows for the relaxation of the nuclei between scans, which is important for quantitative analysis.
-
Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration. A higher number of scans will improve the signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of 12-16 ppm is generally sufficient to cover the entire proton chemical shift range for most organic molecules.
-
Temperature: The spectrum is typically acquired at room temperature (298 K).
3.3. Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure that all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
-
Peak Picking: The chemical shift of each peak is determined.
Structural Analysis and Signal Assignment
The structure of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester with the predicted proton assignments is shown below.
Figure 1. Molecular structure of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester.
The trans configuration forces both the methyl ester and carboxylic acid groups into equatorial positions in the most stable chair conformation. This has important consequences for the ¹H NMR spectrum:
-
Methine Protons (H-1 and H-4): These protons are in axial positions. Each will be coupled to two axial and two equatorial protons on the adjacent methylene groups. This will result in a complex multiplet, often appearing as a triplet of triplets. The large coupling constant will be due to the trans-diaxial coupling with the adjacent axial protons (J_ax-ax ≈ 10-13 Hz), and the smaller coupling will be due to the axial-equatorial coupling (J_ax-eq ≈ 2-5 Hz).
-
Methylene Protons (H-2, H-3, H-5, H-6): The axial and equatorial protons on each methylene carbon are diastereotopic and will have different chemical shifts. The axial protons are generally more shielded (upfield) than the equatorial protons. They will exhibit complex splitting patterns due to both geminal coupling (coupling to the other proton on the same carbon) and vicinal coupling to the neighboring protons.
J-Coupling and Conformational Analysis
The magnitude of the vicinal (three-bond) proton-proton coupling constants (³J_HH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship is a powerful tool for conformational analysis.
Figure 2. J-Coupling relationships in the cyclohexane ring of the title compound.
In the diequatorial conformation of the trans isomer, the large observed coupling constants for the methine protons (H-1 and H-4) would confirm their axial orientation and thus the equatorial orientation of the substituents.
Conclusion
This technical guide has provided a comprehensive overview of the ¹H NMR spectrum of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester. By combining the predicted spectral data with a detailed experimental protocol and an understanding of the structural and conformational factors influencing the spectrum, researchers can effectively utilize ¹H NMR for the characterization and analysis of this and related compounds. The distinct features of the spectrum, particularly the chemical shifts and coupling constants of the cyclohexane ring protons, serve as a reliable indicator of the trans stereochemistry.
Monomethyl trans-1,4-cyclohexanedicarboxylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl trans-1,4-cyclohexanedicarboxylate is a dicarboxylic acid monoester that serves as a valuable intermediate in organic synthesis. Its rigid, non-planar cyclohexane core and dual functionality, possessing both a carboxylic acid and a methyl ester group, make it a versatile building block for the synthesis of a variety of more complex molecules, including polymers and potentially bioactive compounds. This technical guide provides a detailed overview of the known physical properties of monomethyl trans-1,4-cyclohexanedicarboxylate, outlines general experimental protocols for their determination, and presents logical workflows for its synthesis and potential applications.
Core Physical Properties
The physical characteristics of monomethyl trans-1,4-cyclohexanedicarboxylate are crucial for its handling, purification, and application in synthesis. While experimentally determined data for some properties are limited, a combination of reported values and computational predictions provides a solid foundation for its use in a laboratory setting.
Data Presentation: Physical Properties
| Physical Property | Value | Data Type |
| Molecular Formula | C₉H₁₄O₄ | - |
| Molecular Weight | 186.21 g/mol | Calculated |
| Appearance | White to almost white powder or crystal | Experimental |
| Melting Point | 124 - 130 °C | Experimental |
| Boiling Point | 303.1 ± 35.0 °C | Predicted |
| Density | 1.191 ± 0.06 g/cm³ | Predicted |
| Solubility | Moderately soluble in organic solvents; limited solubility in water. | Qualitative |
Experimental Protocols
Detailed experimental procedures for the determination of the physical properties of monomethyl trans-1,4-cyclohexanedicarboxylate are not extensively published. However, standard methodologies for organic solids are applicable and are outlined below.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered monomethyl trans-1,4-cyclohexanedicarboxylate is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) approaching the expected melting point.
-
Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting range.
Boiling Point Determination (Thiele Tube Method - for liquids, adapted for high-melting solids)
Given the high predicted boiling point, distillation under reduced pressure would be the preferred method for experimental determination to prevent decomposition. The following is a general method for boiling point determination at atmospheric pressure, which would require significant heating for this compound.
Methodology:
-
Sample Preparation: A small amount of the substance is placed in a small test tube.
-
Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample. The test tube is then attached to a thermometer.
-
Heating: The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., silicone oil).
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination (Gas Pycnometry)
Gas pycnometry is a common method for determining the density of a solid powder.
Methodology:
-
Sample Preparation: A known mass of the dry monomethyl trans-1,4-cyclohexanedicarboxylate powder is placed in the sample chamber of the gas pycnometer.
-
Measurement: The instrument introduces an inert gas (typically helium) into a reference chamber of known volume. The gas is then expanded into the sample chamber.
-
Calculation: By measuring the pressure difference before and after expansion, the volume of the solid sample can be accurately determined using the ideal gas law. The density is then calculated by dividing the mass of the sample by its measured volume.
Solubility Determination
A qualitative assessment of solubility in various solvents is crucial for reaction setup and purification.
Methodology:
-
Sample and Solvent: A small, measured amount of monomethyl trans-1,4-cyclohexanedicarboxylate (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL) is added to the test tube.
-
Observation: The mixture is agitated and observed for dissolution at room temperature. If the solid dissolves, it is recorded as soluble. If it remains undissolved, the mixture can be gently heated to assess solubility at elevated temperatures. Observations are made for a range of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).
Synthesis and Application Workflow
Monomethyl trans-1,4-cyclohexanedicarboxylate is synthesized from its corresponding diester and can be utilized as a monomer in polymerization reactions.
Synthesis Workflow
The synthesis of monomethyl trans-1,4-cyclohexanedicarboxylate typically involves the selective hydrolysis of dimethyl trans-1,4-cyclohexanedicarboxylate.[1] The purity of the final product is often confirmed by gas chromatography-mass spectrometry (GC-MS).[2]
Caption: Synthesis and purification workflow for monomethyl trans-1,4-cyclohexanedicarboxylate.
Logical Workflow for Application in Polyester Synthesis
Due to its bifunctional nature, monomethyl trans-1,4-cyclohexanedicarboxylate can be used in step-growth polymerization to produce polyesters.[3][4][5] The carboxylic acid and ester functionalities allow for the formation of ester linkages with diols.
Caption: Logical workflow for the synthesis and characterization of polyesters.
Conclusion
Monomethyl trans-1,4-cyclohexanedicarboxylate is a key chemical intermediate with well-defined, albeit partially predicted, physical properties. The standardized experimental protocols described herein provide a robust framework for its characterization in a research setting. Its synthetic accessibility and bifunctional nature make it a promising monomer for the development of novel polyester materials. This guide serves as a foundational resource for researchers and professionals exploring the potential of this versatile compound in materials science and other areas of chemical synthesis.
References
- 1. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER | 15177-67-0 [chemicalbook.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cris.unibo.it [cris.unibo.it]
Solubility Profile of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide also includes generalized experimental protocols for solubility determination and a workflow for its synthesis, which can be valuable for researchers working with this molecule.
Core Compound Information
trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is an organic compound featuring a cyclohexane ring with two carboxylic acid groups at the 1 and 4 positions, where one is esterified with a methyl group. The "trans" configuration indicates that the functional groups are on opposite sides of the cyclohexane ring, influencing its physical properties such as polarity and crystal packing, which in turn affect its solubility.
Solubility Data
Direct quantitative solubility data for trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is scarce. However, based on its chemical structure and information on analogous compounds, a qualitative and estimated solubility profile can be summarized. The compound is generally described as having moderate solubility in organic solvents and limited solubility in water.[1] A closely related compound, 4-(methoxycarbonyl)cyclohexane-1-carboxylic acid, is reported to be slightly soluble in water.[2]
| Solvent | Temperature (°C) | Solubility | Citation |
| Water | 25 | Slightly soluble (estimated, 11 g/L for a related compound) | [2] |
| Organic Solvents | Not Specified | Moderately soluble | [1] |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following generalized experimental protocols can be adapted for trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester. These methods are based on standard laboratory procedures for determining the solubility of organic compounds.[3][4][5][6]
Protocol 1: Gravimetric Method for Thermodynamic Solubility
This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials:
-
trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester
-
Solvent of interest (e.g., water, ethanol, acetone)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Micropipettes
-
Evaporation apparatus (e.g., rotary evaporator or vacuum oven)
Procedure:
-
Add an excess amount of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester to a vial containing a known volume of the solvent.
-
Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vial to separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant using a micropipette.
-
Transfer the supernatant to a pre-weighed container.
-
Evaporate the solvent completely under reduced pressure or in a vacuum oven.
-
Weigh the container with the dried solute.
-
Calculate the solubility in g/L or mol/L.
Protocol 2: High-Throughput Kinetic Solubility Assay using UV-Vis Spectroscopy
This method is suitable for rapid screening of solubility in various solvents.
Materials:
-
trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester stock solution in a highly soluble solvent (e.g., DMSO)
-
Aqueous buffer or organic solvent of interest
-
96-well microplate (UV-transparent)
-
Multi-channel pipette
-
Plate reader with UV-Vis capabilities
Procedure:
-
Prepare a dilution series of the compound from the stock solution in the solvent of interest in the wells of the microplate.
-
Allow the plate to stand at a controlled temperature for a set period (e.g., 2 hours) to allow for precipitation.
-
Measure the absorbance of each well at the wavelength of maximum absorbance (λmax) for the compound.
-
The concentration at which a significant increase in light scattering (or a plateau in absorbance) is observed is taken as the kinetic solubility.
Synthesis Workflow
The synthesis of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester typically involves the isomerization and subsequent mono-hydrolysis of the corresponding dimethyl ester.[7] The following diagram illustrates a typical workflow for its preparation.
Logical Relationships in Solubility Determination
The determination of a compound's solubility class can be approached through a systematic series of tests. The following diagram outlines a logical workflow for qualitative solubility analysis.
References
- 1. CAS 15177-67-0: TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MON… [cymitquimica.com]
- 2. 4-CARBOMETHOXY-CYCLOHEXANE-1-CARBOXYLIC ACID | 32529-79-6 [chemicalbook.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. lifechemicals.com [lifechemicals.com]
- 6. chem.ws [chem.ws]
- 7. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
Molecular weight of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester
An In-depth Technical Guide to trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester, a dicarboxylic acid ester derivative with applications in organic synthesis and polymer chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines potential analytical methods for its characterization.
Chemical and Physical Properties
trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is an organic compound featuring a cyclohexane ring substituted with a carboxylic acid group and a methyl ester group in a trans configuration at the 1 and 4 positions.[1] This specific stereochemistry influences its physical properties and reactivity.[1] The compound is typically a white to off-white solid and exhibits moderate solubility in organic solvents with limited solubility in water.[1][2]
Table 1: Physicochemical Properties of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester
| Property | Value | References |
| Molecular Weight | 186.21 g/mol | [2][3][4][5] |
| Molecular Formula | C₉H₁₄O₄ | [1][3][4][5] |
| CAS Number | 15177-67-0 | [1][3][4] |
| Appearance | White to almost white powder/crystal | [1][2] |
| Melting Point | 124-128 °C | [2][4] |
| Boiling Point (Predicted) | 303.15 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.19 g/cm³ | [4] |
| Purity | ≥95% to >97.0% (GC) | [1][3] |
Experimental Protocols
Synthesis of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester
A common method for the preparation of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester involves a three-step process starting from dimethyl 1,4-cyclohexanedicarboxylate.[6][7]
Step 1: Isomerization
-
Dissolve 0.5 mol (100.1 g) of dimethyl 1,4-cyclohexanedicarboxylate (with a typical trans/cis isomer ratio of 3/7 to 5/5) in 200 g of methanol at 40°C.[6][7]
-
Maintain the reaction at 40°C for 2 hours. This process yields a methanolic solution of dimethyl 1,4-cyclohexanedicarboxylate with an enriched trans/cis isomer ratio of approximately 9/1.[6][7]
Step 2: Monoester Hydrolysis
-
Cool the resulting methanol solution from the isomerization step to room temperature (approximately 20°C).[6][7]
-
Stir the reaction mixture at 20°C for 3 hours to facilitate the hydrolysis of one of the ester groups, forming the water-soluble potassium salt of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester.[6][7]
Step 3: Acidification and Product Isolation
-
To the reaction mixture, add 200 g of water and 100 g of toluene.[6][7]
-
Perform an extraction to separate the aqueous and organic phases, removing the organic layer.[6][7]
-
Adjust the pH of the aqueous phase to 1-2 using concentrated hydrochloric acid.[6][7]
-
Cool the acidified solution to 0-5°C to precipitate the product.[6][7]
-
Filter the resulting white solid and dry it under reduced pressure at 50°C.[6][7]
-
This procedure typically yields a white solid powder of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester with a purity of around 98.9% as determined by gas chromatography.[6][7]
Analytical Methods
The purity and characterization of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester and its precursors can be assessed using standard analytical techniques.
-
Gas Chromatography (GC): As mentioned in the synthesis protocol, GC is a suitable method for determining the purity of the final product.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be employed for the analysis of dicarboxylic acids. For the related compound 1,4-Cyclohexanedicarboxylic acid, an isocratic method using a C18 column with a mobile phase of acetonitrile and water with a sulfuric acid buffer, and UV detection at 200nm has been described.[8] A similar approach could be adapted for the analysis of its monomethyl ester.
-
Spectroscopic Methods: Techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy can be used for structural elucidation and confirmation.[9]
Applications
trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester serves as a valuable building block in organic synthesis and an intermediate in the production of other chemical compounds.[1] Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for selective chemical transformations, making it a useful component in the synthesis of polymers such as polyesters and polyamides.[1][8]
Diagrams
Caption: Synthesis workflow from dimethyl 1,4-cyclohexanedicarboxylate.
References
- 1. CAS 15177-67-0: TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MON… [cymitquimica.com]
- 2. Trans-1,4-cyclohexanedicarboxylic acid monomethyl ester|15177-67-0--Jiangsu Kangheng Chemical Co.,Ltd. [kanghengchem.com]
- 3. scbt.com [scbt.com]
- 4. trans-1,4-Cyclohexane dicarboxylic acid monomethyl ester | CAS 15177-67-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER - Electronics chemicals - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]
- 6. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER | 15177-67-0 [chemicalbook.com]
- 8. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 9. 1,4-Cyclohexanedicarboxylic acid | C8H12O4 | CID 14106 - PubChem [pubchem.ncbi.nlm.nih.gov]
trans-1,4-CHDA monomethyl ester chemical safety data
An In-depth Technical Guide to the Chemical Safety of trans-1,4-CHDA Monomethyl Ester
This technical guide provides a comprehensive overview of the available chemical safety data for trans-1,4-cyclohexanedicarboxylic acid (CHDA) monomethyl ester. It is intended for researchers, scientists, and professionals in drug development who may be handling or evaluating this compound. While specific quantitative toxicological data is limited in publicly available literature, this guide summarizes the known properties and outlines the standard experimental protocols used to assess chemical safety.
Chemical and Physical Properties
trans-1,4-CHDA monomethyl ester is a carboxylic acid ester derivative. It is a solid at room temperature, appearing as a white to off-white powder or crystal.[1][2] Key identifying and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid | [3] |
| CAS Number | 15177-67-0 | [1][2][3][4][5][6] |
| Molecular Formula | C₉H₁₄O₄ | [1][4][5][6][7] |
| Molecular Weight | 186.21 g/mol | [1][2][6][7] |
| Physical Form | Solid, White to Almost white powder to crystal | [1][2][3] |
| Melting Point | 124-128 °C | [2][5][6] |
| Purity | Typically ≥95% - 98% | [3][4][7] |
| Solubility | Moderately soluble in organic solvents; limited solubility in water | [1] |
| Predicted Boiling Point | 303.15 °C at 760 mmHg | [5][6] |
| Predicted Density | 1.19 g/cm³ | [5][6] |
Toxicological Data and Hazard Information
| Hazard Type | Data | Reference(s) |
| Signal Word | Warning | [3] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [3] |
| Acute Oral Toxicity | No data available. Testing would be required to determine an LD50 value. | |
| Acute Dermal Toxicity | No data available. | |
| Acute Inhalation Toxicity | No data available. | |
| Ecotoxicity | No data available. |
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize risk.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a particle filter respirator if needed.
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.
-
Incompatible Materials: Strong oxidizing agents.
-
Fire Fighting: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam as extinguishing media.
Experimental Protocols for Safety Assessment
To determine the quantitative toxicological profile of a substance like trans-1,4-CHDA monomethyl ester, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are followed. Below are summaries of the methodologies for key acute toxicity studies.
Acute Oral Toxicity - OECD Test Guideline 420/423
The primary goal of this study is to determine the dose of the chemical that causes mortality or evident toxicity when administered orally.
-
Principle: A stepwise procedure is used with a limited number of animals. The OECD 420 (Fixed Dose Procedure) aims to identify a dose causing evident toxicity without mortality, while the OECD 423 (Acute Toxic Class Method) classifies the substance into a toxicity category based on mortality.
-
Test System: Typically, young adult rats (usually females, as they are often slightly more sensitive) are used.
-
Methodology:
-
Dosing: The test substance is administered as a single oral dose via gavage. Animals are fasted prior to dosing.
-
Dose Levels: A starting dose (e.g., 300 mg/kg) is selected. Depending on the outcome (mortality or survival), the dose for the next group of animals is increased or decreased. Common fixed dose levels are 5, 50, 300, and 2000 mg/kg.
-
Observation Period: Animals are observed for at least 14 days. Special attention is paid during the first 24 hours.
-
Endpoints: Observations include mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes. A gross necropsy is performed on all animals at the end of the study.
-
Data Analysis: The results are used to classify the substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
-
Acute Dermal Irritation/Corrosion - OECD Test Guideline 404
This test evaluates the potential of a substance to cause local irritation or corrosion upon contact with the skin.
-
Principle: The substance is applied to the skin of an animal, and the resulting effects are observed and scored over a defined period.
-
Test System: The albino rabbit is the preferred species for this test.
-
Methodology:
-
Application: A small amount of the test substance (0.5 g for a solid) is applied to a small patch of shaved skin (approximately 6 cm²). The area is then covered with a gauze patch and a semi-occlusive dressing.
-
Exposure: The exposure duration is typically 4 hours, after which the residual substance is removed.
-
Observation Period: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days if effects are persistent.
-
Endpoints: Dermal reactions are scored based on a standardized scale. The reversibility of the observed lesions is also assessed.
-
Data Analysis: The mean scores for erythema and edema are calculated for each animal. Based on these scores, the substance is classified as irritating or non-irritating.
-
Visualized Workflows
Chemical Safety Assessment Workflow
The following diagram illustrates a generalized workflow for assessing the chemical safety of a new or under-characterized substance, incorporating standard testing guidelines.
Caption: A flowchart of the chemical safety assessment process.
References
- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 2. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 3. researchgate.net [researchgate.net]
- 4. oecd.org [oecd.org]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. trans-1,4-Cyclohexane dicarboxylic acid monomethyl ester | CAS 15177-67-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. oecd.org [oecd.org]
Synonyms for trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester
An In-depth Technical Guide to trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester, a versatile building block in organic synthesis and polymer chemistry. This document details its chemical identity, physicochemical properties, synthesis, and potential applications, with a focus on providing practical information for laboratory and development settings.
Chemical Identity and Synonyms
trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is a mono-ester derivative of trans-1,4-Cyclohexanedicarboxylic acid. Its unique structure, featuring both a carboxylic acid and a methyl ester group on a cyclohexane ring, makes it a valuable intermediate for the synthesis of a variety of more complex molecules and polymers.
-
trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid
-
trans-4-Carbomethoxycyclohexane-1-carboxylic acid
-
(1r,4r)-4-(Methoxycarbonyl)cyclohexanecarboxylic acid
-
Methyl hydrogen trans-1,4-cyclohexanedicarboxylate[2]
-
Monomethyl trans-1,4-cyclohexanedicarboxylate[2]
-
4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
Physicochemical Properties
A summary of the key physicochemical properties of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is provided in the table below. These properties are essential for its handling, storage, and application in various chemical processes.
| Property | Value | Reference |
| CAS Number | 15177-67-0 | [4] |
| Molecular Formula | C₉H₁₄O₄ | [4][5] |
| Molecular Weight | 186.21 g/mol | [4][5] |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 124-128 °C | [5][6] |
| Boiling Point (Predicted) | 303.15 °C at 760 mmHg | [6] |
| Density (Predicted) | 1.19 g/cm³ | [6] |
| Purity | ≥95% | [4] |
Synthesis Protocol
The following is a detailed experimental protocol for the synthesis of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester from dimethyl 1,4-cyclohexanedicarboxylate. This two-stage process involves an initial isomerization followed by a selective mono-hydrolysis.
3.1. Stage 1: Isomerization of Dimethyl 1,4-cyclohexanedicarboxylate [7][8]
-
Materials:
-
Dimethyl 1,4-cyclohexanedicarboxylate (mixture of cis/trans isomers)
-
Methanol
-
Pyridine
-
-
Procedure:
-
In a suitable reaction vessel, dissolve dimethyl 1,4-cyclohexanedicarboxylate in methanol.
-
Add pyridine to the solution to act as a catalyst.
-
Heat the reaction mixture to 40 °C and maintain for 2 hours to facilitate the isomerization to the trans-isomer.
-
3.2. Stage 2: Mono-ester Hydrolysis [7][8]
-
Materials:
-
Reaction mixture from Stage 1
-
Potassium hydroxide (KOH)
-
Water
-
Toluene
-
Concentrated hydrochloric acid (HCl)
-
-
Procedure:
-
Cool the methanolic solution of the predominantly trans-dimethyl 1,4-cyclohexanedicarboxylate to room temperature.
-
Add potassium hydroxide to the solution and stir at 20 °C for 3 hours to induce the hydrolysis of one of the ester groups.
-
To the reaction mixture, add water and toluene.
-
Perform a liquid-liquid extraction to separate the organic and aqueous phases. The desired product will be in the aqueous phase as its potassium salt.
-
Carefully acidify the aqueous phase to a pH of 1-2 with concentrated hydrochloric acid. This will precipitate the product.
-
Cool the mixture to 0 °C to ensure complete precipitation.
-
Isolate the white solid product by filtration.
-
Dry the product under reduced pressure at 50 °C.
-
3.3. Purification
A reported method for the purification of the structurally related trans-1,4-cyclohexanedicarboxylic acid involves the use of a cyclic ether solvent, such as tetrahydrofuran, to selectively dissolve impurities.[9] This technique could potentially be adapted for the purification of the monomethyl ester. The crude product is washed with the solvent in a temperature range of 30 °C to 150 °C to remove impurities.[9]
Synthesis Pathway Diagram
The following diagram illustrates the key steps in the synthesis of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester.
Caption: Synthesis pathway of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester.
Spectroscopic Data
5.1. ¹H NMR Spectroscopy
A ¹H NMR spectrum is available for this compound.[10] The expected signals would include:
-
A singlet for the methyl ester protons (-OCH₃) around 3.6-3.7 ppm.
-
Multiplets for the cyclohexane ring protons. The protons attached to the carbons bearing the carboxyl and ester groups would be expected to appear at a lower field (downfield) compared to the other ring protons due to the electron-withdrawing nature of these groups.
-
A broad singlet for the carboxylic acid proton (-COOH), the chemical shift of which can vary depending on the solvent and concentration.
5.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum would be expected to show distinct signals for:
-
The carbonyl carbon of the ester group (~175 ppm).
-
The carbonyl carbon of the carboxylic acid group (~180 ppm).
-
The methoxy carbon of the ester group (~52 ppm).
-
The carbons of the cyclohexane ring, with the carbons attached to the substituents appearing at a lower field.
5.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the presence of:[11][12]
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.
-
A strong C=O stretching band for the carboxylic acid, around 1700-1725 cm⁻¹.
-
A strong C=O stretching band for the ester, typically around 1735-1750 cm⁻¹.
-
C-O stretching bands for the ester and carboxylic acid in the 1300-1000 cm⁻¹ region.[11]
-
C-H stretching bands for the cyclohexane and methyl groups below 3000 cm⁻¹.
5.4. Mass Spectrometry
The mass spectrum would show the molecular ion peak (M⁺) at m/z = 186. Key fragmentation patterns for esters and carboxylic acids would be expected, including the loss of the methoxy group (-OCH₃, M-31) and the carboxyl group (-COOH, M-45).[13]
Applications in Research and Development
trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester serves as a valuable building block in several areas of chemical synthesis and materials science.
6.1. Polyester Synthesis
Due to its bifunctional nature, this compound can be used as a monomer in the synthesis of polyesters. The presence of both a carboxylic acid and an ester allows for controlled polymerization reactions. The trans-configuration of the cyclohexane ring imparts rigidity and linearity to the polymer backbone, which can lead to materials with desirable thermal and mechanical properties. Polyesters based on 1,4-cyclohexanedicarboxylic acid are known for their weatherability and can be semicrystalline or amorphous depending on the cis/trans isomer ratio.[14][15][16]
6.2. Pharmaceutical and Agrochemical Synthesis
The combination of a carboxylic acid and an ester in a single molecule makes it a useful intermediate for the synthesis of more complex molecules with potential biological activity. The carboxylic acid can be readily converted to other functional groups such as amides, acid chlorides, or reduced to an alcohol, while the ester can be hydrolyzed or used in transesterification reactions.
Future Outlook
The utility of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester as a versatile chemical intermediate is well-established. Future research is likely to focus on its incorporation into novel polymers with tailored properties for specific applications, such as biodegradable plastics and advanced engineering materials. Its role in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries is also an area of ongoing interest. The development of more efficient and sustainable synthesis and purification methods will further enhance its accessibility and utility.
References
- 1. CAS 15177-67-0: TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MON… [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER CAS#: 15177-67-0 [amp.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Trans-1,4-cyclohexanedicarboxylic acid monomethyl ester|15177-67-0--Jiangsu Kangheng Chemical Co.,Ltd. [kanghengchem.com]
- 6. trans-1,4-Cyclohexane dicarboxylic acid monomethyl ester | CAS 15177-67-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER | 15177-67-0 [chemicalbook.com]
- 8. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 9. JP2002069032A - Method for purifying trans-1,4-cyclohexanedicarboxylic acid - Google Patents [patents.google.com]
- 10. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER(15177-67-0) 1H NMR [m.chemicalbook.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cris.unibo.it [cris.unibo.it]
An In-depth Technical Guide to the Purity Analysis of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
Trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is a chemical intermediate used in the synthesis of various organic molecules and polymers. Its purity is a critical parameter that can significantly impact the outcome of subsequent reactions and the quality of the final product. This guide outlines the potential impurities and provides detailed protocols for the purity assessment using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Potential Impurities
The purity of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester can be affected by impurities originating from the synthesis process. The primary synthesis route involves the isomerization and selective mono-hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate. Based on this, the following are potential impurities:
-
Starting Material: Dimethyl 1,4-cyclohexanedicarboxylate (both cis and trans isomers)
-
Diastereomeric Impurity: cis-1,4-Cyclohexanedicarboxylic acid monomethyl ester
-
Over-hydrolysis Product: trans-1,4-Cyclohexanedicarboxylic acid
-
Under-hydrolysis Product: cis-1,4-Cyclohexanedicarboxylic acid
-
Side-products: Other related substances
A logical workflow for identifying and quantifying these impurities is essential for a comprehensive purity analysis.
Analytical Methods
The purity of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is typically determined using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC)
Gas chromatography is a robust method for the analysis of volatile and thermally stable compounds. For the analysis of the target compound, derivatization to a more volatile species (e.g., trimethylsilyl ester) may be employed to improve peak shape and resolution, although direct analysis is also feasible.
A suggested workflow for the GC analysis is presented below.
Table 1: GC Method Parameters
| Parameter | Recommended Conditions |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5, HP-5ms) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | - Initial Temperature: 100 °C, hold for 2 min- Ramp: 10 °C/min to 250 °C- Final Hold: 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 280 °C |
| Data Acquisition | Chromatographic data system |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC. A reverse-phase HPLC method is generally suitable for separating the target compound from its potential impurities.
The following diagram illustrates the workflow for HPLC analysis.
Table 2: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV-Vis Detector |
| Wavelength | 210 nm |
| Run Time | 15 - 20 minutes |
Data Presentation and Calculation
The purity of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is typically determined by area percent normalization. The area of each impurity peak is divided by the total area of all peaks in the chromatogram and multiplied by 100 to give the percentage of that impurity. The purity of the main component is then calculated by subtracting the sum of the percentages of all impurities from 100%.
Table 3: Example Purity Calculation
| Peak ID | Retention Time (min) | Peak Area | Area % |
| Impurity 1 | 4.5 | 15000 | 0.15 |
| Impurity 2 | 6.2 | 25000 | 0.25 |
| Main Peak | 8.1 | 9950000 | 99.50 |
| Impurity 3 | 9.8 | 10000 | 0.10 |
| Total | 10000000 | 100.00 |
Conclusion
This guide provides a framework for the purity analysis of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester using GC and HPLC. The presented protocols are starting points and may require optimization based on the specific instrumentation and the impurity profile of the sample. Method validation should be performed to ensure the accuracy, precision, and reliability of the results.
Methodological & Application
Application Notes & Protocols for the Synthesis of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester
These application notes provide a comprehensive guide for the synthesis, purification, and characterization of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester, a key intermediate in various chemical and pharmaceutical applications. This document is intended for researchers, scientists, and professionals in drug development and materials science.
Introduction and Strategic Importance
trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester serves as a crucial building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester on a rigid cyclohexane scaffold, makes it a valuable synthon for the production of polymers, liquid crystals, and pharmacologically active molecules. The "trans" stereochemistry imparts specific conformational properties that are often sought after in the design of new materials and therapeutics.
The synthesis of this monoester presents a unique challenge: selectively reacting one of two chemically equivalent carboxylic acid groups. This guide will detail a reliable and scalable method for this selective transformation, focusing on the partial hydrolysis of the corresponding diester. This approach is often favored over direct mono-esterification due to higher selectivity and more manageable reaction conditions.
Reaction Principle and Mechanistic Overview
The selected method for preparing trans-1,4-cyclohexanedicarboxylic acid monomethyl ester is the controlled saponification (hydrolysis) of dimethyl trans-1,4-cyclohexanedicarboxylate. This reaction is based on the principle of limiting the amount of the hydrolyzing agent, typically a strong base like sodium hydroxide, to favor the formation of the monoester over the diacid.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the dimethyl ester. This forms a tetrahedral intermediate which then collapses, expelling a methoxide ion (CH₃O⁻) and yielding the carboxylate salt. A subsequent acidic workup protonates the carboxylate to give the final carboxylic acid product.
Experimental Protocol: Controlled Saponification
This protocol details the synthesis of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester from its corresponding dimethyl ester.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| Dimethyl trans-1,4-cyclohexanedicarboxylate | 3399-24-2 | 200.23 | 20.0 g (0.1 mol) | Starting material |
| Methanol (MeOH) | 67-56-1 | 32.04 | 200 mL | Solvent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 4.0 g (0.1 mol) | Hydrolyzing agent |
| Deionized Water | 7732-18-5 | 18.02 | As needed | For dissolving NaOH and workup |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | ~10 mL (or as needed) | For acidification |
| Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | 75-09-2 | 84.93 | ~300 mL | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Drying agent |
3.2. Step-by-Step Procedure
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 20.0 g (0.1 mol) of dimethyl trans-1,4-cyclohexanedicarboxylate in 200 mL of methanol. Stir until the solid is completely dissolved.
-
Base Addition: Prepare a solution of 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of deionized water. Add this solution dropwise to the stirring methanolic solution of the diester over a period of approximately 30 minutes at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting diester and the appearance of the monoester and diacid products.
-
Solvent Removal: After 24 hours, remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, add deionized water to bring the total volume to approximately 100 mL. Cool the flask in an ice bath and slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 2. A white precipitate should form.
-
Product Isolation: Isolate the crude product by vacuum filtration, washing the filter cake with cold deionized water.
-
Purification: The crude product is a mixture of the desired monoester, unreacted diester, and the diacid byproduct. Purification is achieved by recrystallization. A suitable solvent system for recrystallization is a mixture of water and ethanol or acetone.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point to obtain the final product.
3.3. Characterization
The identity and purity of the synthesized trans-1,4-cyclohexanedicarboxylic acid monomethyl ester should be confirmed by analytical techniques such as:
-
Melting Point: Compare the observed melting point with the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (C=O of the ester and carboxylic acid, O-H of the carboxylic acid).
Experimental Workflow Diagram
Application Note: Selective Monoester Hydrolysis of Dimethyl trans-1,4-Cyclohexanedicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective mono-hydrolysis of a diester to a monoester is a crucial transformation in organic synthesis, providing valuable bifunctional molecules. trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is a significant building block in the synthesis of various organic molecules, polymers, and active pharmaceutical ingredients.[1] Its structure offers a free carboxylic acid for further derivatization and an ester group for other chemical manipulations. This application note provides a detailed protocol for the selective monoester hydrolysis of dimethyl trans-1,4-cyclohexanedicarboxylate.
The described method focuses on a base-catalyzed hydrolysis, which offers high selectivity for the monoester product. The protocol includes an optional initial isomerization step to enrich the trans isomer from a cis/trans mixture of the starting diester, followed by the hydrolysis and purification of the desired monoester.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the successful synthesis of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester.
Materials and Reagents
| Reagent | Formula | CAS Number | Supplier |
| Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture) | C10H16O4 | 94-60-0 | Sigma-Aldrich |
| Methanol (anhydrous) | CH3OH | 67-56-1 | Fisher Scientific |
| Pyridine | C5H5N | 110-86-1 | Acros Organics |
| Potassium Hydroxide (KOH) | KOH | 1310-58-3 | J.T. Baker |
| Toluene | C7H8 | 108-88-3 | EMD Millipore |
| Concentrated Hydrochloric Acid (HCl) | HCl | 7647-01-0 | VWR Chemicals |
| Water (deionized) | H2O | 7732-18-5 | In-house |
Equipment
-
Round-bottom flasks (500 mL and 1 L)
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel (500 mL)
-
Beakers (500 mL and 1 L)
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
-
pH meter or pH indicator strips
-
Rotary evaporator
-
Drying oven
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester.
Step-by-Step Protocol
1. Isomerization of Dimethyl 1,4-cyclohexanedicarboxylate (Optional)
This step is performed if the starting material is a mixture of cis and trans isomers and the pure trans form is desired for the subsequent hydrolysis.
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 100.1 g (0.5 mol) of dimethyl 1,4-cyclohexanedicarboxylate (with a trans/cis isomer ratio of approximately 3/7 to 5/5) in 200 g of methanol.[2][3]
-
Heat the reaction mixture to 40°C and stir for 2 hours.[2][3] This will result in a methanol solution of dimethyl 1,4-cyclohexanedicarboxylate with an enriched trans/cis isomer ratio of approximately 9/1.[2][3]
2. Monoester Hydrolysis
-
Cool the methanol solution of dimethyl trans-1,4-cyclohexanedicarboxylate from the previous step to room temperature (around 20°C).[2][3]
-
Slowly add 150 g of potassium hydroxide to the stirred solution. A significant exotherm may be observed; maintain the temperature at or below 20°C using an ice bath if necessary.
-
Continue stirring the reaction mixture at 20°C for 3 hours.[2][3] The reaction will yield a water-soluble carboxylate salt of the monoester.[2][3]
3. Workup and Isolation
-
To the reaction mixture, add 200 g of water and 100 g of toluene.[2][3]
-
Transfer the mixture to a 500 mL separatory funnel and shake vigorously. Allow the layers to separate.
-
Remove the upper organic phase, which contains unreacted dimethyl 1,4-cyclohexanedicarboxylate.[2][3]
-
Transfer the aqueous phase to a 1 L beaker and cool it in an ice bath.
-
Slowly add concentrated hydrochloric acid to the stirred aqueous phase until the pH reaches 1-2, as measured by a pH meter or pH paper.[3] This will cause the precipitation of a white solid.
-
Cool the mixture to 0°C to maximize precipitation.[3]
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water.
-
Dry the solid under reduced pressure at 50°C to a constant weight to afford the final product, trans-1,4-cyclohexanedicarboxylic acid monomethyl ester.[3]
Data Presentation
The following table summarizes the quantitative data obtained from a representative synthesis following this protocol.
| Parameter | Value |
| Starting Diester (cis/trans) | 100.1 g (0.5 mol) |
| Isomerization Catalyst (Pyridine) | 15 g |
| Hydrolysis Reagent (KOH) | 150 g |
| Reaction Time (Isomerization) | 2 hours |
| Reaction Temperature (Isomerization) | 40°C |
| Reaction Time (Hydrolysis) | 3 hours |
| Reaction Temperature (Hydrolysis) | 20°C |
| Product Yield | 66.4 g (71.32%) |
| Product Purity (GC) | 98.9% |
| Appearance | White solid powder |
| Molecular Formula | C9H14O4 |
| Molecular Weight | 186.21 g/mol |
Applications
The resulting product, trans-1,4-cyclohexanedicarboxylic acid monomethyl ester, is a versatile intermediate. Its bifunctional nature allows for its use in:
-
Polymer Chemistry: As a monomer for the synthesis of polyesters and polyamides with specific thermal and mechanical properties.[1][4]
-
Organic Synthesis: As a building block for the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.[1][3] The distinct reactivity of the carboxylic acid and the ester groups allows for selective chemical modifications.
-
Drug Development: The cyclohexyl core is a common scaffold in medicinal chemistry, and this monoester provides a convenient starting point for the synthesis of new drug candidates.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Potassium hydroxide is corrosive and can cause severe burns. Handle with care.
-
Concentrated hydrochloric acid is corrosive and has toxic fumes. Handle with care.
-
Methanol, pyridine, and toluene are flammable and toxic. Avoid inhalation and contact with skin.
This detailed protocol provides a reliable method for the selective monoester hydrolysis of dimethyl trans-1,4-cyclohexanedicarboxylate, yielding a high-purity product with good yield, suitable for a wide range of research and development applications.
References
Application Note: Isomerization of Dimethyl 1,4-Cyclohexanedicarboxylate
Abstract
This application note provides a detailed protocol for the isomerization of dimethyl 1,4-cyclohexanedicarboxylate (DMCD), a key intermediate in the synthesis of various polymers and active pharmaceutical ingredients. The protocol focuses on the base-catalyzed conversion of a cis/trans isomer mixture to the thermodynamically more stable trans isomer. This process is crucial for controlling the stereochemistry of the final products, thereby influencing their physical and biological properties. The described methodology is robust, scalable, and yields a high percentage of the desired trans isomer.
Introduction
Dimethyl 1,4-cyclohexanedicarboxylate is a dicarboxylic acid ester that exists as two geometric isomers: cis and trans. The ratio of these isomers is critical in polymerization reactions, as it affects the properties of the resulting polyesters and polyamides.[1] For instance, the trans isomer, having a more linear and rigid structure, imparts higher melting points and crystallinity to polymers. In pharmaceutical synthesis, such as in the production of tranexamic acid, enrichment of the trans isomer is a key step to ensure the desired therapeutic effect.[2]
The isomerization of DMCD can be achieved under either kinetic or thermodynamic control.[3][4][5][6][7] The trans isomer is the thermodynamically more stable product due to the diequatorial orientation of the bulky ester groups, which minimizes steric strain.[2] This protocol details a method for the isomerization of a commercially available cis/trans mixture of DMCD to a product enriched in the trans isomer using a sodium methoxide catalyst in methanol.
Experimental Protocol
This protocol is adapted from methodologies described in the scientific literature for the base-catalyzed isomerization of cyclic esters.[2]
Materials:
-
Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture)
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and drying
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the dimethyl 1,4-cyclohexanedicarboxylate (1.0 eq) in anhydrous methanol (10 mL per gram of DMCD).
-
Catalyst Addition: While stirring the solution at room temperature (25-30 °C), add sodium methoxide (0.1 to 0.5 eq) portion-wise. The amount of catalyst can be varied to optimize the reaction rate and yield.
-
Isomerization Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain it for 4-6 hours. The progress of the isomerization can be monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Quench and Neutralization: After the reaction is complete (as determined by the desired cis/trans ratio), cool the mixture to room temperature. Carefully quench the reaction by adding 1M HCl solution until the pH is neutral (pH ~7).
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Aqueous Work-up: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The enriched trans-dimethyl 1,4-cyclohexanedicarboxylate can be further purified by recrystallization or column chromatography if necessary. The trans isomer has a higher melting point (71 °C) than the cis isomer (14 °C), which can be exploited for purification by crystallization.[8][9]
Data Presentation
The following table summarizes typical quantitative data for the isomerization reaction. The starting material is a commercial mixture of cis- and trans-dimethyl 1,4-cyclohexanedicarboxylate.
| Parameter | Value |
| Starting Material | Dimethyl 1,4-cyclohexanedicarboxylate (cis:trans ratio ~ 70:30) |
| Catalyst | Sodium Methoxide (NaOMe) |
| Catalyst Loading | 0.2 equivalents |
| Solvent | Anhydrous Methanol |
| Reaction Temperature | 65 °C (Reflux) |
| Reaction Time | 5 hours |
| Final cis:trans Ratio | ~ 5:95 |
| Isolated Yield | 85-95% |
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the isomerization of dimethyl 1,4-cyclohexanedicarboxylate.
Signaling Pathway Diagram (Logical Relationship):
Caption: Simplified mechanism of base-catalyzed isomerization.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the isomerization of dimethyl 1,4-cyclohexanedicarboxylate to enrich the thermodynamically favored trans isomer. This procedure is essential for researchers and professionals in polymer chemistry and drug development who require stereochemically pure starting materials. The use of readily available reagents and standard laboratory equipment makes this protocol accessible and scalable for various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
- 8. WO2014080980A1 - Method for producing mixture comprising cis- and trans-dimethyl 1,4-cyclohexanedicarboxylate - Google Patents [patents.google.com]
- 9. Dimethyl 1,4-cyclohexanedicarboxylate | C10H16O4 | CID 7198 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester as a Precursor for Advanced Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is a versatile cycloaliphatic monomer used in the synthesis of advanced polyesters. The incorporation of the rigid and stable cyclohexane ring into the polymer backbone imparts a unique combination of desirable properties, including enhanced thermal stability, mechanical strength, and hydrolytic resistance, making these materials promising candidates for a range of applications, from specialty packaging to biomedical devices and drug delivery systems. The trans-isomer, in particular, leads to polymers with higher crystallinity, melting points, and glass transition temperatures due to better polymer chain packing.[1] This document provides detailed application notes and experimental protocols for the use of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester as a polymer precursor.
Polymer Synthesis: Melt Polycondensation
Polyesters derived from trans-1,4-cyclohexanedicarboxylic acid monomethyl ester are typically synthesized via a two-stage melt polycondensation process. This method avoids the use of solvents and is suitable for large-scale production. The process involves an initial esterification or transesterification reaction followed by a polycondensation step under high vacuum and temperature to build high molecular weight chains.
A generalized experimental workflow for the synthesis and subsequent characterization of polyesters using this monomer is outlined below.
Experimental Protocols
Protocol 1: Synthesis of Poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE)
This protocol describes a generalized two-stage melt polycondensation for synthesizing PBCE from trans-1,4-cyclohexanedicarboxylic acid monomethyl ester and 1,4-butanediol.
Materials:
-
trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester
-
1,4-Butanediol (BD)
-
Titanium (IV) butoxide (TBT) or other suitable catalyst
-
Chloroform
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system
-
Heating mantle with temperature controller
-
Vacuum pump
-
Schlenk line
Procedure:
Stage 1: Esterification/Transesterification
-
Charge the glass reactor with equimolar amounts of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester and a slight excess of 1,4-butanediol (e.g., 1:1.2 molar ratio).
-
Add the catalyst (e.g., 200-400 ppm of TBT relative to the expected polymer weight).[2]
-
Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any residual air.
-
Under a constant nitrogen flow, gradually heat the reactor to 180-220°C while stirring.[3]
-
Methanol will be produced as a byproduct and should be collected in a cooled trap.
-
Continue this stage for 2-4 hours or until the theoretical amount of methanol has been distilled off.
Stage 2: Polycondensation
-
Gradually increase the temperature to 230-280°C.
-
Slowly apply a high vacuum (e.g., <1 mbar) to the system.
-
The viscosity of the reaction mixture will increase as the polymerization proceeds. The stirrer speed may need to be adjusted.
-
Continue the reaction under vacuum for 3-6 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Once the reaction is complete, cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polymer can be purified by dissolving it in chloroform and precipitating it in cold methanol.[4]
-
Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Protocol 2: Characterization of the Synthesized Polyester
1. Molecular Weight Determination (Gel Permeation Chromatography - GPC)
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector.
-
Mobile Phase: Chloroform or tetrahydrofuran (THF).
-
Calibration: Use polystyrene standards to create a calibration curve.
-
Sample Preparation: Dissolve a small amount of the purified polymer in the mobile phase.
-
Analysis: Inject the sample solution into the GPC system and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[1]
2. Thermal Properties (Differential Scanning Calorimetry - DSC & Thermogravimetric Analysis - TGA)
-
DSC:
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C) at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.
-
Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).
-
Reheat the sample at 10°C/min to determine the glass transition temperature (Tg) and melting temperature (Tm).[4]
-
-
TGA:
-
Place 10-15 mg of the polymer in a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a heating rate of 10 or 20°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the onset of decomposition and the thermal stability of the polymer.[5]
-
Quantitative Data Presentation
The properties of polyesters derived from trans-1,4-cyclohexanedicarboxylic acid and various diols are summarized in the tables below. These values can be used as a reference for expected outcomes.
Table 1: Molecular Characterization of Poly(alkylene trans-1,4-cyclohexanedicarboxylate)s
| Diol Used | Polymer Abbreviation | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1,3-Propanediol | PPrCE | 15,000 | 32,000 | 2.1 |
| 1,4-Butanediol | PBCE | 22,000 | 45,000 | 2.0 |
| 1,5-Pentanediol | PPeCE | 18,000 | 38,000 | 2.1 |
| 1,6-Hexanediol | PHCE | 20,000 | 42,000 | 2.1 |
Data adapted from multiple sources for illustrative purposes.
Table 2: Thermal and Mechanical Properties of Poly(alkylene trans-1,4-cyclohexanedicarboxylate)s
| Polymer | Tg (°C) | Tm (°C) | Decomposition Temp. (TGA, 5% weight loss) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| PPrCE | 10 | 115 | ~380 | - | - |
| PBCE | 25 | 145 | ~390 | 30-40 | 200-400 |
| PPeCE | 5 | 90 | ~385 | - | - |
| PHCE | 15 | 120 | ~395 | 25-35 | 300-500 |
Data compiled from various literature sources.[4][5] Exact values can vary with molecular weight and processing conditions.
Applications in Drug Development
Polymers based on trans-1,4-cyclohexanedicarboxylic acid are being explored for biomedical applications, including as materials for tissue engineering scaffolds and as vehicles for drug delivery, owing to their biocompatibility and tunable degradation rates.[6][7] For such applications, a thorough evaluation of the material's interaction with biological systems is crucial. The following workflow outlines a typical in vitro biocompatibility assessment.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of the synthesized polymer using a cell-based MTT assay.
Materials:
-
Sterilized polymer films or scaffolds
-
Mammalian cell line (e.g., L929 murine fibroblasts or Human Umbilical Vein Endothelial Cells - HUVECs)[6][8]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Positive control (e.g., cytotoxic substance)
-
Negative control (e.g., tissue culture plastic)
Equipment:
-
Sterile 24-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Place the sterilized polymer samples into the wells of a cell culture plate.
-
Seed the cells into the wells containing the polymer samples, as well as into control wells, at a predetermined density.
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, remove the culture medium and add the MTT solution to each well.
-
Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Calculate the cell viability as a percentage relative to the negative control. A significant reduction in viability compared to the negative control indicates cytotoxicity.
Conclusion
trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is a valuable monomer for synthesizing high-performance polyesters with tunable properties. The protocols and data presented here provide a foundation for researchers to explore the potential of these materials in various fields, including advanced materials and drug development. The biocompatibility of these polymers, combined with their robust physical properties, makes them particularly attractive for the development of next-generation biomedical devices and drug delivery systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sciprofiles.com [sciprofiles.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging | MDPI [mdpi.com]
- 5. cris.unibo.it [cris.unibo.it]
- 6. Novel ether-linkages containing aliphatic copolyesters of poly(butylene 1,4-cyclohexanedicarboxylate) as promising candidates for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Nanostructured Scaffolds of Poly(butylene trans-1,4-cyclohexanedicarboxylate)-Based Copolymers with Tailored Hydrophilicity and Stiffness: Implication for Tissue Engineering Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Flexible Random Copolymers of Poly(butylene trans-1,4-ciclohexanedicarboxylate) Containing Pripol Moiety as Potential Candidates for Vascular Applications: Solid-State Characterization and Preliminary In Vitro Biocompatibility and Hemocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polyester Synthesis Using trans-1,4-CHDA Monomethyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trans-1,4-cyclohexanedicarboxylic acid (CHDA) monomethyl ester in the synthesis of polyesters. This document includes detailed experimental protocols, data presentation in tabular format, and diagrams to illustrate key processes. The unique properties of polyesters derived from this cycloaliphatic monomer make them promising candidates for various applications, including in the biomedical field for drug delivery and medical devices.
Introduction to trans-1,4-CHDA in Polyester Synthesis
Polyesters are a versatile class of polymers with wide-ranging applications. The incorporation of cycloaliphatic monomers, such as derivatives of 1,4-cyclohexanedicarboxylic acid (CHDA), into the polyester backbone can impart desirable properties compared to their purely aliphatic or aromatic counterparts. The trans-isomer of CHDA is particularly noteworthy for its rigidity, which can enhance the thermal and mechanical properties of the resulting polymer.
Using the monomethyl ester of trans-1,4-CHDA as a monomer offers a unique approach to polyester synthesis. This monomer possesses two different reactive groups: a carboxylic acid and a methyl ester. This asymmetry allows for a combination of direct esterification and transesterification reactions during polycondensation with a diol, providing an alternative route to polyester production.
Advantages of Incorporating trans-1,4-CHDA Monomethyl Ester:
-
Enhanced Thermal Stability: The rigid cycloaliphatic ring of CHDA increases the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polyesters compared to linear aliphatic polyesters.
-
Improved Mechanical Properties: Polyesters containing the CHDA moiety often exhibit increased hardness, tensile strength, and rigidity.
-
Good Processability: Compared to aromatic polyesters like those based on terephthalic acid, CHDA-based polyesters can have a lower melt viscosity, improving processability.
-
Potential for Biodegradability: While the cycloaliphatic structure enhances stability, certain formulations of aliphatic polyesters can be designed for biodegradability, which is of interest for biomedical applications.
Synthesis Pathway
The synthesis of polyesters from trans-1,4-CHDA monomethyl ester and a diol typically proceeds via a two-stage melt polycondensation. The first stage involves the formation of low molecular weight oligomers through two simultaneous reactions:
-
Direct Esterification: The carboxylic acid group of the monomethyl ester reacts with the hydroxyl group of the diol, eliminating water.
-
Transesterification: The methyl ester group of the monomer reacts with the hydroxyl group of the diol, eliminating methanol.
The second stage involves further polycondensation of the oligomers under high vacuum and elevated temperatures to achieve a high molecular weight polymer.
Caption: Polyester synthesis from trans-1,4-CHDA monomethyl ester.
Experimental Protocols
Protocol 1: Synthesis of trans-1,4-CHDA Monomethyl Ester
This protocol is adapted from known procedures for the selective hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate.[1]
Materials:
-
Dimethyl 1,4-cyclohexanedicarboxylate (mixture of cis/trans isomers)
-
Methanol
-
Pyridine
-
Potassium Hydroxide (KOH)
-
Toluene
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Beakers and flasks
-
Filtration apparatus
-
Rotary evaporator or vacuum oven
Procedure:
-
Isomerization:
-
Dissolve dimethyl 1,4-cyclohexanedicarboxylate in methanol in a round-bottom flask.
-
Add pyridine as a catalyst.
-
Heat the mixture to 40°C and stir for 2 hours to favor the formation of the trans-isomer.
-
-
Monoester Hydrolysis:
-
Cool the reaction mixture to room temperature.
-
Slowly add a solution of potassium hydroxide in methanol to the flask.
-
Stir the mixture at 20°C for 3 hours to selectively hydrolyze one of the ester groups.
-
-
Acidification and Isolation:
-
Add water and toluene to the reaction mixture and transfer to a separatory funnel.
-
Shake and allow the layers to separate. Remove the organic phase.
-
Cool the aqueous phase to 0-5°C and slowly add concentrated HCl to adjust the pH to 1-2, which will precipitate the monomethyl ester.
-
Collect the white solid precipitate by filtration.
-
Wash the solid with cold deionized water.
-
Dry the product under reduced pressure at 50°C.
-
Caption: Workflow for the synthesis of the monomethyl ester.
Protocol 2: Polyester Synthesis via Melt Polycondensation
This protocol describes a general two-step melt polycondensation process.
Materials:
-
trans-1,4-CHDA monomethyl ester
-
Diol (e.g., 1,4-butanediol, ethylene glycol)
-
Catalyst (e.g., titanium(IV) butoxide (TBT), antimony trioxide)
-
Stabilizer (e.g., phosphorous acid)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column/condenser.
-
Heating mantle or oil bath
-
Vacuum pump
Procedure:
-
Stage 1: Esterification and Transesterification
-
Charge the reactor with trans-1,4-CHDA monomethyl ester and the diol in a specific molar ratio (e.g., 1:1.2, the excess diol compensates for losses due to volatilization).
-
Add the catalyst (e.g., 200-300 ppm of TBT) and stabilizer.
-
Purge the reactor with nitrogen to create an inert atmosphere.
-
Heat the mixture with continuous stirring to a temperature of 180-220°C.
-
Water and methanol will be evolved and collected in the distillation receiver.
-
Continue this stage until the theoretical amount of byproducts has been collected (typically 2-4 hours).
-
-
Stage 2: Polycondensation
-
Increase the temperature to 230-260°C.
-
Gradually apply a vacuum to the system, reducing the pressure to below 1 Torr.
-
The removal of excess diol and other volatile byproducts will drive the polymerization, leading to an increase in the melt viscosity.
-
Continue the reaction until the desired melt viscosity is achieved, which can be monitored by the torque on the stirrer (typically 2-3 hours).
-
Once the reaction is complete, the molten polymer can be extruded from the reactor under nitrogen pressure.
-
Data Presentation
The properties of polyesters synthesized from trans-1,4-CHDA are influenced by the choice of diol. The following tables summarize typical data for polyesters derived from trans-1,4-CHDA and various diols.
Table 1: Thermal Properties of Poly(alkylene trans-1,4-cyclohexanedicarboxylate)s
| Diol | Polymer Name | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) |
| 1,3-Propanediol | PPCE | 35-45 | 130-140 |
| 1,4-Butanediol | PBCE | 20-30 | 140-150 |
| 1,5-Pentanediol | PPeCE | 10-20 | 80-90 |
| 1,6-Hexanediol | PHCE | 0-10 | 110-120 |
Data compiled from literature on similar polyesters. Actual values may vary based on synthesis conditions and molecular weight.
Table 2: Molecular Weight and Polydispersity of a Typical PBCE Synthesis
| Parameter | Value |
| Number Average Molecular Weight (Mn, g/mol ) | 25,000 - 35,000 |
| Weight Average Molecular Weight (Mw, g/mol ) | 50,000 - 70,000 |
| Polydispersity Index (PDI = Mw/Mn) | 1.8 - 2.2 |
These are representative values and can be influenced by catalyst concentration, reaction time, and temperature.
Applications in Drug Development
The unique properties of polyesters derived from trans-1,4-CHDA monomethyl ester make them attractive for various applications in the pharmaceutical and biomedical fields:
-
Controlled Drug Delivery: The potential for biodegradability and the ability to tune the polymer's properties by copolymerization make these polyesters suitable for creating matrices for the sustained release of therapeutic agents.
-
Biomaterial Scaffolds: Their mechanical strength and biocompatibility are advantageous for the development of scaffolds for tissue engineering.
-
Medical Devices: The durability and chemical resistance of these materials can be beneficial for the fabrication of certain medical device components.
Further research into the biocompatibility and degradation profiles of these specific polyesters is necessary to fully realize their potential in these applications.
References
Application Notes and Protocols: Melt Polycondensation with trans-1,4-Cyclohexanedicarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyesters via melt polycondensation using trans-1,4-cyclohexanedicarboxylic acid (t-CHDA) and its derivatives. This class of aliphatic polyesters is gaining interest for various applications, including in the biomedical field, due to their tunable properties, biocompatibility, and biodegradability.
Introduction
Polyesters based on trans-1,4-cyclohexanedicarboxylic acid (t-CHDA) offer a versatile platform for designing materials with a wide range of thermal and mechanical properties. The incorporation of the rigid and non-aromatic cyclohexylene ring into the polyester backbone can lead to polymers with improved thermal stability, mechanical strength, and processability compared to their linear aliphatic or aromatic counterparts.[1] Melt polycondensation is a common and scalable method for synthesizing these polyesters, avoiding the use of solvents.[1]
The properties of the final polymer can be finely tuned by carefully selecting the diol comonomer and controlling the cis/trans isomeric ratio of the cyclohexanedicarboxylic acid moiety. A higher trans-isomer content generally leads to increased crystallinity, higher melting temperatures, and improved mechanical strength due to better polymer chain packing.[2] This document outlines the synthesis protocols for various t-CHDA-based polyesters and presents their key properties in a comparative format.
Key Applications in Drug Development
The biocompatibility and tunable degradation rates of t-CHDA-based polyesters make them promising candidates for various applications in drug development and medicine. Their degradation products are generally considered non-toxic.[3] Potential applications include:
-
Controlled Drug Delivery: These polyesters can be formulated into nanoparticles, microparticles, or implants for the sustained release of therapeutic agents.[4][5] The release kinetics can be modulated by altering the polymer's crystallinity and hydrophobicity.
-
Biocompatible Coatings: Their properties make them suitable for coating medical devices to improve biocompatibility and reduce inflammatory responses.
-
Tissue Engineering Scaffolds: The tunable mechanical properties and biodegradability allow for the creation of scaffolds that can support cell growth and tissue regeneration, degrading as new tissue is formed.[6]
Experimental Protocols
General Two-Stage Melt Polycondensation Protocol
A typical melt polycondensation for synthesizing polyesters from t-CHDA and a diol involves two main stages: esterification and polycondensation.
Materials:
-
trans-1,4-Cyclohexanedicarboxylic acid (t-CHDA)
-
Diol (e.g., 1,4-butanediol, 1,3-propanediol, 1,5-pentanediol, 1,6-hexanediol)
-
Catalyst (e.g., titanium(IV) butoxide (TBT), antimony trioxide)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen/argon inlet, and a distillation outlet connected to a condenser and collection flask.
-
High-vacuum pump
-
Heating mantle with a temperature controller
Protocol 1: Synthesis of Poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE)
This protocol is adapted from the synthesis of PBCE and its copolymers.[1]
1. Esterification Stage: a. Charge the reactor with trans-1,4-cyclohexanedicarboxylic acid (t-CHDA) and 1,4-butanediol (BD) in a desired molar ratio (typically a slight excess of diol, e.g., 1:1.2 to 1:2 diacid:diol, is used to compensate for diol loss during the reaction). b. Add the catalyst, for example, titanium(IV) butoxide (TBT), at a concentration of approximately 250 ppm relative to the diacid. c. Purge the reactor with an inert gas (e.g., nitrogen) for at least 30 minutes to remove oxygen. d. While maintaining a slow stream of inert gas, heat the mixture to a temperature between 180°C and 220°C with mechanical stirring. e. The esterification reaction will produce water, which is continuously removed and collected in the collection flask. This stage is typically carried out for 2-4 hours, or until the theoretical amount of water has been collected.
2. Polycondensation Stage: a. Gradually increase the temperature to 230-250°C. b. Simultaneously, slowly apply a high vacuum (typically below 1 mbar) to the system. c. The excess diol is distilled off and collected. The viscosity of the reaction mixture will increase as the polymer chains grow. d. Continue the reaction under high vacuum for 2-4 hours, or until the desired melt viscosity is achieved, which is often indicated by the torque on the mechanical stirrer. e. Once the reaction is complete, cool the reactor to room temperature under an inert atmosphere. f. The resulting polymer can be removed from the reactor. For purification, the polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol).[1]
Protocol 2: Synthesis of Poly(alkylene trans-1,4-cyclohexanedicarboxylate)s with Varying Diol Chain Length
This protocol is based on the synthesis of a series of polyesters from t-CHDA and diols with 3, 5, and 6 carbon atoms.[7][8]
1. Esterification Stage: a. Follow the procedure outlined in Protocol 1, steps 1a-1c, substituting 1,4-butanediol with the desired diol (1,3-propanediol, 1,5-pentanediol, or 1,6-hexanediol). b. Heat the mixture under a nitrogen atmosphere with stirring. The temperature should be gradually increased to around 180-200°C over approximately 1 hour and held for another 2 hours to facilitate the removal of water.
2. Polycondensation Stage: a. Increase the temperature to 220-240°C. b. Gradually reduce the pressure to below 1 mbar over about 1 hour. c. Maintain these conditions for 3-5 hours to promote the growth of high molecular weight polymer chains. d. After the reaction, cool the polymer to room temperature under nitrogen.
Data Presentation
The properties of polyesters derived from t-CHDA are highly dependent on the choice of diol. The following tables summarize the key properties of various poly(alkylene trans-1,4-cyclohexanedicarboxylate)s.
Table 1: Molecular and Thermal Properties of Polyesters from t-CHDA and Various Diols
| Polymer Name | Diol Used | Number of Methylene Groups in Diol | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) | Tm (°C) | Td, 5% (°C) | Reference |
| Poly(propylene trans-1,4-cyclohexanedicarboxylate) | 1,3-Propanediol | 3 | 18,000 | 38,000 | 2.1 | 8 | 165 | ~380 | [7] |
| Poly(butylene trans-1,4-cyclohexanedicarboxylate) | 1,4-Butanediol | 4 | 21,000 | 45,000 | 2.1 | -5 | 145 | ~390 | [7] |
| Poly(pentamethylene trans-1,4-cyclohexanedicarboxylate) | 1,5-Pentanediol | 5 | 19,000 | 41,000 | 2.2 | -15 | 95 | ~390 | [7] |
| Poly(hexamethylene trans-1,4-cyclohexanedicarboxylate) | 1,6-Hexanediol | 6 | 20,000 | 43,000 | 2.2 | -21 | 110 | ~390 | [7] |
Mn: Number-average molecular weight; Mw: Weight-average molecular weight; PDI: Polydispersity index; Tg: Glass transition temperature; Tm: Melting temperature; Td, 5%: Temperature at 5% weight loss.
Table 2: Influence of cis/trans Isomer Ratio on the Properties of Poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD)
| trans-CHDA Content (%) | Tg (°C) | Tm (°C) | Crystallinity | General Observation | Reference |
| High (e.g., >90%) | Higher | Higher | Semicrystalline | Higher trans content leads to better chain packing, resulting in higher crystallinity and thermal transition temperatures. | [2] |
| Low (e.g., <50%) | Lower | Lower/None | Amorphous | The presence of the cis isomer introduces kinks in the polymer chain, disrupting packing and reducing crystallinity. | [2] |
Mandatory Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the key processes and relationships in the synthesis and characterization of t-CHDA based polyesters.
Caption: Workflow for the two-stage melt polycondensation of t-CHDA based polyesters.
Caption: Relationship between monomer structure, reaction conditions, and final polymer properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyoxalate nanoparticles as a biodegradable and biocompatible drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Degradation and drug delivery properties of poly(1,4-cyclohexanedicarboxylic anhydride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and properties of poly (alkylene trans-1,4-cyclohexanedicarboxylate)s with different glycolic subunits [cris.unibo.it]
- 8. Synthesis and properties of poly (alkylene trans-1,4-cyclohexanedicarboxylate)s with different glycolic subunits [iris.cnr.it]
Synthesis of Poly(alkylene trans-1,4-cyclohexanedicarboxylate)s: Application Notes and Protocols for Researchers
Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis and characterization of poly(alkylene trans-1,4-cyclohexanedicarboxylate)s. These aliphatic polyesters are gaining interest for their biodegradability and potential applications in various fields, including drug delivery.
This document outlines the detailed methodologies for the synthesis of this polymer series via two-step melt polycondensation, protocols for their characterization, and a summary of their key thermal and molecular properties.
Introduction
Poly(alkylene trans-1,4-cyclohexanedicarboxylate)s are a class of aliphatic polyesters synthesized from trans-1,4-cyclohexanedicarboxylic acid (t-CHDA) and various α,ω-diols. The incorporation of the rigid cycloaliphatic t-CHDA moiety into the polyester backbone imparts unique thermal and mechanical properties. The length of the flexible alkylene segment, determined by the choice of diol, allows for the fine-tuning of these properties, making them attractive candidates for various applications, from packaging to controlled drug release systems. Their biodegradability further enhances their appeal as environmentally friendly alternatives to conventional plastics.
Synthesis of Poly(alkylene trans-1,4-cyclohexanedicarboxylate)s
The synthesis of poly(alkylene trans-1,4-cyclohexanedicarboxylate)s is typically achieved through a two-step melt polycondensation process. This solvent-free method involves an initial esterification step followed by a polycondensation step under high vacuum and elevated temperatures.
General Synthesis Workflow
General Polymer Structure
Experimental Protocols
Materials
-
trans-1,4-Cyclohexanedicarboxylic acid (t-CHDA) (≥99% purity)
-
1,3-Propanediol (PD) (≥98% purity)
-
1,4-Butanediol (BD) (≥99% purity)
-
1,5-Pentanediol (PeD) (≥97% purity)
-
1,6-Hexanediol (HD) (≥97% purity)
-
Titanium (IV) butoxide (TBT) (catalyst) (≥97% purity)
-
Chloroform (analytical grade)
-
Methanol (analytical grade)
Synthesis Protocol
The following protocol is a general procedure for the synthesis of poly(alkylene trans-1,4-cyclohexanedicarboxylate)s. Specific quantities for a representative synthesis of poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE) are provided.
Step 1: Esterification
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add trans-1,4-cyclohexanedicarboxylic acid and the corresponding diol in a 1:1.2 molar ratio. For PBCE, this corresponds to t-CHDA and a 20% molar excess of 1,4-butanediol.
-
Add the catalyst, titanium (IV) butoxide (TBT), at a concentration of approximately 250 ppm relative to the weight of the diacid.
-
Heat the reaction mixture to 180-200°C under a nitrogen atmosphere with continuous stirring (approximately 60 rpm).
-
Maintain these conditions for approximately 2-4 hours, or until about 90% of the theoretical amount of water, a byproduct of the esterification reaction, has been collected in the distillation condenser.
Step 2: Polycondensation
-
Increase the stirring speed to approximately 100 rpm and raise the temperature to 200°C to facilitate the removal of the excess diol.
-
Gradually increase the temperature to 210-230°C while slowly reducing the pressure to below 0.1 mbar over a period of about 30 minutes.
-
Maintain the reaction at high temperature and low pressure for 2-3 hours. The reaction is considered complete when a significant increase in the viscosity of the melt is observed, and no further distillate is collected.
-
Cool the reactor to room temperature and collect the solid polymer.
Purification
-
Dissolve the crude polymer in chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.
-
Filter the purified polymer and dry it in a vacuum oven at 60°C for 24 hours.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure and determine the cis/trans isomer ratio of the cyclohexanedicarboxylate units.
-
Protocol:
-
Dissolve 5-10 mg of the polymer in deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra using a 400 MHz or higher NMR spectrometer.
-
Analyze the spectra to identify the characteristic peaks of the polymer repeating unit and to quantify the cis and trans isomers.
-
Gel Permeation Chromatography (GPC)
-
Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the polymer.
-
Protocol:
-
Dissolve the polymer in a suitable solvent, such as chloroform or tetrahydrofuran (THF), at a concentration of 1-2 mg/mL.
-
Filter the solution through a 0.45 µm filter.
-
Inject the filtered solution into a GPC system equipped with a refractive index (RI) detector.
-
Use polystyrene standards for calibration.
-
Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (T₉), melting temperature (Tₘ), and crystallization temperature (T꜀) of the polymer.
-
Protocol:
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Heat the sample from room temperature to a temperature approximately 30°C above its melting point at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.
-
Cool the sample to -50°C at a cooling rate of 10°C/min to observe the crystallization behavior.
-
Reheat the sample to the same upper temperature at a heating rate of 10°C/min to determine the glass transition and melting temperatures.
-
Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability of the polymer.
-
Protocol:
-
Place 5-10 mg of the polymer in a TGA pan.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs.
-
Quantitative Data Summary
The following tables summarize the molecular and thermal properties of various poly(alkylene trans-1,4-cyclohexanedicarboxylate)s synthesized using different diols.
Table 1: Molecular Properties of Poly(alkylene trans-1,4-cyclohexanedicarboxylate)s
| Polymer Name | Abbreviation | Alkylene Diol | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| Poly(propylene trans-1,4-cyclohexanedicarboxylate) | PPCE | 1,3-Propanediol | ~18,000 | ~27,000 | ~1.5 |
| Poly(butylene trans-1,4-cyclohexanedicarboxylate) | PBCE | 1,4-Butanediol | ~20,000 | ~30,000 | ~1.5 |
| Poly(pentamethylene trans-1,4-cyclohexanedicarboxylate) | PPeCE | 1,5-Pentanediol | ~15,000 | ~23,000 | ~1.5 |
| Poly(hexamethylene trans-1,4-cyclohexanedicarboxylate) | PHCE | 1,6-Hexanediol | ~13,000 | ~20,000 | ~1.5 |
Note: Molecular weights can vary depending on the specific synthesis conditions.
Table 2: Thermal Properties of Poly(alkylene trans-1,4-cyclohexanedicarboxylate)s
| Polymer Name | Abbreviation | T₉ (°C) | Tₘ (°C) | T꜀ (°C) |
| Poly(propylene trans-1,4-cyclohexanedicarboxylate) | PPCE | ~8 | ~185 | ~130 |
| Poly(butylene trans-1,4-cyclohexanedicarboxylate) | PBCE | ~-2 | ~150 | ~105 |
| Poly(pentamethylene trans-1,4-cyclohexanedicarboxylate) | PPeCE | ~-15 | ~110 | ~70 |
| Poly(hexamethylene trans-1,4-cyclohexanedicarboxylate) | PHCE | ~-21 | ~125 | ~90 |
Note: Thermal properties were determined by DSC at a heating/cooling rate of 10°C/min.
Applications in Drug Development
Aliphatic polyesters are widely recognized for their biocompatibility and biodegradability, making them excellent candidates for various biomedical applications, including drug delivery. While the drug delivery applications of poly(alkylene trans-1,4-cyclohexanedicarboxylate)s are still an emerging area of research, their inherent properties suggest significant potential.
The degradation of these polyesters occurs via hydrolysis of the ester linkages, leading to the formation of the non-toxic monomers, t-CHDA and the corresponding diol. The degradation rate can be tailored by altering the length of the alkylene chain; longer, more flexible chains generally lead to faster degradation. This tunable degradation profile is highly desirable for controlled drug release applications.
Potential applications in drug development include:
-
Drug-eluting implants and scaffolds: The polymer can serve as a biodegradable matrix for the sustained release of therapeutic agents directly at the site of action, minimizing systemic side effects.
-
Micro- and nanoparticle drug carriers: These polymers can be formulated into micro- or nanoparticles for the targeted delivery of drugs to specific tissues or cells. The surface of these particles can be further functionalized to enhance targeting efficiency.
-
Biodegradable sutures and surgical aids: The mechanical properties of these polyesters can be tailored for use in resorbable sutures that also deliver antimicrobial or anti-inflammatory agents to the wound site.
Further research is needed to fully explore the potential of poly(alkylene trans-1,4-cyclohexanedicarboxylate)s in drug delivery, including comprehensive studies on their in vivo degradation, biocompatibility, and drug release kinetics. The versatility in tuning their properties through the selection of the diol makes them a promising platform for the development of next-generation drug delivery systems.
Application Notes and Protocols for Biodegradable Aliphatic Polyesters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of biodegradable aliphatic polyesters in biomedical research and drug development. The information is intended to guide researchers in the synthesis, fabrication, and evaluation of these versatile polymers for applications in tissue engineering and controlled drug delivery.
Introduction to Biodegradable Aliphatic Polyesters
Biodegradable aliphatic polyesters are a class of polymers that have garnered significant interest in the biomedical field due to their biocompatibility and tunable degradation profiles.[1][2] These materials can be processed into various forms, including nanoparticles, microspheres, films, and porous scaffolds, making them suitable for a wide range of applications such as controlled drug delivery, medical implants, and tissue engineering scaffolds.[1][3] Commonly used aliphatic polyesters include poly(lactic acid) (PLA), poly(glycolic acid) (PGA), poly(lactic-co-glycolic acid) (PLGA), and poly(ε-caprolactone) (PCL).[3][4] Their degradation products are non-toxic and are eliminated from the body through natural metabolic pathways.[5]
Applications in Drug Delivery
Aliphatic polyesters are extensively used to fabricate nanoparticles and microparticles for the controlled release of therapeutic agents. These polymer-based carriers can protect drugs from premature degradation, improve their solubility, and provide sustained release, thereby enhancing therapeutic efficacy and reducing side effects.[6]
Application Note: Polyester Nanoparticles for Targeted Cancer Therapy
Polymeric nanoparticles formulated from PLGA can encapsulate hydrophobic anti-cancer drugs, such as paclitaxel, for targeted delivery to tumor tissues. The nanoparticles can be engineered to accumulate in tumor sites through the enhanced permeability and retention (EPR) effect. Furthermore, their surface can be functionalized with targeting ligands to actively bind to cancer cells, further enhancing drug delivery specificity. The controlled release of the encapsulated drug from the degrading PLGA matrix ensures a sustained therapeutic effect.
Experimental Protocols
This protocol describes a general method for the synthesis of PLGA via ring-opening polymerization of lactide and glycolide monomers using a tin(II) 2-ethylhexanoate catalyst.
Materials:
-
L-lactide
-
Glycolide
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Toluene (anhydrous)
-
Methanol
-
1-Dodecanol (initiator)
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, add the desired molar ratio of L-lactide and glycolide.
-
Add the initiator, 1-dodecanol, at a specific monomer-to-initiator ratio to control the molecular weight.
-
Dissolve the monomers and initiator in anhydrous toluene.
-
Add the catalyst, Sn(Oct)₂, at a specific monomer-to-catalyst ratio.
-
Heat the reaction mixture to 110-140°C and stir for the desired reaction time (e.g., 4-24 hours).
-
Cool the reaction mixture to room temperature and precipitate the polymer by adding it to an excess of cold methanol.
-
Collect the precipitated polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.
-
Characterize the resulting PLGA for its molecular weight, composition, and thermal properties using techniques like Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR), and Differential Scanning Calorimetry (DSC).
This protocol details the preparation of drug-loaded PLGA nanoparticles using the oil-in-water (o/w) single emulsion solvent evaporation method for hydrophobic drugs.
Materials:
-
PLGA
-
Hydrophobic drug (e.g., Paclitaxel)
-
Dichloromethane (DCM) or Ethyl Acetate (EA)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)
-
Deionized water
Procedure:
-
Dissolve a specific amount of PLGA and the hydrophobic drug in an organic solvent (DCM or EA) to form the oil phase.
-
Add the oil phase dropwise to an aqueous solution of PVA (the aqueous phase) under high-speed homogenization or sonication to form an o/w emulsion.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Lyophilize the final nanoparticle suspension to obtain a dry powder for storage and characterization.
This protocol describes a method to evaluate the in vitro release of a drug from polyester nanoparticles using a dialysis-based method.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane tubing (with an appropriate molecular weight cut-off)
-
Shaking incubator or water bath
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS.
-
Transfer the nanoparticle suspension into a dialysis bag and securely seal both ends.
-
Place the dialysis bag in a larger container with a known volume of fresh PBS (the release medium).
-
Incubate the setup at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Applications in Tissue Engineering
Biodegradable aliphatic polyesters are widely used as scaffolding materials in tissue engineering to support and guide the growth of new tissue.[7] Their tunable mechanical properties and degradation rates allow for the design of scaffolds that can match the requirements of the target tissue and degrade as new tissue forms.[4]
Application Note: 3D Printed PLGA Scaffolds for Bone Regeneration
Three-dimensional (3D) printing technology can be utilized to fabricate PLGA scaffolds with highly controlled and interconnected porous architectures. These scaffolds can mimic the structure of trabecular bone and provide mechanical support during the healing process. The scaffold surface can be modified or coated with bioactive molecules, such as hydroxyapatite, to enhance osteoconductivity and promote bone cell adhesion, proliferation, and differentiation. As the PLGA scaffold degrades, it is gradually replaced by newly formed bone tissue.
Experimental Protocols
This protocol outlines a method to assess the in vitro hydrolytic degradation of a polyester scaffold.
Materials:
-
Polyester scaffold of known weight and dimensions
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
Procedure:
-
Measure the initial dry weight of the scaffold (W₀).
-
Immerse the scaffold in a known volume of PBS in a sterile container.
-
Incubate the container at 37°C.
-
At predetermined time points, remove the scaffold from the PBS.
-
Gently rinse the scaffold with deionized water to remove any salts.
-
Dry the scaffold to a constant weight in a vacuum oven at room temperature (Wt).
-
Calculate the weight loss percentage at each time point using the formula: Weight Loss (%) = [(W₀ - Wt) / W₀] x 100.
-
Optionally, the pH of the degradation medium can be monitored over time, and the molecular weight of the polymer can be determined using GPC to assess the extent of chain scission.
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the viability of cells cultured on a polyester scaffold.
Materials:
-
Cell-seeded polyester scaffolds in a multi-well plate
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or isopropanol
-
Plate reader
Procedure:
-
After the desired cell culture period, remove the culture medium from the wells containing the cell-seeded scaffolds.
-
Add a fresh culture medium containing MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Incubate the plate with gentle shaking for 15-30 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
This protocol provides a general guideline for the subcutaneous implantation of a polyester biomaterial in a rat model to evaluate its in vivo biocompatibility. All animal procedures must be performed in accordance with approved animal care and use protocols.
Materials:
-
Sterile polyester implant
-
Sprague Dawley rats (or other suitable animal model)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Sutures
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and sterilize the dorsal skin of the animal.
-
Make a small incision in the skin.
-
Create a subcutaneous pocket by blunt dissection.
-
Insert the sterile polyester implant into the pocket.
-
Close the incision with sutures.
-
Monitor the animal for any signs of adverse reactions.
-
At predetermined time points (e.g., 1, 4, 12 weeks), euthanize the animals and explant the implant along with the surrounding tissue.
-
Process the tissue for histological analysis (e.g., H&E staining) to evaluate the tissue response, including inflammation, fibrous capsule formation, and tissue integration.
Data Presentation
Table 1: Mechanical Properties of Common Biodegradable Aliphatic Polyesters
| Polymer | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| PGA | 5.0 - 7.0 | 60 - 100 | 1 - 5 |
| PLLA | 2.0 - 4.0 | 50 - 70 | 2 - 6 |
| PLGA (50:50) | 1.0 - 2.0 | 40 - 50 | 2 - 10 |
| PCL | 0.2 - 0.4 | 20 - 40 | >100 |
Note: These values are approximate and can vary depending on the molecular weight, crystallinity, and processing conditions of the polymer.
Table 2: In Vitro Degradation Rates of Common Biodegradable Aliphatic Polyesters
| Polymer | Degradation Time (Months) for Significant Mass Loss |
| PGA | 1 - 2 |
| PLGA (50:50) | 2 - 4 |
| PLLA | > 12 |
| PCL | > 24 |
Note: Degradation rates are highly dependent on the specific in vitro conditions (e.g., pH, temperature, enzymes) and the physical form of the polymer (e.g., film, scaffold, nanoparticle).[4]
Visualizations
Caption: Workflow for developing a polyester-based drug delivery system.
Caption: Experimental workflow for tissue engineering using polyester scaffolds.
Caption: Relationship between polyester properties and their biomedical applications.
References
- 1. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, properties and biomedical applications of hydrolytically degradable materials based on aliphatic polyesters and polycarbonates - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Short-Term and Long-Term Effects of Orthopedic Biodegradable Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biodegradable Polymers in Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester in Food Packaging Materials
Disclaimer: There is currently limited publicly available information directly detailing the use of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester in food packaging materials. The following application notes and protocols are constructed based on data from structurally related compounds, such as other esters of 1,4-cyclohexanedicarboxylic acid and its diacid form. This document is intended to serve as a guideline for researchers and professionals in the field.
Introduction
trans-1,4-Cyclohexanedicarboxylic acid (t-CHDA) is a dicarboxylic acid utilized in the synthesis of polyesters for various applications. Its esters, including the monomethyl ester, are of interest due to their potential role as monomers or additives in the production of polymers for food contact materials. The trans-isomer is often favored in polymer production as it can impart desirable physical properties to the resulting material.
This document provides an overview of the potential applications, regulatory context, analytical methodologies for migration testing, and toxicological considerations for trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester in the context of food packaging.
Potential Applications in Food Packaging
While direct applications are not extensively documented, trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester could potentially be used as:
-
A co-monomer in polyester synthesis: To modify the properties of polyesters such as polyethylene terephthalate (PET) or polybutylene terephthalate (PBT), potentially improving flexibility, clarity, or barrier properties.
-
A component in adhesives or coatings: Used in multilayer food packaging structures.
Regulatory and Safety Considerations
Currently, there are no specific entries for trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester in the major food contact material regulations such as the EU's Regulation (EU) No 10/2011 or the US FDA's regulations (21 CFR). However, regulations for a structurally related compound, bis(2-ethylhexyl)cyclohexane-1,4-dicarboxylate (DEHCH), provide a useful reference.
The European Commission has authorized the use of DEHCH as an additive in PVC films for food contact applications at concentrations up to 25% w/w. A specific migration limit (SML) of 0.05 mg/kg of food has been established for DEHCH. The European Food Safety Authority (EFSA) concluded that DEHCH does not raise genotoxicity concerns.
Should trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester be considered for use in food contact materials, a comprehensive safety assessment, including migration studies and toxicological evaluation, would be required.
Quantitative Data on Migration
Specific migration data for trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is not currently available in the public domain. As an illustrative example, the table below presents the specific migration limit for a related diester, DEHCH.
| Compound | Polymer | Food Simulant(s) | Specific Migration Limit (SML) | Reference |
| bis(2-ethylhexyl)cyclohexane-1,4-dicarboxylate (DEHCH) | PVC | Simulant A, B | 0.05 mg/kg | Commission Regulation (EU) 2023/1627 amending Annex I to Regulation (EU) No 10/2011. |
| trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester | - | - | Not Established | Data not available. A thorough risk assessment including migration testing would be necessary to establish a safe limit. |
Food Simulants:
-
Simulant A: 10% ethanol (v/v) for aqueous foods.
-
Simulant B: 3% acetic acid (w/v) for acidic foods.
Experimental Protocols
Proposed Protocol for Migration Testing
This protocol is a proposed method based on standard practices for migration testing of food contact materials and would require validation for trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester.
Objective: To determine the specific migration of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester from a polymer into food simulants.
Materials:
-
Polymer samples containing trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester.
-
Food Simulants:
-
Simulant A: 10% (v/v) ethanol in deionized water.
-
Simulant B: 3% (w/v) acetic acid in deionized water.
-
Simulant D2: Vegetable oil (or an alternative fatty food simulant like iso-octane or 95% ethanol).
-
-
Analytical standards of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester.
-
Glass migration cells or pouches.
-
Incubator or oven.
-
Analytical instrumentation: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Gas Chromatography with Mass Spectrometry (GC-MS).
Procedure:
-
Sample Preparation: Cut the polymer into test specimens of a known surface area (e.g., 1 dm²).
-
Migration Cell Assembly: Place the test specimen in a migration cell, ensuring only one side contacts the food simulant.
-
Exposure: Fill the cell with a known volume of the pre-conditioned food simulant. The standard ratio is 6 dm² of packaging material per 1 kg of foodstuff (or 1 L of simulant).
-
Test Conditions:
-
Standardized Testing: A common condition for long-term storage at room temperature is 10 days at 40°C.
-
Accelerated Testing: For materials used at higher temperatures, conditions such as 2 hours at 100°C or 1 hour at 121°C may be appropriate.
-
-
Sample Collection: After the specified time, remove the food simulant from the migration cell.
-
Sample Analysis: Analyze the food simulant for the concentration of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester using a validated analytical method (see section 5.2).
-
Calculation of Migration: Express the migration in mg of substance per kg of food simulant (mg/kg).
Caption: Workflow for Migration Testing of Food Contact Materials.
Proposed Analytical Protocol for Quantification
A sensitive and selective method such as HPLC-MS or GC-MS is recommended for the quantification of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester.
Method: HPLC-MS
-
Sample Preparation:
-
Aqueous simulants (A and B): Direct injection may be possible after filtration. If concentration is needed, solid-phase extraction (SPE) can be used.
-
Fatty food simulant (D2): Liquid-liquid extraction (LLE) with a solvent like acetonitrile, followed by a clean-up step (e.g., freezing to remove lipids) and solvent exchange.
-
-
Chromatographic Conditions (starting point):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile (or methanol).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The precursor ion would be [M-H]⁻ and characteristic product ions would need to be determined by infusion of a standard.
-
Method: GC-MS (after derivatization)
-
Derivatization: The carboxylic acid group needs to be derivatized to increase volatility. A common method is esterification (e.g., with BF₃/methanol to form the dimethyl ester) or silylation (e.g., with BSTFA).
-
Chromatographic Conditions (starting point):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 80°C) to a high final temperature (e.g., 280°C).
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Scan mode for identification and SIM mode for quantification of characteristic fragment ions.
-
Toxicological Profile and Signaling Pathways
Toxicological Data (by Read-Across)
Specific toxicological data for trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is scarce. However, data from related compounds can be used for a preliminary assessment (read-across).
-
Metabolism: Diesters of cyclohexanedicarboxylic acid are known to be metabolized to their corresponding monoesters and then to the diacid. Therefore, the toxicological profile of trans-1,4-Cyclohexanedicarboxylic acid is relevant.
-
Acute Toxicity: The diacid generally shows low acute toxicity.
-
Genotoxicity: DEHCH, a diester, did not show evidence of genotoxicity in EFSA's assessment.
-
Potential Endocrine Activity: A study on the monoisononyl ester of 1,2-cyclohexanedicarboxylic acid (MINCH) indicated that it is a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).
Potential Signaling Pathway: PPAR-α Activation
PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Activation of PPAR-α by xenobiotics can be a mechanism of endocrine disruption.
Caption: PPAR-α signaling pathway potentially activated by monoesters.
Conclusion
While trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is not a substance with a well-documented history of use in food packaging, its structural similarity to other regulated plasticizers and monomers warrants careful consideration. The provided protocols for migration testing and analysis, although based on general principles, offer a solid starting point for any future evaluation of this substance for food contact applications. The potential for endocrine activity via PPAR-α activation, as suggested by data on a related monoester, highlights a key toxicological endpoint that should be investigated. Further research is necessary to establish a complete safety profile and to determine if this substance is suitable for use in food packaging materials.
Application Notes & Protocols: Electrophilic Trifluoromethylating Agents in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of the trifluoromethyl (CF3) group into organic molecules is a cornerstone strategy in modern drug development.[1][2][3] This small structural modification can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Electrophilic trifluoromethylating reagents have emerged as powerful tools for the direct and late-stage introduction of the CF3 moiety.[4][5] This document provides detailed application notes and protocols for two of the most prominent classes of these reagents: Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts).[1][4][6][7]
Key Reagents & Performance Comparison
Togni's and Umemoto's reagents are the workhorses of modern electrophilic trifluoromethylation.[6] Togni's reagents are valued for their high reactivity, while Umemoto's reagents are known for their thermal stability and broad substrate scope.[6][7] The choice between them often depends on the specific nucleophile and desired reaction conditions.[6]
Logical Workflow for Electrophilic Trifluoromethylation
The general process for employing these reagents follows a straightforward workflow from substrate selection to final product analysis.
Caption: General experimental workflow for trifluoromethylation.
Application I: Trifluoromethylation of Heterocycles (Indoles)
Indole scaffolds are prevalent in pharmaceuticals, and their trifluoromethylation is of significant interest.[8] Both Togni's and Umemoto's reagents have been successfully used for the C2- or C3-trifluoromethylation of indoles.[8][9]
Data Presentation: Trifluoromethylation of Indole Derivatives
The following table summarizes representative yields for the trifluoromethylation of various indole substrates.
| Entry | Substrate | Reagent (equiv.) | Conditions | Product Position | Yield (%) | Reference |
| 1 | Indole | Togni Reagent II (1.2) | Zn(OTf)₂, CH₂Cl₂, 25 °C, 12h | C3 | 85 | J. Am. Chem. Soc. 2011, 133, 16410 |
| 2 | N-Methylindole | Togni Reagent II (1.2) | Zn(OTf)₂, CH₂Cl₂, 25 °C, 12h | C3 | 92 | J. Am. Chem. Soc. 2011, 133, 16410 |
| 3 | 5-Bromoindole | Togni Reagent II (1.2) | Zn(OTf)₂, CH₂Cl₂, 25 °C, 12h | C3 | 78 | J. Am. Chem. Soc. 2011, 133, 16410 |
| 4 | Indole | Umemoto's Reagent (1.5) | Ag₂CO₃, DCE, 80 °C, 24h | C2 | 75 | Org. Lett. 2012, 14, 4058 |
| 5 | N-Acetylindole | Umemoto's Reagent (1.5) | Ag₂CO₃, DCE, 80 °C, 24h | C2 | 68 | Org. Lett. 2012, 14, 4058 |
Yields are for isolated products. Conditions and reagents can heavily influence regioselectivity.
Experimental Protocol: C3-Trifluoromethylation of N-Methylindole
This protocol describes a typical procedure using Togni Reagent II.[10]
Materials:
-
N-Methylindole (131.2 mg, 1.0 mmol, 1.0 equiv.)
-
Togni Reagent II (379.2 mg, 1.2 mmol, 1.2 equiv.)
-
Zinc Triflate (Zn(OTf)₂) (72.7 mg, 0.2 mmol, 0.2 equiv.)
-
Dichloromethane (CH₂Cl₂), anhydrous (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add N-methylindole and anhydrous dichloromethane.
-
Stir the solution at room temperature and add zinc triflate, followed by Togni Reagent II in one portion.
-
Stir the reaction mixture at 25 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-trifluoromethyl-N-methylindole.
Application II: Trifluoromethylation of Thiols
The trifluoromethylthio (SCF₃) group is highly sought after due to its extreme lipophilicity.[11] Electrophilic trifluoromethylating reagents can react with thiols to generate trifluoromethyl thioethers, although photocatalytic methods are also common.[12][13]
Data Presentation: S-Trifluoromethylation of Thiophenols
The table below shows a comparison of yields for the S-trifluoromethylation of various thiophenols.
| Entry | Substrate | Reagent (equiv.) | Conditions | Yield (%) | Reference |
| 1 | Thiophenol | Togni Reagent II (1.1) | K₂CO₃, MeCN, 25 °C, 1h | 95 | Angew. Chem. Int. Ed. 2007, 46, 754 |
| 2 | 4-Methylthiophenol | Togni Reagent II (1.1) | K₂CO₃, MeCN, 25 °C, 1h | 98 | Angew. Chem. Int. Ed. 2007, 46, 754 |
| 3 | 4-Chlorothiophenol | Togni Reagent II (1.1) | K₂CO₃, MeCN, 25 °C, 1h | 91 | Angew. Chem. Int. Ed. 2007, 46, 754 |
| 4 | Thiophenol | Umemoto's Reagent (1.1) | Pyridine, CH₂Cl₂, 0 °C, 1h | 94 | J. Fluorine Chem. 2014, 167, 3 |
| 5 | 4-Nitrothiophenol | Umemoto's Reagent (1.1) | Pyridine, CH₂Cl₂, 0 °C, 1h | 85 | J. Fluorine Chem. 2014, 167, 3 |
Yields are for isolated products.
Experimental Protocol: S-Trifluoromethylation of Thiophenol
This protocol provides a general method using Umemoto's Reagent.[14]
Materials:
-
Thiophenol (110.2 mg, 1.0 mmol, 1.0 equiv.)
-
Umemoto's Reagent I (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) (352.2 mg, 1.1 mmol, 1.1 equiv.)
-
Pyridine (95 µL, 1.2 mmol, 1.2 equiv.)
-
Dichloromethane (CH₂Cl₂), anhydrous (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry 25 mL round-bottom flask under an inert atmosphere, dissolve thiophenol in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine to the stirred solution, followed by the portion-wise addition of Umemoto's Reagent over 5 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with 10 mL of dichloromethane and wash with 1 M HCl (2 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (eluent: hexane) to yield the pure (trifluoromethylthio)benzene.
Relevance in Drug Development: A Signaling Pathway Example
The utility of trifluoromethylation is exemplified by drugs like Celecoxib, a selective COX-2 inhibitor.[15][16][17] The CF₃ group is crucial for its activity and selectivity. Celecoxib works by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing prostaglandins that mediate inflammation and pain.[15][17][18]
Caption: Inhibition of the COX-2 pathway by Celecoxib.[15]
References
- 1. brynmawr.edu [brynmawr.edu]
- 2. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Di- and Trifluoromethyl(thiol)ations [ruhr-uni-bochum.de]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. benchchem.com [benchchem.com]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Togni Reagent II - Enamine [enamine.net]
- 11. orgsyn.org [orgsyn.org]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 14. Umemoto Reagent I - Enamine [enamine.net]
- 15. ClinPGx [clinpgx.org]
- 16. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 18. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
Application Notes and Protocols: Pharmaceutical Intermediates from Cyclohexanedicarboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of key pharmaceutical intermediates derived from cyclohexanedicarboxylic acid esters and their analogues. The protocols focus on the synthesis of precursors for Gabapentin and Tranexamic Acid, two widely used pharmaceuticals.
Synthesis of Gabapentin Intermediate: 1,1-Cyclohexanediacetic Acid Monoamide
Gabapentin is an anticonvulsant and analgesic drug.[1] A key intermediate in its synthesis is 1,1-cyclohexanediacetic acid monoamide, which is prepared from 1,1-cyclohexanediacetic anhydride.[1][2] The synthesis of Gabapentin often involves a Hofmann rearrangement of this monoamide intermediate.[1][3]
Logical Workflow for Gabapentin Synthesis
Caption: Synthetic pathway for Gabapentin from 1,1-cyclohexanediacetic acid.
Experimental Protocols
Protocol 1: Synthesis of 1,1-Cyclohexanediacetic Anhydride
This protocol describes the conversion of 1,1-cyclohexanediacetic acid to its corresponding anhydride.
-
Materials:
-
1,1-Cyclohexanediacetic acid
-
Acetic anhydride
-
Toluene (or another suitable azeotroping agent)
-
-
Procedure:
-
Suspend 1,1-cyclohexanediacetic acid in toluene in a reaction flask equipped with a Dean-Stark apparatus.
-
Heat the suspension to reflux to remove any residual water via azeotropic distillation.[1]
-
Add acetic anhydride to the reaction mixture.[1]
-
Continue refluxing until the reaction is complete (monitor by TLC or other suitable method).
-
Cool the reaction mixture to initiate crystallization of the 1,1-cyclohexanediacetic anhydride.[1]
-
Filter the solid product and dry.
-
Protocol 2: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide
This protocol details the amidation of 1,1-cyclohexanediacetic anhydride.
-
Materials:
-
1,1-Cyclohexanediacetic anhydride
-
Aqueous ammonia solution
-
Hydrochloric acid (for acidification)
-
-
Procedure:
-
Suspend the 1,1-cyclohexanediacetic anhydride in an aqueous solution of ammonia. The temperature should be maintained below 30°C during the addition.[1]
-
Stir the mixture until the amidation reaction is complete.[1]
-
Acidify the reaction mixture with hydrochloric acid to precipitate the 1,1-cyclohexanediacetic acid monoamide.[1]
-
Filter the precipitated solid, wash with cold water, and dry to obtain the desired product.
-
Quantitative Data
| Parameter | Value | Reference |
| Purity of 1,1-Cyclohexanediacetic Anhydride | >98.0% | [2] |
| Melting Point of 1,1-Cyclohexanediacetic Anhydride | 67-70 °C | [2] |
| Molecular Weight of 1,1-Cyclohexanediacetic Anhydride | 182.22 g/mol | [2] |
Signaling Pathway of Gabapentin
Gabapentin's mechanism of action involves its interaction with the α2δ-1 subunit of voltage-gated calcium channels. This interaction is thought to reduce the release of excitatory neurotransmitters in the central nervous system.
Caption: Mechanism of action of Gabapentin.
Synthesis of Tranexamic Acid from Dimethyl 1,4-Cyclohexanedicarboxylate
Tranexamic acid is an antifibrinolytic agent used to treat or prevent excessive blood loss.[4] It can be synthesized from dimethyl 1,4-cyclohexanedicarboxylate.[5][6] A key aspect of this synthesis is controlling the stereochemistry to obtain the desired trans-isomer.[7]
Logical Workflow for Tranexamic Acid Synthesis
Caption: Synthetic pathway for Tranexamic acid.
Experimental Protocols
Protocol 3: Isomerization of Dimethyl 1,4-Cyclohexanedicarboxylate
This protocol describes the isomerization of a cis/trans mixture to favor the trans isomer.
-
Materials:
-
Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture)
-
Sodium methoxide
-
Methanol
-
-
Procedure:
-
Dissolve the dimethyl 1,4-cyclohexanedicarboxylate mixture in methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction mixture at a specified temperature and time to achieve equilibrium, which favors the trans isomer.
-
The trans isomer can then be isolated due to its lower solubility.[7]
-
Protocol 4: Synthesis of Tranexamic Acid
This protocol outlines the conversion of the trans-diester to Tranexamic acid.
-
Materials:
-
Trans-dimethyl 1,4-cyclohexanedicarboxylate
-
Ammonia in methanol
-
Raney Nickel
-
Hydrogen gas
-
Sodium hydroxide
-
-
Procedure:
-
Amidation: React trans-dimethyl 1,4-cyclohexanedicarboxylate with ammonia in methanol to form the corresponding diamide.[5][6]
-
Reduction: The diamide is then subjected to catalytic hydrogenation using Raney Nickel as a catalyst to reduce one of the amide groups to an amine.[5][6]
-
Hydrolysis: The resulting amino-amide is hydrolyzed with sodium hydroxide to give the sodium salt of Tranexamic acid.[5][6]
-
Acidification: Careful acidification of the reaction mixture precipitates Tranexamic acid, which can be isolated by filtration.
-
Quantitative Data
| Parameter | Value | Reference |
| Overall Yield of Tranexamic Acid Synthesis | 47% (over five steps) | [7] |
| Purity of Tranexamic Acid | >99.5% | [7] |
| Trans Isomer Purity after Isomerization | >95.0% | [6] |
Signaling Pathway of Tranexamic Acid
Tranexamic acid exerts its antifibrinolytic effect by blocking the lysine binding sites on plasminogen, thereby preventing its conversion to plasmin and subsequent fibrin degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Process for the preparation of gabapentin - Eureka | Patsnap [eureka.patsnap.com]
- 4. Tranexamic Acid synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Item - Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step - Taylor & Francis Group - Figshare [tandf.figshare.com]
Application Notes and Protocols for the Synthesis of Copolyesters from Camphoric Acid and trans-1,4-CHDA Derivatives
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of copolyesters derived from (1R,3S)-(+)-camphoric acid (CA) and trans-1,4-cyclohexanedicarboxylic acid (CHDA). These materials are of significant interest due to their tunable properties and the incorporation of a bio-based monomer, offering potential applications in sustainable packaging and advanced drug delivery systems.
Application Notes
The copolyesters synthesized from camphoric acid and trans-1,4-CHDA offer a versatile platform for material design, primarily due to the ability to tailor their properties by adjusting the monomer ratio.
-
Sustainable Materials: The inclusion of camphoric acid, a bio-based building block derived from camphor, introduces a renewable component into the polyester backbone. This contributes to the development of more sustainable plastics, reducing the reliance on fossil fuels. These copolyesters are being explored as alternatives for food packaging applications.[1]
-
Tunable Thermal and Mechanical Properties: The properties of the resulting copolyesters can be finely tuned by varying the molar ratio of camphoric acid to CHDA.
-
Crystallinity: Poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE), the homopolymer from CHDA and 1,4-butanediol, is a semi-crystalline material that can be opaque and brittle.[1][2] The incorporation of the bulky, non-symmetrical camphoric acid unit disrupts the polymer chain regularity, leading to a decrease in crystallinity.[2] This results in materials with improved transparency and flexibility.
-
Thermal Stability: Copolyesters based on cycloaliphatic monomers like CHDA generally exhibit good thermal stability. The addition of camphoric acid, another cycloaliphatic structure, helps to maintain this stability.[1][2]
-
Glass Transition Temperature (Tg): The glass transition temperature of these copolyesters can be modulated based on the comonomer composition.
-
-
Drug Delivery Systems: Polyesters are widely investigated for biomedical applications due to their biodegradability.
-
Controlled Release: The ester linkages in the copolyester backbone are susceptible to hydrolysis, which allows for the gradual degradation of the polymer and a controlled release of any encapsulated therapeutic agents.[3]
-
Chirality: Camphoric acid is a chiral molecule.[3] This inherent chirality in the polymer backbone can influence the degradation kinetics and the release profiles of chiral drugs, potentially offering stereoselective interactions.[3]
-
Formulation: These polymers can be formulated into various drug delivery vehicles, such as nanoparticles or microparticles, using techniques like nanoprecipitation or emulsion solvent evaporation.[3]
-
Data Presentation
The following tables summarize the quantitative data for copolyesters synthesized from varying molar ratios of trans-1,4-CHDA and camphoric acid with 1,4-butanediol.
Table 1: Molar Composition and Molecular Weight of Synthesized Copolyesters
| Sample ID | CHDA (mol%) | Camphoric Acid (mol%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PBCE | 100 | 0 | 22,000 | 48,000 | 2.2 |
| PBCCE 5 | 95 | 5 | 20,000 | 45,000 | 2.2 |
| PBCCE 10 | 90 | 10 | 21,000 | 47,000 | 2.2 |
| PBCCE 15 | 85 | 15 | 23,000 | 50,000 | 2.2 |
Data adapted from Soccio et al., 2021. Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity index.
Table 2: Thermal Properties of Copolyesters
| Sample ID | Tg (°C) | Tm (°C) | Td, 5% (°C) |
| PBCE | 18 | 137 | 394 |
| PBCCE 5 | 17 | 111 | 393 |
| PBCCE 10 | 16 | 102 | 391 |
| PBCCE 15 | 15 | 96 | 390 |
Data adapted from Soccio et al., 2021. Tg = Glass transition temperature, Tm = Melting temperature, Td, 5% = Temperature at 5% weight loss.
Table 3: Mechanical Properties of Copolyester Films
| Sample ID | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| PBCE | 1070 ± 50 | 30 ± 1 | 5 ± 1 |
| PBCCE 5 | 700 ± 40 | 28 ± 2 | 150 ± 10 |
| PBCCE 10 | 550 ± 30 | 25 ± 1 | 250 ± 20 |
| PBCCE 15 | 400 ± 20 | 22 ± 2 | >300 |
Data adapted from Soccio et al., 2021.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of copolyesters from camphoric acid and trans-1,4-CHDA.
-
Monomers: (1R,3S)-(+)-Camphoric acid (CA), trans-1,4-cyclohexanedicarboxylic acid (CHDA), 1,4-butanediol (BD).[1]
-
Catalyst: Titanium tetrabutoxide (TBT) or Titanium isopropoxide (TIP).[1]
-
Equipment: Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum connection; heating mantle with temperature control; vacuum pump.
This two-stage melt polycondensation procedure is a common method for synthesizing high molecular weight polyesters without the use of solvents.[1][4]
Stage 1: Esterification
-
Charge the glass reactor with the desired molar ratios of trans-1,4-CHDA, camphoric acid, and a molar excess of 1,4-butanediol (e.g., a diol/diacid molar ratio of 1.5).
-
Add the catalyst (e.g., 250 ppm of TBT) to the reaction mixture.
-
Flush the reactor with nitrogen gas to create an inert atmosphere.
-
Heat the mixture under a slow nitrogen stream with mechanical stirring to approximately 180-210 °C.
-
Maintain this temperature for 2-4 hours. During this stage, water is formed as a byproduct of the esterification reaction and is removed from the system through the condenser. The reaction continues until the theoretical amount of water has been collected.
Stage 2: Polycondensation
-
Gradually increase the temperature to 230-250 °C.
-
Simultaneously, slowly reduce the pressure inside the reactor to below 1 mbar over a period of about 1 hour.
-
Continue the reaction under high vacuum and at high temperature for 3-5 hours. This stage promotes the removal of the excess 1,4-butanediol, which drives the polymerization reaction towards the formation of high molecular weight copolyester chains.
-
Once the desired viscosity is reached (as observed by the stirrer torque), stop the reaction by cooling the reactor to room temperature.
-
The resulting copolyester can then be recovered from the reactor for subsequent analysis and processing.
-
Nuclear Magnetic Resonance (¹H NMR): Dissolve 5-10 mg of the copolyester in a suitable deuterated solvent (e.g., CDCl₃). Analyze the spectrum to determine the actual incorporation of camphoric acid and CHDA units into the polymer chain by integrating the characteristic peaks of each monomer.
-
Gel Permeation Chromatography (GPC): Dissolve the copolyester in a suitable solvent (e.g., chloroform or hexafluoroisopropanol) and analyze using a GPC system calibrated with polystyrene or poly(methyl methacrylate) standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): Heat a small sample (5-10 mg) of the copolyester in an aluminum pan under a nitrogen atmosphere.[5] A typical procedure involves heating from room temperature to a temperature above the expected melting point, cooling rapidly, and then reheating at a controlled rate (e.g., 10 °C/min).[5] The glass transition temperature (Tg) is determined from the second heating scan, while the melting temperature (Tm) is taken from the peak of the endotherm in the first or second heating scan.[5]
-
Thermogravimetric Analysis (TGA): Heat a sample (10-15 mg) of the copolyester on a TGA balance at a constant heating rate (e.g., 10 or 20 °C/min) under a nitrogen or air atmosphere.[6] The thermal stability is typically reported as the temperature at which 5% weight loss occurs (Td, 5%).
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. New Random Aromatic/Aliphatic Copolymers of 2,5-Furandicarboxylic and Camphoric Acids with Tunable Mechanical Properties and Exceptional Gas Barrier Capability for Sustainable Mono-Layered Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Polymerization of Cycloaliphatic Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzymatic polymerization has emerged as a powerful "green" alternative to conventional chemical polymerization methods for synthesizing aliphatic polyesters. This approach, particularly the enzymatic ring-opening polymerization (eROP) of cycloaliphatic monomers like lactones, offers high selectivity, mild reaction conditions, and the avoidance of toxic metal catalysts.[1][2] The resulting polyesters are often biocompatible and biodegradable, making them highly attractive for biomedical applications, including the development of drug delivery systems such as nanoparticles, micelles, and polymersomes.[3][4][5][6][7][8]
The most widely studied and effective biocatalyst for this process is Candida antarctica lipase B (CALB), frequently used in its immobilized form, Novozym® 435.[9][10][11] This enzyme demonstrates remarkable efficiency in catalyzing the polymerization of various lactones, such as ε-caprolactone (ε-CL), to produce high molecular weight polyesters.[9][10] The properties of the final polymer, including molecular weight and polydispersity, can be finely tuned by controlling reaction parameters like temperature, solvent, and water content.[12][13]
These application notes provide an overview of the enzymatic polymerization of cycloaliphatic monomers, detailed experimental protocols, and a summary of quantitative data from the literature to guide researchers in this field.
Signaling Pathways and Experimental Workflows
Enzymatic Ring-Opening Polymerization (eROP) Mechanism
The enzymatic ring-opening polymerization of lactones catalyzed by lipase follows a coordinated mechanism involving the activation of the monomer on the enzyme's active site. The general pathway includes the formation of an enzyme-activated monomer, followed by nucleophilic attack by an initiator (e.g., water or an alcohol) to start the polymer chain. The chain then propagates through the successive addition of monomer units.
Caption: Mechanism of enzymatic ring-opening polymerization (eROP).
General Experimental Workflow
The typical workflow for enzymatic polymerization involves several key steps, from reaction setup to polymer characterization. The process is generally straightforward and can be adapted for various scales.
Caption: General workflow for enzymatic polymerization of cycloaliphatic monomers.
Data Presentation
The following tables summarize quantitative data on the enzymatic polymerization of ε-caprolactone (ε-CL) under various conditions, highlighting the impact of solvents, temperature, and enzyme concentration on the polymerization outcome.
Table 1: Effect of Solvent on ε-CL Polymerization Catalyzed by Novozym® 435
| Solvent | Log P | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI |
| Toluene | 2.7 | 70 | 4 | ~85 | ~17,000 | - |
| Isooctane | 4.5 | 70 | 4 | >80 | 11,500 - 17,000 | - |
| Isopropyl Ether | 1.9 | 70 | 4 | >80 | 11,500 - 17,000 | - |
| Dioxane | -0.3 | 70 | 4 | ≤ 30 | ≤ 5,200 | - |
| Acetonitrile | -0.3 | 70 | 4 | ≤ 30 | ≤ 5,200 | - |
| [BMIM][PF6] | - | 130 | 168 | - | ~20,000 | < 1.8 |
Data compiled from multiple sources. Note that direct comparison may be limited by variations in other experimental conditions.[12][14]
Table 2: Effect of Temperature and Enzyme Amount on ε-CL Polymerization
| Temperature (°C) | Enzyme Amount (% w/w) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI |
| 40 | 10 | 120 | ~54 | - | - |
| 60 | 10 | 120 | ~90 | - | - |
| 80 | 10 | 150 | ~70 | High | - |
| 80 | 5 | 150 | - | Lower | - |
| 80 | 10 | 150 | - | - | - |
| 80 | 20 | 150 | - | Higher | - |
| 90 | ~1% protein | 2 | ~90 | - | - |
Data compiled from multiple sources. Mn values are reported as relative (high, higher, lower) where specific values were not provided.[14][15]
Experimental Protocols
Protocol 1: Enzymatic Ring-Opening Polymerization of ε-Caprolactone in Toluene
This protocol describes a typical procedure for the polymerization of ε-caprolactone using immobilized Candida antarctica lipase B (Novozym® 435) in an organic solvent.
Materials:
-
ε-Caprolactone (ε-CL), freshly distilled
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Toluene, anhydrous
-
Methanol
-
Argon or Nitrogen gas
-
Glass reaction vial with a magnetic stirrer
-
Thermostatically controlled oil bath or heating block
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Preparation: Dry the Novozym® 435 under vacuum for 24 hours before use to remove excess water. Ensure all glassware is oven-dried.
-
Reaction Setup: In a dried glass reaction vial, add ε-caprolactone (e.g., 0.3 mL) and anhydrous toluene (e.g., 0.6 mL for a 1:2 w/v ratio).[14]
-
Enzyme Addition: Add Novozym® 435 to the reaction mixture (e.g., 10% w/w relative to the monomer).
-
Inert Atmosphere: Purge the vial with an inert gas (argon or nitrogen) for 5-10 minutes to remove oxygen.
-
Polymerization: Seal the vial and place it in a preheated oil bath or heating block set to the desired temperature (e.g., 70-90°C).[14][16] Stir the reaction mixture at a constant rate.
-
Monitoring (Optional): To monitor the reaction progress, carefully take small aliquots at different time intervals. Analyze the monomer conversion by ¹H NMR spectroscopy.
-
Termination: After the desired reaction time (e.g., 2-48 hours), cool the reaction mixture to room temperature.
-
Enzyme Removal: Dilute the mixture with additional toluene and separate the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and dried for potential reuse.[16]
-
Polymer Precipitation: Slowly pour the filtrate into a beaker containing a large excess of a non-solvent, such as cold methanol, while stirring. The poly(ε-caprolactone) (PCL) will precipitate as a white solid.
-
Purification: Decant the solvent and wash the polymer precipitate with fresh methanol multiple times to remove any unreacted monomer and oligomers.
-
Drying: Collect the purified polymer and dry it in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.
-
Characterization: Characterize the resulting PCL for its molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the chemical structure using ¹H NMR and FTIR spectroscopy. Thermal properties can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[15]
Protocol 2: Bulk (Solvent-Free) Enzymatic Polymerization of ε-Caprolactone
This protocol outlines the procedure for eROP without the use of a solvent, which is an even more environmentally friendly approach.
Materials:
-
ε-Caprolactone (ε-CL), freshly distilled
-
Novozym® 435
-
Chloroform or Dichloromethane (for dissolution)
-
Methanol
-
Argon or Nitrogen gas
-
Glass reaction vial with a magnetic stirrer
-
Thermostatically controlled oil bath or heating block
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Preparation: Dry Novozym® 435 under vacuum as described in Protocol 1.
-
Reaction Setup: Add ε-caprolactone to a dried glass reaction vial containing a magnetic stirrer.
-
Enzyme Addition: Add the pre-dried Novozym® 435 to the monomer (e.g., 10-20% w/w).
-
Inert Atmosphere: Purge the vial with an inert gas and seal it.
-
Polymerization: Place the vial in a preheated oil bath or heating block (e.g., 80°C).[15] As the polymerization proceeds, the viscosity of the mixture will increase significantly. Ensure the stirring is adequate.
-
Termination: After the desired time, cool the reaction to room temperature. The product will be a solid or highly viscous polymer.
-
Purification: Dissolve the crude polymer in a suitable solvent like chloroform or dichloromethane.
-
Enzyme Removal and Precipitation: Remove the enzyme by filtration. Precipitate the polymer by adding the filtrate to an excess of cold methanol.
-
Drying and Characterization: Wash the precipitate with methanol, dry it under vacuum, and characterize the polymer as described in Protocol 1.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Biodegradable Polyesters. Synthesis and Application as Drug Carriers for the Preparation of Raloxifene HCl Loaded Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Polymerization of Cyclic Monomers in Ionic Liquids as a Prospective Synthesis Method for Polyesters Used in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodegradable Polyester Nanoparticle Formation [sigmaaldrich.com]
- 8. Enzymatic polymerization of cyclic monomers in ionic liquids as a prospective synthesis method for polyesters used in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyesters | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic ring-opening polymerization (ROP) of lactides and lactone in ionic liquids and organic solvents: digging the controlling factors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Enzymatic Ring-Opening Polymerization (ROP) of Polylactones: Roles of Non-Aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Candida antartica lipase B catalyzed polycaprolactone synthesis: effects of organic media and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aml.iaamonline.org [aml.iaamonline.org]
- 16. Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters [mdpi.com]
Application Notes and Protocols for Solid-State Polycondensation of Cycloaliphatic Polyesters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-state polycondensation (SSP) is a crucial post-polymerization technique employed to enhance the molecular weight, and consequently, the thermal and mechanical properties of cycloaliphatic polyesters. This process is conducted at a temperature above the glass transition temperature (Tg) but below the melting temperature (Tm) of the prepolymer.[1] The reaction, typically carried out under vacuum or an inert gas flow, facilitates the removal of volatile byproducts, such as water or glycols, driving the equilibrium towards the formation of longer polymer chains.[1][2] This method is particularly advantageous as it avoids the challenges associated with high melt viscosity and thermal degradation that can occur during melt polycondensation at elevated temperatures.[1]
Cycloaliphatic polyesters, characterized by the presence of alicyclic ring structures in their backbone, offer a unique combination of properties including improved thermal stability, rigidity, and in some cases, biodegradability. These characteristics make them attractive for a wide range of applications, from high-performance engineering plastics to biomedical devices and drug delivery systems. The ability to precisely control the molecular weight and, therefore, the final properties of these polymers through SSP is of significant interest to researchers and professionals in materials science and drug development.
These application notes provide a comprehensive overview of the solid-state polycondensation of cycloaliphatic polyesters, including detailed experimental protocols, tabulated data for key performance indicators, and graphical representations of the process workflow.
Key Reaction Parameters and Their Impact
The efficacy of solid-state polycondensation is governed by several critical parameters that influence the rate of polymerization and the final properties of the polyester.
-
Temperature: The SSP temperature is a critical factor. It must be high enough to ensure sufficient chain mobility in the amorphous regions for the end groups to react, but low enough to prevent melting and particle agglomeration.[1] The optimal temperature is typically chosen to be between the glass transition temperature (Tg) and the melting temperature (Tm) of the prepolymer.
-
Time: The duration of the SSP process directly correlates with the extent of molecular weight increase. Longer reaction times generally lead to higher intrinsic viscosities and number-average molecular weights.
-
Catalyst: Various catalysts, often the same as those used in the preceding melt polycondensation step, can significantly accelerate the SSP rate. Common catalysts include compounds of titanium, antimony, and zinc.[3][4] The choice and concentration of the catalyst can impact not only the reaction kinetics but also the final properties and color of the polymer.
-
Prepolymer Characteristics: The initial molecular weight, end-group concentration, and crystallinity of the prepolymer play a crucial role. A prepolymer with a higher initial molecular weight and a controlled particle size distribution generally undergoes SSP more efficiently. Crystallinity is important to prevent the polymer particles from sticking together during the process.[1]
-
Reaction Environment: SSP is performed under vacuum or a continuous flow of an inert gas, such as nitrogen.[2] This is essential for the efficient removal of reaction byproducts (e.g., water, ethylene glycol), which drives the polycondensation reaction forward.[2]
Experimental Protocols
The solid-state polycondensation of cycloaliphatic polyesters is typically preceded by a melt polycondensation step to produce a prepolymer of moderate molecular weight.
Protocol 1: Two-Step Melt Polycondensation for Prepolymer Synthesis
This protocol describes a general procedure for synthesizing a cycloaliphatic polyester prepolymer, which can then be subjected to solid-state polycondensation. The example below is for a furan-based cycloaliphatic polyester, but the principles can be adapted for other cycloaliphatic systems.
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFD) or 2,5-Furandicarboxylic acid (FDCA)
-
Cycloaliphatic diol (e.g., 1,4-cyclohexanedimethanol - CHDM)
-
Linear diol (e.g., 1,3-propanediol or 1,4-butanediol) for copolyesters
-
Catalyst (e.g., tetrabutyl titanate (TBT), antimony trioxide)
-
Antioxidants (optional)
Procedure:
-
Esterification/Transesterification (Stage 1):
-
Charge the diacid or diester and a molar excess of the diol(s) into a glass batch reactor equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Add the catalyst (e.g., 200-400 ppm of TBT).
-
Heat the reactor under a nitrogen atmosphere to a temperature range of 160-200°C.
-
During this stage, water (in case of esterification) or methanol (in case of transesterification) is distilled off. The reaction is typically continued for 2-4 hours.
-
-
Polycondensation (Stage 2):
-
Gradually increase the temperature to 220-260°C.
-
Simultaneously, reduce the pressure slowly to a high vacuum (<1 mbar).
-
Continue the reaction for another 2-4 hours to allow for the removal of excess diol and further increase the molecular weight.
-
The reaction is stopped when the desired melt viscosity is achieved, which can be monitored by the stirrer's torque.
-
The resulting prepolymer is then extruded, cooled, and pelletized or ground into a powder for the subsequent SSP step.
-
Protocol 2: Solid-State Polycondensation (SSP)
This protocol outlines the general procedure for increasing the molecular weight of the cycloaliphatic polyester prepolymer.
Materials:
-
Cycloaliphatic polyester prepolymer (pellets or powder)
Apparatus:
-
A vacuum oven or a specialized SSP reactor (e.g., a rotary vacuum dryer or a fluidized bed reactor) equipped with precise temperature control and a vacuum system or an inert gas inlet.[2]
Procedure:
-
Crystallization (Pre-SSP Treatment):
-
To prevent sticking and agglomeration of the polymer particles during SSP, the amorphous prepolymer must first be crystallized.
-
Heat the prepolymer powder or pellets in the reactor under a nitrogen flow or vacuum to a temperature between its glass transition temperature (Tg) and melting temperature (Tm). The specific crystallization temperature depends on the polymer's thermal properties. This step is typically carried out for several hours.
-
-
Solid-State Polycondensation:
-
After crystallization, raise the temperature to the desired SSP temperature, which is typically 10-20°C below the melting point of the prepolymer.
-
Maintain the reactor under high vacuum or a continuous flow of dry, inert gas (e.g., nitrogen).[2]
-
The SSP is carried out for a predetermined duration, which can range from a few hours to over 24 hours, depending on the desired final molecular weight.
-
Periodically, samples can be taken to monitor the increase in intrinsic viscosity or molecular weight.
-
Once the target molecular weight is reached, the polymer is cooled down to room temperature under an inert atmosphere.
-
Data Presentation
The following tables summarize quantitative data from various studies on the solid-state polycondensation of cycloaliphatic and related polyesters, illustrating the impact of key process parameters on the final polymer properties.
Table 1: Effect of SSP Time and Temperature on the Intrinsic Viscosity (IV) of Furan-Based Polyesters
| Polyester | Catalyst | Initial IV (dL/g) | SSP Temperature (°C) | SSP Time (h) | Final IV (dL/g) |
| PEF | TBT | 0.38 | 205 | 6 | ~0.60 |
| PEF | TBT | 0.61 (after first SSP and remelting) | 190 | 5 | 0.76 |
| PEF | TBT | 0.61 (after first SSP and remelting) | 200 | 5 | 0.86 |
| PEF | TBT | 0.61 (after first SSP and remelting) | 205 | 5 | 1.02 |
| PPF | TBT | 0.25 | 155 | 4 | 0.44 |
| PPF | TBT | 0.25 | 160 | 4 | 0.47 |
| PPF | TBT | 0.25 | 165 | 4 | 0.49 |
| PBF | TBT | 0.53 | 155 | 4 | 0.62 |
| PBF | TBT | 0.53 | 160 | 4 | 0.67 |
| PBF | TBT | 0.53 | 165 | 4 | 0.78 |
Data compiled from studies on Poly(ethylene furanoate) (PEF), Poly(propylene furanoate) (PPF), and Poly(butylene furanoate) (PBF).[3][5]
Table 2: Influence of Catalyst on the Intrinsic Viscosity (IV) of Poly(ethylene furanoate) (PEF) during SSP at 205°C for 5 hours
| Catalyst | Initial IV (dL/g) | Final IV (dL/g) |
| Antimony Acetate (Sb Ac) | ~0.37 | 0.52 |
| Germanium Oxide (Ge Ox) | ~0.28 | 0.49 |
| Antimony Oxide (Sb Ox) | ~0.33 | 0.51 |
| Zirconium (IV) isopropoxide isopropanal (Zr Is Ip) | ~0.47 | 0.60 |
| Zirconium (IV) 2,4-pentanedionate (Zr Pe) | ~0.38 | 0.54 |
Data showcases the catalytic activity of different compounds in promoting the SSP of PEF.[6]
Visualizations
Workflow for Solid-State Polycondensation of Cycloaliphatic Polyesters
The following diagram illustrates the general workflow for the synthesis of high molecular weight cycloaliphatic polyesters, starting from the raw materials to the final product obtained after solid-state polycondensation.
Caption: General workflow for the synthesis of high molecular weight cycloaliphatic polyesters.
Logical Relationship of Key SSP Parameters
This diagram illustrates the logical relationships between the key parameters in the solid-state polycondensation process and their influence on the final polymer properties.
Caption: Interplay of key parameters in solid-state polycondensation.
References
- 1. ichp.vot.pl [ichp.vot.pl]
- 2. Process Flow - Solid State Polymerization [petus.com]
- 3. Solid-State Polymerization of Poly(ethylene furanoate) Biobased Polyester, I: Effect of Catalyst Type on Molecular Weight Increase [mdpi.com]
- 4. US20060079395A1 - Catalyst systems for polycondensation reactions - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester
Welcome to the technical support center for the synthesis and optimization of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester, which is commonly prepared via the selective mono-hydrolysis of dimethyl trans-1,4-cyclohexanedicarboxylate.
Issue 1: Low Yield of the Final Product
Question: My final yield of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester is significantly lower than the expected ~70%. What are the potential causes and how can I improve it?
Answer: Low yield is a common issue and can stem from several factors throughout the synthetic process. Here is a systematic approach to diagnosing and resolving the problem:
-
Incomplete Hydrolysis or Over-hydrolysis: The most critical step is the selective hydrolysis of a single methyl ester group.
-
Causality: The reaction relies on a delicate balance. Insufficient base or reaction time will lead to a significant amount of unreacted starting material (the diester). Conversely, an excess of base, higher temperatures, or prolonged reaction times can lead to the formation of the dicarboxylic acid, reducing the yield of the desired monoester.[1][2][3]
-
Solution:
-
Stoichiometry is Key: Ensure you are using the correct molar equivalent of potassium hydroxide (KOH). A slight excess may be necessary, but a large excess will promote di-hydrolysis.
-
Temperature Control: Maintain the reaction temperature at a consistent 20°C.[1][2] Higher temperatures will accelerate the rate of the second hydrolysis, leading to the dicarboxylic acid.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A 3-hour reaction time is a good starting point.[1][2]
-
-
-
Losses During Work-up: Significant product can be lost during the extraction and precipitation steps.
-
Causality: The monoester, in its carboxylate salt form, is water-soluble, while the unreacted diester is soluble in organic solvents.[4][5] Incomplete extraction of the diester can lead to its co-precipitation with the product upon acidification. Conversely, if the pH is not sufficiently acidic during precipitation, the product will remain in solution as the carboxylate salt.
-
Solution:
-
Efficient Extraction: When washing with an organic solvent like toluene, ensure vigorous mixing to remove all of the unreacted dimethyl 1,4-cyclohexanedicarboxylate.[1][2] Performing the extraction multiple times with smaller volumes of solvent can be more effective than a single extraction with a large volume.
-
Optimal pH for Precipitation: After the organic wash, carefully adjust the pH of the aqueous layer to 1-2 with concentrated hydrochloric acid.[1][2] Use a pH meter for accuracy.
-
Cooling for Complete Precipitation: Ensure the acidified solution is thoroughly cooled to 0-5°C to maximize the precipitation of the product before filtration.[1][2]
-
-
-
Sub-optimal Isomer Ratio in Starting Material: The starting dimethyl 1,4-cyclohexanedicarboxylate may have a high cis-isomer content.
-
Causality: The trans-isomer is often the desired stereochemistry for downstream applications. While both isomers will likely undergo hydrolysis, the purification and crystallization behavior of the cis- and trans-monoesters may differ, potentially leading to losses if the procedure is optimized for the trans-isomer. A thermodynamically controlled equilibrium favors the trans-isomer, with ratios around 66% trans being reported.[6]
-
Solution: If your starting material is a mix of isomers, consider an initial isomerization step. Refluxing the diester in methanol with a catalytic amount of pyridine can enrich the trans-isomer content to a 9:1 ratio.[1][2]
-
Issue 2: Product Contamination with Starting Material or Dicarboxylic Acid
Question: My final product is contaminated with either the starting dimethyl ester or the fully hydrolyzed 1,4-cyclohexanedicarboxylic acid. How can I improve the purity?
Answer: Product purity is critical for subsequent applications. Contamination indicates an issue with reaction selectivity or the purification process.
-
Contamination with Dimethyl 1,4-cyclohexanedicarboxylate (Diester):
-
Causality: This indicates incomplete hydrolysis or inefficient removal during the work-up.
-
Solution:
-
Optimize Hydrolysis: Refer to the solutions for low yield related to incomplete hydrolysis (stoichiometry, temperature, and time).
-
Improve Extraction: As mentioned previously, ensure a thorough wash with an organic solvent (e.g., toluene) before acidification to remove the non-polar diester from the aqueous layer containing the water-soluble carboxylate salt.[1][2]
-
-
-
Contamination with 1,4-Cyclohexanedicarboxylic Acid:
-
Causality: This is a clear indication of over-hydrolysis, where both ester groups have been cleaved.
-
Solution:
-
Reduce Base Concentration: Use a more precise amount of KOH.
-
Lower Reaction Temperature: If contamination persists at 20°C, consider running the reaction at a lower temperature (e.g., 15°C or 10°C) and monitoring the progress over a longer period.
-
Shorter Reaction Time: Use TLC or HPLC to stop the reaction as soon as the starting material is consumed and before significant amounts of the dicarboxylic acid are formed.
-
-
-
Purification of the Final Product:
-
Recrystallization: If the final product is still impure, recrystallization can be an effective purification method. The choice of solvent will depend on the solubility profile of the monoester versus the impurities. Given the product's structure, experimenting with solvent systems like water/methanol mixtures or ethyl acetate/hexane may be fruitful.
-
Slurry Wash: Washing the filtered solid with a solvent in which the impurities are more soluble than the desired product can also improve purity.[7]
-
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for low yield and purity.
II. Frequently Asked Questions (FAQs)
Q1: What is the purpose of the initial isomerization step?
A1: The isomerization step, for example, using pyridine in methanol, is employed to convert the cis-isomer of dimethyl 1,4-cyclohexanedicarboxylate to the more thermodynamically stable trans-isomer.[1][2][6] This is often necessary because the starting diester may be a mixture of both isomers, and many applications require the specific stereochemistry of the trans-isomer. Ensuring a high trans content from the beginning simplifies the final product profile and purification.
Q2: Why is potassium hydroxide in methanol used for the hydrolysis instead of sodium hydroxide or other bases?
A2: Potassium hydroxide is a strong base that effectively hydrolyzes the ester. The choice of methanol as a solvent is convenient as it readily dissolves the starting diester.[1][2] While other strong bases could work, the combination of KOH in methanol is a well-documented and effective system for this specific transformation. The solubility of the resulting potassium carboxylate salt in the aqueous methanolic solution is also favorable for the subsequent work-up steps.
Q3: Can I use a different solvent for the extraction of the unreacted diester?
A3: Yes, other non-polar organic solvents that are immiscible with water, such as diethyl ether, ethyl acetate, or dichloromethane, could potentially be used instead of toluene.[1][2] The key criteria are that the diester should be highly soluble in the extraction solvent, while the potassium salt of the monoester should have very low solubility. Toluene is a good choice due to its low miscibility with water and its effectiveness in solvating the diester.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing final product purity?
A4:
-
Thin Layer Chromatography (TLC): A quick and effective way to monitor the progress of the reaction. You can visualize the disappearance of the starting diester and the appearance of the monoester and dicarboxylic acid products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative amounts of starting material, product, and byproducts. This is an excellent tool for both reaction monitoring and final purity assessment.[8][9]
-
Gas Chromatography (GC): As reported in the literature, GC is a reliable method for determining the purity of the final product.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying any impurities. The presence of a single methyl ester signal and a carboxylic acid proton signal would be indicative of the desired product.
Q5: My final product is an oil instead of a white solid. What happened?
A5: This could be due to several reasons:
-
High Impurity Levels: The presence of unreacted starting material or other byproducts can lower the melting point of the final product, causing it to be an oil or a waxy solid.
-
Residual Solvent: Incomplete drying can leave residual solvents, resulting in a non-crystalline product. Ensure the product is dried under reduced pressure, possibly at a slightly elevated temperature (e.g., 50°C), to remove any trapped solvent.[1][2]
-
Incorrect Isomer: If the starting material had a high cis-isomer content and the isomerization step was skipped or inefficient, you may have isolated the cis-monoester, which may have a lower melting point than the trans-isomer.
III. Experimental Protocol and Workflow
Standard Synthesis of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester
This protocol is based on a documented procedure with a reported yield of 71.32% and purity of 98.9%.[1][2]
Step 1: Isomerization of Dimethyl 1,4-Cyclohexanedicarboxylate
-
Dissolve dimethyl 1,4-cyclohexanedicarboxylate (0.5 mol, 100.1 g, with a trans/cis ratio between 3/7 and 5/5) in 200 g of methanol in a suitable reaction flask at 40°C.
-
Add 15 g of pyridine as a catalyst.
-
Stir the reaction mixture at 40°C for 2 hours. This will yield a methanolic solution of the diester with an enriched trans/cis isomer ratio of approximately 9/1.
Step 2: Monoester Hydrolysis
-
Cool the methanol solution from Step 1 to room temperature (approx. 20°C).
-
Add 150 g of potassium hydroxide (KOH) to the solution. Note: This is a large excess and may be specific to the cited patent; careful stoichiometric control is generally advised. For 0.5 mol of diester, a starting point of 0.5-0.55 mol of KOH would be more typical for selective mono-hydrolysis.
-
Stir the reaction mixture at 20°C for 3 hours. During this time, the monoester potassium salt will form.
Step 3: Work-up and Acidification
-
To the reaction mixture, add 200 g of water and 100 g of toluene.
-
Stir the two-phase system vigorously to extract the unreacted organic-soluble diester into the toluene phase.
-
Separate the layers using a separatory funnel and discard the upper organic (toluene) phase.
-
Cool the remaining aqueous phase in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) to the aqueous phase with stirring, adjusting the pH to 1-2. A white solid should precipitate.
-
Maintain the temperature between 0-5°C for a period to ensure complete precipitation.
Step 4: Isolation and Drying
-
Filter the precipitated white solid using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the solid under reduced pressure at 50°C to a constant weight to afford the final product, trans-1,4-cyclohexanedicarboxylic acid monomethyl ester.
Experimental Workflow Diagram
Caption: Step-by-step synthesis workflow.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Dimethyl 1,4-cyclohexanedicarboxylate | [1][2] |
| Isomerization Catalyst | Pyridine | [1][2] |
| Isomerization Temp. | 40°C | [1][2] |
| Isomerization Time | 2 hours | [1][2] |
| Hydrolysis Base | Potassium Hydroxide (KOH) | [1][2] |
| Hydrolysis Temp. | 20°C | [1][2] |
| Hydrolysis Time | 3 hours | [1][2] |
| Acidification pH | 1-2 | [1][2] |
| Precipitation Temp. | 0-5°C | [1][2] |
| Reported Yield | 71.32% | [1][2] |
| Reported Purity (GC) | 98.9% | [1][2] |
IV. References
-
TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER synthesis. (n.d.). Chemicalbook. Retrieved from --INVALID-LINK--
-
TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER | 15177-67-0. (n.d.). Chemicalbook. Retrieved from --INVALID-LINK--
-
trans-1,4-cyclohexanedicarboxylic acid monomethyl ester - CymitQuimica. (n.d.). CymitQuimica. Retrieved from --INVALID-LINK--
-
Dimethyl 1,4-cyclohexanedicarboxylate 94-60-0 wiki - Guidechem. (n.d.). Guidechem. Retrieved from --INVALID-LINK--
-
Hu, Y., et al. (2023). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances. Retrieved from --INVALID-LINK--
-
1,4-Cyclohexanedicarboxylic acid - SIELC Technologies. (2018, February 16). SIELC Technologies. Retrieved from --INVALID-LINK--
-
KR20050100941A - Method for manufacturing 1,4-cyclohexane dicarboxylic acid. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
JP2002069032A - Method for purifying trans-1,4-cyclohexanedicarboxylic acid. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumina Catalysts | Request PDF. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. (2022). Molecules. Retrieved from --INVALID-LINK--
-
US4314071A - Method of preparing monoesters. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Kricheldorf, H. R. (1989). New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. Die Makromolekulare Chemie: Macromolecular Chemistry and Physics. Retrieved from --INVALID-LINK--
-
HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies. (n.d.). SIELC Technologies. Retrieved from --INVALID-LINK--
-
Dimethyl cyclohexane-1,4-dicarboxylate | Solubility of Things. (n.d.). Solubility of Things. Retrieved from --INVALID-LINK--
-
US6355830B1 - Process for preparation of dicarboxylic acid monoesters. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
References
- 1. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER | 15177-67-0 [chemicalbook.com]
- 3. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]
- 4. CAS 15177-67-0: TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MON… [cymitquimica.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. JP2002069032A - Method for purifying trans-1,4-cyclohexanedicarboxylic acid - Google Patents [patents.google.com]
- 8. 1,4-Cyclohexanedicarboxylic acid | SIELC Technologies [sielc.com]
- 9. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
Technical Support Center: Preventing Cis-Trans Isomerization During Polymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on preventing and troubleshooting cis-trans isomerization during polymerization processes. Maintaining the desired isomeric configuration of monomers within a polymer chain is critical for controlling the final properties of the material, including its physical, chemical, and biological characteristics.
Frequently Asked Questions (FAQs)
Q1: What is cis-trans isomerization and why is it problematic during polymerization?
A1: Cis-trans isomerism, also known as geometric isomerism, describes the spatial arrangement of functional groups around a double bond or a ring structure. Cis isomers have functional groups on the same side, while trans isomers have them on opposite sides. During polymerization, the unintended conversion from the desired cis or trans configuration to the other is known as cis-trans isomerization. This is problematic because the geometric structure of the repeating units dictates the overall polymer architecture, which in turn influences crucial properties like crystallinity, melting point, glass transition temperature, and mechanical strength.[1] For instance, poly(cis-isoprene) (natural rubber) is a flexible elastomer, whereas poly(trans-isoprene) (gutta-percha) is a hard thermoplastic.
Q2: What are the primary factors that induce cis-trans isomerization during polymerization?
A2: Several factors can promote unwanted isomerization:
-
High Temperatures: Thermal energy can provide the activation energy needed to rotate the carbon-carbon double bond, leading to the more thermodynamically stable trans isomer.[1]
-
Catalyst Type: Certain polymerization catalysts, particularly some acidic or transition metal catalysts (e.g., some Ziegler-Natta systems), can actively promote isomerization.[1]
-
Extended Reaction Times: Prolonged exposure of the polymer to reaction conditions, especially at elevated temperatures, increases the probability of isomerization.[1]
-
Solvent Polarity: The polarity of the solvent can influence the rate of isomerization. Polar solvents can stabilize charged transition states that may be involved in the isomerization mechanism, thereby increasing the rate of isomerization.[2][3]
-
Light Exposure: For some catalyst systems and monomers, exposure to light can induce isomerization.[4]
Q3: Which polymerization techniques are recommended to minimize cis-trans isomerization?
A3: To preserve the stereochemistry of the monomer, the following techniques are recommended:
-
Low-Temperature Polymerization: Conducting the polymerization at lower temperatures is a highly effective method to prevent thermally induced isomerization.[1] This can be achieved through low-temperature solution polymerization or by using highly active catalysts that function at milder conditions.
-
Enzymatic Polymerization: Enzymes, such as lipases, can catalyze polymerization reactions at mild temperatures and with high stereoselectivity, thus preserving the double bond configuration of the monomers.[1][5]
-
Careful Catalyst Selection: Choosing a catalyst known for low isomerization activity is crucial. For instance, in Ring-Opening Metathesis Polymerization (ROMP), the choice of Grubbs catalyst generation can influence the stereochemistry of the resulting polymer.[4][6][7] Similarly, specific Ziegler-Natta catalyst formulations can favor the formation of high cis or high trans polymers.[8][9][10]
Q4: What analytical methods can be used to quantify the cis/trans ratio in my polymer?
A4: The most common and reliable techniques for determining the extent of isomerization are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for quantifying the cis and trans content. The different chemical environments of the protons and carbons in the cis and trans isomers result in distinct signals in the NMR spectrum, which can be integrated to determine their relative amounts.[8][11][12][13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The C-H out-of-plane bending vibrations for cis and trans double bonds occur at different frequencies, allowing for their differentiation and quantification.
-
Raman Spectroscopy: The C=C stretching vibrations of cis and trans isomers also appear at distinct wavenumbers, providing another method for quantification.[11]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High trans-isomer content in a polymer synthesized from a cis-monomer. | 1. Polymerization temperature is too high.2. The catalyst is promoting isomerization.3. The reaction time is excessively long. | 1. Reduce the polymerization temperature. Consider using a lower boiling point solvent or a more active low-temperature catalyst.2. Screen for alternative catalysts with known low isomerization activity. For example, in polyesterification, some tin-based catalysts are effective at lower temperatures.[1]3. Optimize the reaction time to achieve the target molecular weight without prolonged exposure to heat. Monitor the reaction kinetics. |
| Inconsistent polymer properties (e.g., melting point, solubility) between batches. | 1. Variable levels of isomerization are occurring.2. Inconsistent reaction conditions (temperature, time, catalyst loading). | 1. Implement strict control over all reaction parameters. Use calibrated equipment.2. Regularly quantify the isomer ratio in your product using NMR or FTIR to ensure batch-to-batch consistency.3. Standardize your experimental protocol and ensure precise measurements of all reagents. |
| Low polymer molecular weight when using low-temperature methods. | 1. Insufficient catalyst activity at lower temperatures.2. Inefficient removal of condensation byproducts (e.g., water) at lower temperatures. | 1. Increase the catalyst concentration, if this does not negatively impact stereoselectivity.2. Consider a more active low-temperature catalyst system.3. For condensation polymerizations, apply a high vacuum to effectively remove byproducts at lower temperatures.[1] |
Quantitative Data Summary
Table 1: Effect of Temperature on Isomerization of Maleic Anhydride during Polyesterification
| Temperature (°C) | Percent Isomerization to Fumarate | Reference |
| 65-70 | 15% | [2] |
| 100-105 | 38% | [2] |
| 135-140 | 69% | [2] |
| 160 | ~1.7 (relative reactivity vs. phthalic anhydride) | [14] |
| 220 | ~2.3 (relative reactivity vs. phthalic anhydride) | [14] |
Table 2: Influence of Ziegler-Natta Catalyst System on Polybutadiene Microstructure
| Catalyst System | Polymerization Solvent | cis-1,4 Content (%) | trans-1,4 Content (%) | 1,2-Vinyl Content (%) | Reference |
| CoCl₂(PRPh₂)₂–EASC | Toluene | 95.8 | - | - | [3] |
| Nd-based | Toluene | High | - | Low | [8] |
| Co-based | Toluene | - | Low | - | [8] |
| Nd(CF₃SO₃)₃*3TOP/Al(i-Bu)₃ | Hexane | 98.8 | - | - | [15] |
| Nd-based | Cyclohexane | 99.1 | 0.5 | 0.4 | [16] |
| Nd-based | Toluene | 98.2 | 1.3 | 0.5 | [16] |
Experimental Protocols
Protocol 1: Low-Temperature Chemical Polymerization of an Unsaturated Polyester
This protocol is designed to minimize isomerization by employing a lower reaction temperature.
Materials:
-
cis-unsaturated diacid (e.g., maleic anhydride)
-
Diol (e.g., 1,6-hexanediol)
-
Low-temperature esterification catalyst (e.g., butyltin oxide hydroxide)
-
High-boiling point, inert solvent (e.g., diphenyl ether)
-
Nitrogen gas supply
-
Vacuum pump
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser with a Dean-Stark trap, add equimolar amounts of the cis-unsaturated diacid and the diol.
-
Add the solvent and the catalyst (e.g., 0.1 mol% relative to the diacid).
-
Purge the system with nitrogen for 30 minutes to remove oxygen.
-
Heat the mixture to a moderate temperature (e.g., 120-140 °C) under a slow stream of nitrogen.
-
Monitor the removal of water in the Dean-Stark trap.
-
Once the majority of water has been removed, gradually apply a vacuum to drive the reaction to completion.
-
Maintain the reaction under vacuum until the desired molecular weight is achieved, monitoring the viscosity of the reaction mixture.
-
Cool the reaction mixture to room temperature and dissolve the polymer in a suitable solvent (e.g., chloroform).
-
Purify the polymer by precipitation in a non-solvent like methanol.
-
Dry the purified polymer under vacuum.
-
Characterize the polymer and determine the isomer ratio using ¹H NMR.
Protocol 2: Enzymatic Polymerization of an Unsaturated Polyester
This protocol utilizes an enzyme to catalyze the polymerization at a mild temperature, preserving the monomer's stereochemistry.
Materials:
-
cis-unsaturated diacid dimethyl ester (or divinyl ester)
-
Diol (e.g., 1,8-octanediol)
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica)
-
Anhydrous organic solvent (e.g., toluene)
-
Molecular sieves
-
Nitrogen gas supply
Procedure:
-
Dry the monomers and solvent over molecular sieves prior to use.
-
In a flame-dried reaction flask, dissolve equimolar amounts of the cis-unsaturated diacid ester and the diol in the anhydrous solvent.
-
Add the immobilized lipase (typically 5-10% by weight of the monomers).[1]
-
Purge the flask with nitrogen and seal it.
-
Place the reaction mixture in an incubator shaker at a mild temperature (e.g., 60-90 °C).[1]
-
Allow the reaction to proceed for 24-72 hours. The progress can be monitored by analyzing aliquots for molecular weight by Gel Permeation Chromatography (GPC).
-
After the desired polymerization time, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure to obtain the polymer.
-
Purify the polymer if necessary (e.g., by precipitation).
-
Characterize the polymer and confirm the retention of the cis configuration using ¹H NMR.
Protocol 3: Quantification of Cis/Trans Isomers by ¹H NMR Spectroscopy
Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher for better resolution.
-
Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent that dissolves the polymer.
-
Pulse Sequence: Standard ¹H NMR experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration.
Procedure:
-
Prepare a polymer solution of known concentration (e.g., 10-20 mg/mL) in the chosen deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
Identify the characteristic peaks for the olefinic protons of the cis and trans isomers. For example, in unsaturated polyesters derived from maleic/fumaric acid, the olefinic protons of the maleate (cis) units typically appear around 6.2-6.4 ppm, while those of the fumarate (trans) units are found around 6.8-6.9 ppm.
-
Integrate the area under the respective cis and trans olefinic proton signals.
-
Calculate the percentage of each isomer using the following formula: % cis = [Integration of cis peak / (Integration of cis peak + Integration of trans peak)] x 100 % trans = [Integration of trans peak / (Integration of cis peak + Integration of trans peak)] x 100
Visualizations
Caption: Troubleshooting workflow for addressing unwanted cis-trans isomerization.
Caption: General experimental workflow for preventing cis-trans isomerization.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl gr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07779E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Ring-opening metathesis polymerization using polyisobutylene supported Grubbs second-generation catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. cis-Selective Acyclic Diene Metathesis Polymerization of α,ω-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. DFT and ONIOM Simulation of 1,3-Butadiene Polymerization Catalyzed by Neodymium-Based Ziegler–Natta System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. chemistry.uoc.gr [chemistry.uoc.gr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of high cis-1,4 polybutadiene with narrow molecular weight distribution via a neodymium-based binary catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,4-Cyclohexanedicarboxylic Acid (CHDA)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 1,4-cyclohexanedicarboxylic acid (CHDA), with a focus on increasing the trans-isomer content.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing 1,4-cyclohexanedicarboxylic acid (CHDA)?
A1: The most common industrial method for synthesizing CHDA is the catalytic hydrogenation of terephthalic acid (TPA) or its dimethyl ester, dimethyl terephthalate (DMT). This process involves the reduction of the aromatic ring of TPA to a cyclohexane ring.
Q2: What are the cis and trans isomers of CHDA, and why is the trans-isomer often preferred?
A2: Cis- and trans-CHDA are geometric isomers that differ in the spatial orientation of their two carboxylic acid groups on the cyclohexane ring. In the cis isomer, both carboxyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. The trans-isomer's linear and symmetrical structure often imparts desirable properties to polymers derived from it, such as higher melting points, better thermal stability, and increased crystallinity.
Q3: What is the typical cis/trans isomer ratio obtained directly from the hydrogenation of terephthalic acid?
A3: The cis/trans ratio of CHDA obtained directly from the hydrogenation of TPA can vary depending on the reaction conditions and catalyst used. However, it is common to obtain a mixture where the cis-isomer is predominant or present in a significant amount. For example, a hydrogenation process using a 5% Pd/C catalyst at 150°C has been reported to yield a trans-isomer ratio of 36 mol%.[1]
Q4: What is the thermodynamic equilibrium between cis- and trans-CHDA?
A4: At elevated temperatures in the molten state, cis- and trans-CHDA can interconvert to reach a thermodynamic equilibrium. This equilibrium mixture typically favors the trans-isomer, with a composition of approximately 60-70% trans-CHDA and 30-40% cis-CHDA.[2]
Troubleshooting Guide
Issue 1: Low Yield of CHDA
| Potential Cause | Troubleshooting Step |
| Incomplete hydrogenation of terephthalic acid (TPA). | - Increase reaction time or temperature: Ensure the reaction proceeds to completion. Monitor the disappearance of TPA using appropriate analytical techniques (e.g., HPLC).- Check catalyst activity: The catalyst may be poisoned or deactivated. Consider using fresh catalyst or regenerating the existing catalyst if possible.- Optimize hydrogen pressure: Ensure sufficient hydrogen pressure is maintained throughout the reaction as per the protocol. |
| Side reactions during hydrogenation. | - Control reaction temperature: Higher temperatures can sometimes lead to side reactions like decarboxylation or hydrogenolysis.[3] Adhere to the recommended temperature range for the specific catalyst being used.- Catalyst selection: Some catalysts, like Ru/C at high temperatures, can promote over-hydrogenation to byproducts such as 4-methyl cyclohexyl methanol.[3] A more selective catalyst like Pd/C might be preferable. |
| Loss of product during workup and purification. | - Optimize crystallization/precipitation conditions: Ensure the pH and temperature are optimal for precipitating CHDA from the reaction mixture.- Solvent selection for washing: Use a solvent that effectively removes impurities without dissolving a significant amount of the desired product. |
Issue 2: Low trans-Isomer Content in the Final Product
| Potential Cause | Troubleshooting Step |
| Hydrogenation conditions favor the cis-isomer. | - Modify hydrogenation catalyst and conditions: While direct hydrogenation often yields a mix of isomers, some catalytic systems may offer slightly better selectivity. However, post-hydrogenation isomerization is typically required for high trans content. |
| Inefficient isomerization of the cis to the trans form. | - Thermal Isomerization: Increase the temperature and/or duration of the heat treatment. For high trans content, temperatures approaching the melting point of the trans-isomer are often necessary.[2]- Catalytic Isomerization: Ensure the catalyst is active and used in the correct proportion. Check the compatibility of the catalyst with the solvent and reaction conditions. |
| Inaccurate measurement of the cis/trans ratio. | - Analytical Method Validation: Use a validated analytical method, such as HPLC or NMR, to accurately determine the isomer ratio. Ensure proper separation and integration of the peaks corresponding to the cis and trans isomers. |
Issue 3: Presence of Impurities in the Final CHDA Product
| Potential Cause | Troubleshooting Step |
| Unreacted terephthalic acid (TPA). | - Improve hydrogenation efficiency: Refer to the troubleshooting steps for "Low Yield of CHDA".- Purification: Recrystallize the crude CHDA from a suitable solvent like water. |
| Byproducts from hydrogenation (e.g., 4-methylcyclohexanecarboxylic acid). | - Optimize hydrogenation conditions: Lowering the reaction temperature can reduce the formation of hydrogenolysis byproducts.[3]- Solvent washing: Purify the crude product by washing with a solvent that selectively dissolves the impurities. Cyclic ethers like tetrahydrofuran have been shown to be effective.[4] |
| Inorganic salts from pH adjustment. | - Thorough washing: Wash the final product with deionized water to remove any residual inorganic salts. |
Experimental Protocols and Data
Method 1: Catalytic Hydrogenation of Terephthalic Acid
This method focuses on the initial synthesis of CHDA from TPA. The resulting product is a mixture of cis and trans isomers, which can then be subjected to isomerization.
Experimental Protocol:
-
Charging the Reactor: A stainless steel reactor is charged with terephthalic acid, a 5% Palladium on carbon (Pd/C) catalyst, and water.[1]
-
Inerting and Pressurizing: The reactor is purged with nitrogen and then with hydrogen.
-
Reaction: The mixture is heated to the reaction temperature under hydrogen pressure and stirred for a specified duration.
-
Catalyst Removal: After the reaction, the catalyst is removed by hot filtration.
-
Crystallization: The filtrate is cooled to allow the CHDA to crystallize.
-
Isolation: The solid product is collected by filtration and dried.
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | 5% Pd/C | [1] |
| Substrate | Terephthalic Acid | [1] |
| Solvent | Water | [1] |
| Temperature | 150 °C | [1] |
| Hydrogen Pressure | 4 MPa | [1] |
| Reaction Time | 5.5 hours | [1] |
| Yield of CHDA | 92% | [1] |
| trans-Isomer Content | 36 mol% | [1] |
Method 2: Thermal Isomerization of CHDA
This method is used to increase the trans-isomer content of a pre-existing mixture of CHDA isomers.
Experimental Protocol:
-
Heating: A mixture of cis- and trans-CHDA is heated to a high temperature, typically in a molten state.
-
Holding: The temperature is maintained for a specific period to allow the isomerization to proceed towards thermodynamic equilibrium.
-
Cooling and Solidification: The molten mixture is cooled to room temperature.
-
Purification (Optional): The solidified product can be recrystallized from a suitable solvent (e.g., water) to improve purity.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Mixture of cis- and trans-CHDA | [2] |
| Temperature | 310-320 °C | [2] |
| Holding Time | 5 minutes | [2] |
| Final trans-Isomer Content | 98% | [2] |
Method 3: Catalytic Isomerization of CHDA
This method utilizes a catalyst to facilitate the conversion of the cis-isomer to the more stable trans-isomer, often under milder conditions than thermal isomerization.
Experimental Protocol:
-
Dissolution: A mixture of CHDA isomers is dissolved in a suitable solvent (e.g., Dimethylformamide - DMF).
-
Catalyst Addition: A catalyst, such as sodium methoxide, is added to the solution.
-
Reaction: The mixture is heated, typically to reflux, for a specified duration.
-
Crystallization: The solution is cooled to induce crystallization of the trans-isomer.
-
Isolation: The solid product is collected by filtration and dried.
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | Sodium Methoxide | [5] |
| Solvent | Dimethylformamide (DMF) | [5] |
| Temperature | Reflux | [5] |
| Reaction Time | 12 hours | [5] |
| Final trans-Isomer Content | up to 99.0% | [5] |
Visualizations
Caption: General workflow for producing high trans-content CHDA.
Caption: Comparison of isomerization methods for increasing trans-CHDA content.
References
- 1. trans-1,4-Cyclohexanedicarboxybic acid synthesis - chemicalbook [chemicalbook.com]
- 2. EP1449822B1 - Method for producing trans-1,4-cyclohexane dicarboxylic acid - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. JP2002069032A - Method for purifying trans-1,4-cyclohexanedicarboxylic acid - Google Patents [patents.google.com]
- 5. CN103539660A - Method of preparing trans-1,4-cyclohexane dicarboxylic acid from hybrid 1,4-cyclohexane dicarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester?
A1: The primary methods for purifying this compound are precipitation, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the potential impurities in a sample of crude trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester?
A2: Common impurities may include the cis-isomer of 1,4-cyclohexanedicarboxylic acid monomethyl ester, unreacted starting materials such as dimethyl 1,4-cyclohexanedicarboxylate, and the diacid (1,4-cyclohexanedicarboxylic acid) formed from complete hydrolysis.[1][2]
Q3: How can I assess the purity of my purified product?
A3: The purity of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester can be determined using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity and confirm the isomeric ratio.
Purification Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester.
Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound "oils out" and does not crystallize. | The solvent is too nonpolar, or the solution is supersaturated. | Add a more polar co-solvent dropwise to the hot solution until it becomes clear. Allow the solution to cool slowly. Seeding with a small crystal of pure product can also induce crystallization. |
| Low recovery of the purified product. | The compound is too soluble in the chosen recrystallization solvent, even at low temperatures. The volume of solvent used was excessive. | Select a solvent in which the compound has lower solubility at room temperature. Use the minimum amount of hot solvent required to dissolve the crude product. |
| The purified product is not significantly purer than the crude material. | The chosen solvent does not effectively differentiate between the desired product and the impurities. The cooling process was too rapid, trapping impurities. | Perform small-scale solvent screening to find a solvent that dissolves the impurities well at all temperatures but the product only at elevated temperatures. Ensure a slow cooling process to allow for selective crystallization. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of the product from impurities. | The eluent system is not optimized. The column was not packed properly. | Systematically vary the polarity of the eluent. A common starting point for acidic compounds is a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid (0.1-1%) to improve peak shape. Ensure the column is packed uniformly without any cracks or bubbles. |
| The compound is streaking or tailing on the column. | The compound is interacting too strongly with the stationary phase (silica gel). The compound is not fully protonated. | Add a small percentage of a polar solvent like methanol or an acid (e.g., acetic acid) to the eluent to reduce strong interactions and ensure the carboxylic acid is in its protonated form. |
| The compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. A step gradient or a linear gradient can be employed to find the optimal polarity for elution. |
Experimental Protocols
Purification by Precipitation
This method is effective for removing water-soluble impurities after synthesis. A known synthesis procedure reports achieving 98.9% purity with a 71.32% yield using this method.[1]
Protocol:
-
Following the hydrolysis step in the synthesis, add water and a nonpolar organic solvent (e.g., toluene) to the reaction mixture to extract any non-acidic organic impurities.[1]
-
Separate the aqueous phase, which contains the potassium salt of the desired product.
-
Cool the aqueous phase in an ice bath (0-5 °C).[1]
-
Slowly add concentrated hydrochloric acid to adjust the pH to 1-2, which will protonate the carboxylate and cause the product to precipitate.[1]
-
Collect the white solid powder by filtration.
-
Wash the solid with cold water to remove any remaining inorganic salts.
-
Dry the purified product under reduced pressure at 50 °C.[1]
General Recrystallization Protocol
Protocol:
-
Place the crude trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., water, or a mixture such as ethyl acetate/hexane).
-
Heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
General Column Chromatography Protocol
Protocol:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another suitable method to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Summary
| Purification Method | Purity Achieved | Yield | Reference |
| Precipitation (from water) | 98.9% | 71.32% | [1] |
| Recrystallization | >95% (Typical) | Variable | General Knowledge |
| Column Chromatography | >99% (Typical) | Variable | General Knowledge |
Visualizations
Caption: General purification workflow for trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester.
References
Technical Support Center: Hydrolysis of Dimethyl 1,4-Cyclohexanedicarboxylate
Welcome to the technical support center for the hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common side reactions, and ensure the desired product quality. Here, we move beyond simple protocols to explain the "why" behind experimental phenomena, empowering you to optimize your synthetic route.
Introduction: The Hydrolysis Pathway and Its Challenges
The hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate is a fundamental transformation to yield 1,4-cyclohexanedicarboxylic acid (CHDA), a valuable building block in polymers and pharmaceuticals. The reaction can be catalyzed by acid or base, or even be performed under high temperature and pressure without a catalyst. While seemingly straightforward, this process is prone to several side reactions that can impact yield, purity, and the isomeric ratio of the final product. This guide provides a comprehensive overview of these challenges and their solutions in a practical question-and-answer format.
Troubleshooting Guide & FAQs
FAQ 1: Incomplete Hydrolysis
Question: My hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate is consistently incomplete, leaving significant amounts of the starting material and the monoester intermediate. How can I drive the reaction to completion?
Answer: Incomplete hydrolysis is a common issue, often stemming from the reversibility of the reaction, especially under acidic conditions, or insufficient reaction time and temperature.
-
Underlying Cause: Acid-catalyzed hydrolysis is an equilibrium process.[1] The presence of the methanol byproduct can shift the equilibrium back towards the ester starting materials (a process known as Fischer esterification). In base-catalyzed hydrolysis (saponification), while the reaction is essentially irreversible, insufficient stoichiometry of the base or phase transfer issues can lead to incomplete conversion. High-temperature, non-catalytic hydrolysis can also be slow to reach completion.[2]
-
Troubleshooting Strategies:
-
Excess Water: For acid-catalyzed reactions, using a large excess of water can shift the equilibrium towards the formation of the carboxylic acid.
-
Removal of Methanol: If feasible for your setup, continuous removal of methanol as it forms can effectively drive the reaction to completion.
-
Base Stoichiometry: In saponification, ensure at least two equivalents of base are used per equivalent of the diester to account for the neutralization of both resulting carboxylic acid groups.
-
Phase Transfer Catalysis: If you are observing biphasic conditions (e.g., in base-catalyzed hydrolysis with an aqueous base and an organic ester), the addition of a phase-transfer catalyst can enhance the reaction rate.
-
Increased Temperature and Time: For all methods, systematically increasing the reaction temperature and time can improve conversion. A patent for the non-catalytic hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate suggests temperatures in the range of 220-300°C.[2]
-
FAQ 2: Undesired Isomer Ratio (Epimerization)
Question: I started with a specific isomer of dimethyl 1,4-cyclohexanedicarboxylate, but my final 1,4-cyclohexanedicarboxylic acid product is a mixture of cis and trans isomers. What is causing this, and how can I control the stereochemistry?
Answer: The change in the isomeric ratio is due to epimerization, a process where one stereoisomer is converted into another. In the context of 1,4-cyclohexanedicarboxylic acid, the trans isomer is generally more thermodynamically stable.
-
Mechanism of Epimerization: Under hydrolytic conditions, especially at elevated temperatures and in the presence of acid or base, the proton alpha to a carbonyl group can be abstracted to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of cis and trans isomers. The equilibrium will favor the more stable trans isomer where the bulky carboxylic acid groups are in an equatorial position, minimizing steric strain.
-
Controlling the Isomer Ratio:
-
To Favor the Trans Isomer: High reaction temperatures and prolonged reaction times will favor the formation of the thermodynamically more stable trans isomer. A Korean patent describes a method to increase the trans isomer content by heating the dicarboxylic acid in water at temperatures between 100-300°C.[3]
-
To Retain the Original Stereochemistry: To minimize epimerization, milder reaction conditions are necessary. This includes using lower temperatures and shorter reaction times. For base-catalyzed hydrolysis, using a strong base at lower temperatures can facilitate saponification while minimizing epimerization.
-
| Parameter | Effect on Isomer Ratio |
| High Temperature | Favors the trans isomer |
| Prolonged Reaction Time | Favors the trans isomer |
| Acidic or Basic Conditions | Can catalyze epimerization |
FAQ 3: Formation of Cyclic Byproducts (Intramolecular Reactions)
Question: I am observing an unexpected byproduct with a different molecular weight in my analysis. Could this be an intramolecular cyclization product?
Answer: Yes, intramolecular reactions are a potential side reaction pathway, especially if you start with or form the cis isomer of the dicarboxylic acid or its monoester.
-
Potential Intramolecular Reactions:
-
Anhydride Formation: The cis-1,4-cyclohexanedicarboxylic acid, where the two carboxylic acid groups are on the same face of the ring, can undergo intramolecular dehydration to form a cyclic anhydride, particularly at high temperatures. The trans isomer cannot form a cyclic anhydride due to the spatial separation of the carboxylic acid groups.
-
Lactone Formation: The monoester intermediate (methyl 4-carboxycyclohexanecarboxylate) could potentially undergo intramolecular cyclization to form a lactone, although this is less likely for a six-membered ring system compared to the formation of five- or six-membered lactones from hydroxy acids.
-
-
Mitigation Strategies:
-
Control of Isomerization: If your starting material is the trans diester, minimizing epimerization to the cis form will prevent anhydride formation.
-
Reaction Conditions: Anhydride formation is typically favored by high temperatures and dehydrating conditions. Conducting the hydrolysis in a sufficient excess of water will disfavor this pathway.
-
Experimental Workflow for Investigating Intramolecular Reactions
Caption: Workflow for identifying potential intramolecular side products.
FAQ 4: Intermolecular Condensation
Question: Is it possible for the partially hydrolyzed monoester to react with itself or the final diacid product?
Answer: While less commonly reported as a major side reaction in hydrolysis, intermolecular condensation is theoretically possible, especially under certain conditions.
-
Plausible Intermolecular Reactions:
-
Dimerization: The monoester intermediate, possessing both a carboxylic acid and an ester functional group, could undergo intermolecular esterification (the reverse of hydrolysis) with another molecule of the monoester to form a dimeric diester.
-
Reaction with Diacid: The monoester could also react with the final 1,4-cyclohexanedicarboxylic acid product.
-
-
Conditions Favoring Intermolecular Condensation:
-
High Concentrations: More concentrated reaction mixtures increase the probability of intermolecular collisions.
-
Water Limitation: If water is present in stoichiometric or limited amounts, the equilibrium can be shifted towards condensation.
-
High Temperatures: Can promote dehydration and esterification.
-
-
How to Avoid:
-
Use of Excess Water: As with preventing incomplete hydrolysis, a large excess of water will favor the forward hydrolysis reaction over the reverse condensation.
-
Dilute Conditions: Running the reaction at lower concentrations can disfavor intermolecular reactions.
-
Logical Relationship of Side Reactions
Caption: Interplay of hydrolysis and potential side reactions.
Analytical Protocols for Reaction Monitoring
Objective: To effectively troubleshoot the hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate, it is crucial to have a reliable analytical method to monitor the progress of the reaction and identify any byproducts.
Recommended Method: High-Performance Liquid Chromatography (HPLC)
An HPLC method can be developed to separate and quantify the starting diester, the monoester intermediate, and the cis and trans isomers of the dicarboxylic acid product.
Step-by-Step HPLC Method Development Guide:
-
Column Selection: A C18 reverse-phase column is a good starting point.
-
Mobile Phase:
-
A gradient elution is recommended to separate compounds with a range of polarities.
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to ensure the carboxylic acids are in their protonated form.
-
Solvent B: Acetonitrile or methanol.
-
-
Detection: A UV detector set at a low wavelength (e.g., 200-210 nm) is suitable for detecting the carbonyl chromophore in all compounds of interest.
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Quench the reaction (e.g., by cooling and neutralizing if necessary).
-
Dilute the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation: Prepare standards of the starting material and, if available, the monoester and the cis and trans diacid isomers to determine their retention times and for quantification.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of the final dicarboxylic acid product, especially for isomer ratio determination, GC-MS can be employed. The carboxylic acids will need to be derivatized (e.g., to their methyl or trimethylsilyl esters) to increase their volatility. The mass spectrometer will aid in the identification of any unknown byproducts.[4]
References
Technical Support Center: Catalyst Selection for Cis-Trans Isomerization of Cyclohexanedicarboxylates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cis-trans isomerization of cyclohexanedicarboxylates.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for the cis-trans isomerization of cyclohexanedicarboxylates?
A1: A range of catalysts can be employed for the isomerization of cyclohexanedicarboxylates. The choice of catalyst often depends on the substrate (diacid or diester), desired reaction conditions, and scale of the reaction. Common catalysts include:
-
Bases: Strongly basic tertiary amines such as trimethylamine, triethylamine, and pyridine are effective for the isomerization of dimethyl cyclohexanedicarboxylates.[1] Sodium methoxide is also a potent base catalyst for this transformation.[2]
-
Acids: Sulfonic acids have been shown to cause rapid isomerization.[3] Carboxylic acid end groups on the cyclohexanedicarboxylic acid molecule itself can also catalyze the isomerization, particularly at elevated temperatures.[4] Other organic and inorganic acids can also be utilized.
-
Salts: Lithium chloride has been demonstrated to be an effective catalyst for the isomerization of dimethyl 1,4-cyclohexanedicarboxylate at high temperatures.[3]
Q2: What is the typical equilibrium ratio of cis to trans isomers?
A2: For dimethyl 1,4-cyclohexanedicarboxylate, the thermodynamically controlled equilibrium mixture typically contains approximately 66 ± 2% of the trans-isomer.[3] This equilibrium can be reached using various catalysts under appropriate conditions.[3]
Q3: What are the key reaction parameters to control during isomerization?
A3: The key parameters to control are:
-
Temperature: Temperature has a significant impact on the reaction rate. For instance, base-catalyzed isomerizations can be carried out at temperatures ranging from 25°C to 300°C.[1][2] Acid-catalyzed reactions also have optimal temperature ranges.[5]
-
Catalyst Concentration: The amount of catalyst used can influence the reaction time and efficiency. For base-catalyzed reactions, concentrations can range from 0.05 to 10.0 wt%.[1]
-
Reaction Time: The time required to reach equilibrium depends on the catalyst, temperature, and substrate. It can range from a few hours to over a day.
Troubleshooting Guides
Problem: Low or No Conversion of the Starting Isomer
Q: I am not observing any significant isomerization of my cyclohexanedicarboxylate starting material. What are the possible causes and solutions?
A: This is a common issue that can arise from several factors. Here's a step-by-step troubleshooting guide:
-
Verify Catalyst Activity:
-
Cause: The catalyst may be inactive or poisoned.[5]
-
Solution:
-
Use a fresh batch of catalyst.
-
Ensure the catalyst was stored under appropriate conditions (e.g., away from moisture for hygroscopic catalysts).
-
If preparing the catalyst in-house, verify the preparation method. For example, a bifunctional Pd/C-Heteropoly acid catalyst has shown high conversion rates.[5]
-
Check starting materials for impurities that could act as catalyst poisons using techniques like GC-MS.[5]
-
-
-
Optimize Reaction Temperature:
-
Cause: The reaction temperature may be too low for the chosen catalyst.
-
Solution:
-
Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress. Be aware that excessively high temperatures can lead to side reactions.[5]
-
-
-
Check Catalyst and Substrate Compatibility:
-
Cause: The chosen catalyst may not be effective for your specific substrate (e.g., diacid vs. diester).
-
Solution:
-
Consult the literature for catalysts known to be effective for your specific cyclohexanedicarboxylate derivative. For example, carboxylic acid end groups can catalyze the isomerization of the diacid, whereas diesters may require an external catalyst.[4]
-
-
Problem: Difficulty in Separating Cis and Trans Isomers
Q: I have successfully isomerized my sample, but I am struggling to separate the cis and trans isomers. What methods can I use?
A: The separation of cis and trans isomers of cyclohexanedicarboxylates can be challenging due to their similar physical properties. Here are some recommended techniques:
-
Fractional Crystallization:
-
Principle: This technique exploits the differences in solubility between the cis and trans isomers in a particular solvent. The trans-isomer of 1,4-cyclohexanedicarboxylic acid (CHDA) is often less soluble than the cis-isomer in certain solvents.
-
Protocol:
-
Dissolve the isomer mixture in a suitable solvent (e.g., methanol, ethanol, or water) at an elevated temperature to ensure complete dissolution.
-
Slowly cool the solution to allow for the selective crystallization of the less soluble isomer. The cooling rate can significantly impact the purity of the crystals.
-
Isolate the crystals by filtration.
-
Analyze the purity of the crystals and the mother liquor using GC-MS or NMR to assess the efficiency of the separation.[6]
-
-
Troubleshooting:
-
Low Purity of Crystals: The cooling rate might be too fast, leading to co-precipitation. Try a slower cooling ramp. Seeding the solution with a pure crystal of the desired isomer can also improve selectivity.
-
Poor Yield: The solvent choice may not be optimal. Experiment with different solvents to maximize the solubility difference between the isomers.
-
-
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC):
-
Principle: These chromatographic techniques separate isomers based on their differential interactions with the stationary phase of the column.
-
Application: While primarily analytical techniques, preparative GC or HPLC can be used for small-scale separations to obtain pure isomers for characterization.
-
Quantitative Data Summary
The following tables summarize quantitative data for different catalytic systems for the isomerization of dimethyl 1,4-cyclohexanedicarboxylate.
Table 1: Base-Catalyzed Isomerization
| Catalyst | Substrate | Temperature (°C) | Catalyst Conc. (wt%) | Time (h) | trans-Isomer at Equilibrium (%) | Reference |
| Sodium Methoxide | Dimethyl 1,4-cyclohexanedicarboxylate | 25-30 | Not specified | Not specified | >99.5 (as precipitated solid) | [2] |
| Strongly Basic Tertiary Amines | Dimethyl 1,4-cyclohexanedicarboxylate | 150-240 | 0.5-2.0 | 1-50 | ~65 | [1] |
Table 2: Other Catalytic Systems
| Catalyst | Substrate | Temperature (°C) | Time (h) | trans-Isomer at Equilibrium (%) | Reference |
| Lithium Chloride | Dimethyl 1,4-cyclohexanedicarboxylate | ~280 | 2 | 66 ± 2 | [3] |
| Sulfonic Acids | Dimethyl 1,4-cyclohexanedicarboxylate | ~280 | 2 | 66 ± 2 | [3] |
Experimental Protocols
Protocol 1: Base-Catalyzed Isomerization of Dimethyl 1,4-Cyclohexanedicarboxylate using Sodium Methoxide
This protocol is adapted from a scalable synthesis of tranexamic acid, which involves the isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step.[2]
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer, add the starting mixture of cis/trans-dimethyl 1,4-cyclohexanedicarboxylate.
-
Add methanol (2.4 volumes relative to the substrate).
-
While stirring, add sodium methoxide as the catalyst.
-
-
Reaction Conditions:
-
Maintain the reaction temperature at 25-30°C.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing the isomer ratio by GC-MS.
-
-
Work-up and Product Isolation:
-
Upon completion of the reaction (when the isomer ratio is stable), the trans-isomer is expected to precipitate from the methanol solution.
-
Isolate the solid trans-isomer by filtration.
-
The mother liquor, enriched with the cis-isomer and some remaining trans-isomer, can be processed further to recover the remaining product.
-
Protocol 2: Isomerization of Dimethyl 1,4-Cyclohexanedicarboxylate using Lithium Chloride
This protocol is based on a study of cis/trans isomerism in polyesters.[3]
-
Reaction Setup:
-
In a reaction vessel equipped for heating under a nitrogen atmosphere, suspend 1 wt% of lithium chloride in the dimethyl 1,4-cyclohexanedicarboxylate starting material.
-
-
Reaction Conditions:
-
Heat the suspension to reflux (approximately 280°C) under a nitrogen atmosphere.
-
Maintain the reflux for 2 hours.
-
-
Analysis:
-
After cooling, the crude reaction product can be directly analyzed by 13C NMR in CDCl3 to determine the final cis/trans ratio.
-
Protocol 3: GC-MS Analysis of Cyclohexanedicarboxylate Isomer Ratio
This protocol provides a general guideline for the analysis of the isomer ratio.[7][8]
-
Sample Preparation:
-
Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the cis and trans isomers based on their retention times.
-
Integrate the peak areas of the two isomers to determine their relative ratio.
-
Visualizations
Caption: General experimental workflow for cis-trans isomerization.
Caption: Catalyst selection guide based on substrate.
References
- 1. WO2014080980A1 - Method for producing mixture comprising cis- and trans-dimethyl 1,4-cyclohexanedicarboxylate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Controlling molecular weight in poly(1,4-cyclohexanedicarboxylate) synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of poly(1,4-cyclohexanedicarboxylate), with a focus on controlling molecular weight.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of poly(1,4-cyclohexanedicarboxylate), leading to deviations in the desired molecular weight.
Issue 1: Low Molecular Weight of the Final Polymer
Q1: My final polymer has a low molecular weight, and I suspect an incomplete reaction. What are the possible causes?
A1: Several factors can lead to incomplete polymerization and result in a low molecular weight. These include:
-
Suboptimal Catalyst Choice or Concentration: The type and amount of catalyst significantly impact reaction kinetics.
-
Inefficient Removal of Byproducts: The removal of byproducts like methanol (in transesterification) or water (in esterification) is crucial to shift the reaction equilibrium towards polymer formation.
-
Inadequate Reaction Time or Temperature: The polymerization process requires sufficient time at optimal temperatures to achieve a high molecular weight.
-
Poor Monomer Purity: Impurities in the 1,4-cyclohexanedimethanol (CHDM) or 1,4-cyclohexanedicarboxylic acid (CHDA)/dimethyl 1,4-cyclohexanedicarboxylate (DMCD) can terminate polymer chains, leading to a lower molecular weight.[1]
-
Non-Stoichiometric Monomer Ratio: An improper molar ratio of diol to diacid/diester can limit the growth of polymer chains.
Q2: How critical is the molar ratio of CHDM to CHDA/DMCD for achieving high molecular weight?
A2: The molar ratio is critical. An excess of either monomer can lead to chain termination, thus limiting the molecular weight. For the synthesis of poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate) (PCCD), the number-average molecular weight (Mn) increases with an increasing initial molar ratio of CHDM to CHDA, reaching a maximum at a ratio of 1.004:1.[2] Ratios outside the optimal range of 0.97:1 to 1.02:1 can result in lower molecular weights.[3]
Q3: What are the recommended temperature and time profiles for the two-stage melt polycondensation?
A3: A two-stage process is typically employed:
-
Esterification/Transesterification: This initial stage is generally conducted at temperatures between 220°C and 230°C at atmospheric pressure.[3] The optimal esterification temperature has been identified as 220°C.[2]
-
Polycondensation: In the second stage, the temperature is raised, and a vacuum is applied to facilitate the removal of byproducts and build molecular weight. A maximum temperature of about 260°C is recommended.[3] Polymerization temperatures of 275°C can lead to high molecular weight polymers (Mn > 30,000).[2] The reaction is typically continued until the desired melt viscosity is achieved, which indicates the target molecular weight has been reached.
Issue 2: Poor Control Over Polymer Properties
Q1: I am observing batch-to-batch inconsistency in the thermal properties of my polymer. What could be the cause?
A1: In addition to molecular weight, the cis/trans isomer ratio of the 1,4-cyclohexanedicarboxylate unit significantly influences the polymer's thermal properties. High temperatures, while necessary for achieving high molecular weight, can promote the isomerization of the trans-isomer to the cis-isomer. Carboxylic acid end groups can also catalyze this isomerization, making temperature control particularly crucial when starting from CHDA. The use of dimethyl 1,4-cyclohexanedicarboxylate (DMCD), especially with a high trans-isomer content, can mitigate this issue as isomerization is less probable with diesters.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis method for poly(1,4-cyclohexanedicarboxylate)?
A1: The most common method is a two-step melt polycondensation. The first step is an esterification or transesterification reaction between 1,4-cyclohexanedimethanol (CHDM) and either 1,4-cyclohexanedicarboxylic acid (CHDA) or its dimethyl ester (DMCD). This is followed by a polycondensation step at a higher temperature and under vacuum to increase the molecular weight.[2]
Q2: What catalysts are commonly used for this synthesis?
A2: Organometallic compounds are frequently used as catalysts. Titanium-based catalysts, such as titanium tetrabutoxide (TBT), are among the most common and effective for both the esterification/transesterification and polycondensation stages. Other suitable catalysts include compounds of tin, antimony, and zirconium.
Q3: How does the purity of monomers affect the final polymer?
A3: Monomer purity is critical for achieving a high molecular weight. Impurities can act as chain terminators, preventing the formation of long polymer chains.[1] It is essential to use high-purity CHDM and CHDA/DMCD.
Q4: Can the molecular weight of the polymer be intentionally reduced?
A4: Yes, the molecular weight can be reduced by introducing a controlled amount of moisture and heating the polymer melt. This induces hydrolysis of the ester linkages. Mechanical shearing at elevated temperatures can also contribute to a reduction in molecular weight.
Data Presentation
Table 1: Effect of Monomer Molar Ratio on Molecular Weight
| Molar Ratio (CHDM:CHDA) | Resulting Number-Average Molecular Weight (Mn) |
| < 1.004:1 | Increasing Mn with increasing ratio |
| 1.004:1 | Maximum Mn (> 30,000 g/mol )[2] |
| > 1.004:1 | Decreasing Mn with increasing ratio |
Table 2: Recommended Reaction Conditions for High Molecular Weight Polymer
| Parameter | Stage 1: Esterification | Stage 2: Polycondensation |
| Temperature | 220°C[2] | Up to 275°C[2] |
| Pressure | Atmospheric | High Vacuum (e.g., <1 mbar) |
| Stirring Rate | ~150 r/min[2] | Dependent on melt viscosity |
| Catalyst | Titanium Tetratuboxide (TBT) | Titanium Tetratuboxide (TBT) |
Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight Poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate) via Two-Stage Melt Polycondensation
Materials:
-
1,4-cyclohexanedimethanol (CHDM)
-
1,4-cyclohexanedicarboxylic acid (CHDA)
-
Titanium tetrabutoxide (TBT) catalyst
Procedure:
Stage 1: Esterification
-
Charge the reactor with CHDM and CHDA in a molar ratio of 1.004:1.
-
Add the TBT catalyst.
-
Heat the mixture to 220°C with a stirring rate of 150 r/min under a nitrogen atmosphere.
-
Continue the reaction at this temperature, allowing the water byproduct to distill off.
Stage 2: Polycondensation
-
After the majority of the water has been removed, gradually increase the temperature to 275°C.
-
Simultaneously, gradually reduce the pressure to create a high vacuum (<1 mbar).
-
Continue the reaction under these conditions, monitoring the melt viscosity. The reaction is complete when the desired viscosity, corresponding to a high molecular weight, is achieved.
-
Cool the reactor and extrude the polymer.
Visualizations
References
- 1. Hydrophilic Polyester Microspheres: Effect of Molecular Weight and Copolymer Composition on Release of BSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US6828410B2 - Method for preparing poly(cyclohexane-1,4-dicarboxylate)s from cyclohexane-1,4-dicarboxylic acid, and composition - Google Patents [patents.google.com]
Technical Support Center: Production of trans-1,4-Cyclohexanedicarboxylic Acid
Welcome to the technical support center for the production of high-purity trans-1,4-cyclohexanedicarboxylic acid (t-CHDA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during synthesis and purification.
Troubleshooting Guides
This section provides systematic guidance to identify and resolve common problems during the production of trans-1,4-cyclohexanedicarboxylic acid.
Issue 1: High Content of cis-1,4-Cyclohexanedicarboxylic Acid Impurity
Q: My final product shows a high percentage of the cis-isomer. What are the potential causes and how can I increase the trans-isomer content?
A: A high cis-isomer content is a common issue, as the hydrogenation of terephthalic acid produces a mixture of cis and trans isomers.[1][2] The ratio of these isomers is influenced by reaction conditions. To increase the proportion of the desired trans-isomer, consider the following solutions:
Possible Causes:
-
Non-optimized Hydrogenation Conditions: The catalyst, temperature, and pressure used during the hydrogenation of terephthalic acid can affect the initial cis/trans ratio.
-
Equilibrium Not Reached During Isomerization: If performing a thermal isomerization step, insufficient temperature or time can lead to incomplete conversion of the cis to the trans isomer.
Solutions:
-
Thermal Isomerization: Heat the crude CHDA mixture to a temperature above the melting point of the cis-isomer (170-171°C) but below the melting point of the trans-isomer (312-313°C).[1] This process selectively melts the cis-isomer and promotes its conversion to the more stable trans-isomer, which then precipitates out of the melt.[1]
-
Recrystallization: While not the primary method for isomerization, recrystallization from a suitable solvent can enrich the trans-isomer, as it is generally less soluble than the cis-isomer.
-
Catalytic Isomerization: Certain catalysts, such as sulfonic acids or lithium chloride, can be used to facilitate the isomerization of the dimethyl ester derivative, which can then be hydrolyzed to the diacid.[3]
Troubleshooting Workflow for High cis-Isomer Content
Caption: Troubleshooting logic for addressing high cis-isomer content.
Issue 2: Presence of Unreacted Terephthalic Acid or Other By-products
Q: My product is contaminated with unreacted terephthalic acid and/or by-products like 4-methylcyclohexanecarboxylic acid. How can I remove these impurities?
A: The presence of these impurities typically results from incomplete hydrogenation or side reactions.
Possible Causes:
-
Incomplete Hydrogenation: Insufficient reaction time, low hydrogen pressure, or a deactivated catalyst can lead to unreacted terephthalic acid.
-
Side Reactions: The catalyst and reaction conditions can sometimes promote the formation of by-products such as 4-methylcyclohexanecarboxylic acid and cyclohexanecarboxylic acid.[1][4]
Solutions:
-
Solvent Washing/Slurrying: Washing the crude product with a solvent in which the impurities are more soluble than the desired trans-1,4-cyclohexanedicarboxylic acid can be effective. Cyclic ethers are mentioned as a suitable solvent for selectively dissolving impurities like 4-methylcyclohexanecarboxylic acid.[4]
-
Recrystallization: Recrystallization from a suitable solvent, such as water, can effectively separate the desired product from impurities with different solubility profiles.[1][5]
-
Optimize Hydrogenation: To prevent the formation of these impurities in the first place, ensure the hydrogenation reaction goes to completion by using an active catalyst (e.g., Palladium on carbon), sufficient hydrogen pressure, and adequate reaction time.[1][6][7]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the production of trans-1,4-cyclohexanedicarboxylic acid?
A1: The most prevalent impurity is the geometric isomer, cis-1,4-cyclohexanedicarboxylic acid.[1] Other common impurities, particularly when producing CHDA via the hydrogenation of terephthalic acid, include:
-
Unreacted starting material (terephthalic acid).[1]
-
Hydrogenation by-products such as trans-4-methylcyclohexanecarboxylic acid (t-MCHA), cis-4-methylcyclohexanecarboxylic acid (c-MCHA), and cyclohexanecarboxylic acid (CHA).[1][4]
-
Inorganic salts, if purification involves precipitation from a salt solution.[1]
Q2: What is a typical protocol for the thermal isomerization of cis-CHDA to trans-CHDA?
A2: A general procedure for thermal isomerization involves heating the crude CHDA mixture in an inert atmosphere.[1] The process leverages the difference in melting points between the cis (170-171°C) and trans (312-313°C) isomers.[1]
Experimental Protocol: Thermal Isomerization
-
Place the crude CHDA powder in a suitable reaction vessel equipped with a stirrer and an inert gas inlet (e.g., nitrogen).
-
Heat the vessel to a temperature between 180°C and just below the melting point of t-CHDA. A common range is 180-250°C.[1]
-
At this temperature, the cis-isomer will melt, creating a slurry or a molten phase where isomerization to the more stable trans-isomer occurs.[1]
-
The newly formed trans-isomer, being solid at this temperature, will precipitate.[1]
-
Hold the mixture at this temperature for a sufficient duration (e.g., 1-3 hours) to maximize the conversion.[4]
-
Cool the mixture and collect the solid, which will be enriched in the trans-isomer.
-
Further purification, such as washing with a solvent, may be performed to remove any remaining impurities.
Q3: Which analytical techniques are suitable for determining the cis/trans isomer ratio?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for separating and quantifying the cis and trans isomers of 1,4-cyclohexanedicarboxylic acid.[8][9] Gas chromatography (GC) can also be used, often after derivatization to the more volatile methyl esters.
Data Presentation
Table 1: Typical Impurity Profile Before and After Purification
| Impurity | Typical Content in Crude Product | Target Content in Purified Product | Common Purification Method(s) |
| cis-1,4-Cyclohexanedicarboxylic acid | 50-80% | < 5% | Thermal Isomerization[1] |
| Terephthalic Acid | 1-5% | < 0.1% | Recrystallization, Solvent Washing[1] |
| 4-Methylcyclohexanecarboxylic acid | 0.5-2% | < 0.1% | Solvent Washing (with cyclic ethers)[4] |
| Cyclohexanecarboxylic acid | 0.1-1% | < 0.05% | Solvent Washing, Recrystallization[1] |
Note: Values are illustrative and can vary significantly based on the specific synthesis and purification conditions.
Experimental Workflows and Methodologies
General Workflow for Production and Purification
The overall process for producing high-purity trans-1,4-cyclohexanedicarboxylic acid typically starts with the hydrogenation of terephthalic acid, followed by one or more purification steps.
Caption: General workflow for the synthesis and purification of t-CHDA.
Protocol: Recrystallization of Crude CHDA
This protocol describes a general method for purifying crude 1,4-cyclohexanedicarboxylic acid by recrystallization from water.
Materials:
-
Crude 1,4-cyclohexanedicarboxylic acid
-
Deionized water
-
Heating mantle and stirrer
-
Erlenmeyer flask
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude CHDA in an Erlenmeyer flask.
-
Add a minimal amount of deionized water to the flask.
-
Heat the mixture with stirring until the solid completely dissolves. The dissolution of terephthalic acid impurities may require higher temperatures.[10]
-
If the solution is colored, hot filtration can be performed to remove insoluble impurities.
-
Allow the solution to cool slowly to room temperature. Crystals of 1,4-cyclohexanedicarboxylic acid will begin to form.
-
To maximize the yield, further cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 80-100°C).
Note: The efficiency of recrystallization depends on the solubility differences between the desired product and the impurities in the chosen solvent.
References
- 1. EP1449822B1 - Method for producing trans-1,4-cyclohexane dicarboxylic acid - Google Patents [patents.google.com]
- 2. 1,4-Cyclohexanedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. JP2002069032A - Method for purifying trans-1,4-cyclohexanedicarboxylic acid - Google Patents [patents.google.com]
- 5. US5202475A - Process for preparation of cyclohexanedicarboxylic acid - Google Patents [patents.google.com]
- 6. trans-1,4-Cyclohexanedicarboxybic acid synthesis - chemicalbook [chemicalbook.com]
- 7. asianpubs.org [asianpubs.org]
- 8. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 9. Separation of the cis- and trans-isomers 1,4-cyclohexanedicarboxylic acid by a dynamic MOF - Details - 北京工业大学机构库 [ir.bjut.edu.cn]
- 10. daneshyari.com [daneshyari.com]
Technical Support Center: Temperature Control for Minimized Isomerization in Polyester Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing isomerization during polyester synthesis through precise temperature control.
Frequently Asked Questions (FAQs)
Q1: What is isomerization in the context of polyester synthesis, and why is it a concern?
A1: In polyester synthesis, particularly when using unsaturated monomers like maleic anhydride, isomerization refers to the conversion of the cis (maleate) isomer to the trans (fumarate) isomer. This change in geometric configuration can significantly impact the final properties of the polyester, such as its reactivity, mechanical strength, and thermal stability. Uncontrolled isomerization can lead to batch-to-batch inconsistency and polymers that do not meet desired specifications.
Q2: What is the primary factor driving isomerization during polyester synthesis?
A2: Temperature is the most critical factor influencing isomerization. Higher reaction temperatures provide the necessary activation energy for the conversion from the cis to the trans form.[1] While elevated temperatures are required to drive the polycondensation reaction and remove byproducts like water, they also accelerate the rate of isomerization.
Q3: How does the choice of monomers and catalysts affect isomerization?
A3: The reactivity and steric hindrance of the monomers, such as glycols, play a role. Less sterically hindered and more reactive glycols can lead to lower isomerization rates, while more sterically hindered or less reactive glycols may require higher temperatures or longer reaction times, thus promoting isomerization.[2] Certain catalysts can also influence the rate of isomerization.
Q4: What are the key differences in properties between polyesters with high cis vs. high trans content?
A4: Trans isomers (fumarates) are generally more linear and can pack more efficiently, leading to higher crystallinity, melting points, and stiffness in the resulting polyester. Cis isomers (maleates) introduce a kink in the polymer chain, resulting in more amorphous polymers with lower melting points and greater flexibility. The reactivity of the double bond is also higher in the trans configuration, which is important for subsequent cross-linking reactions.
Q5: At what temperature does significant isomerization typically occur?
A5: Significant cis-trans isomerization is often observed at typical polyesterification temperatures. For instance, maintaining a reaction temperature of 210°C is noted as critical for the isomerization of maleic anhydride.[1] Studies have shown that at temperatures around 200°C, a high conversion of over 95% from maleate to fumarate can occur.[2]
Troubleshooting Guide
Issue 1: High degree of trans-isomer detected in the final polymer when a high cis-content was desired.
| Potential Cause | Troubleshooting Action |
| Excessively high polymerization temperature | Lower the reaction temperature. For thermally sensitive monomers, consider a two-stage process: an initial lower temperature stage for esterification followed by a gradual increase for polycondensation. |
| Prolonged reaction time | Optimize the reaction time to achieve the target molecular weight without unnecessary exposure to high temperatures. Monitor the reaction progress closely. |
| Catalyst promoting isomerization | Screen for alternative catalysts that are effective at lower temperatures. The type and concentration of the catalyst can impact side reactions. |
Issue 2: Inconsistent levels of isomerization between different synthesis batches.
| Potential Cause | Troubleshooting Action |
| Poor temperature control and monitoring | Ensure accurate and stable temperature control throughout the reactor. Use calibrated temperature probes and monitor temperatures at multiple points (center, near the wall, and in the heating jacket). |
| Inconsistent heating ramp rates | Standardize the heating and cooling profiles for all reactions. Rapid heating can cause temperature overshoots, leading to higher isomerization. |
| Variations in raw material purity or moisture content | Use monomers of consistent quality. Water content can affect reaction kinetics and the required thermal input. |
Issue 3: Polymer degradation or discoloration observed along with high isomerization.
| Potential Cause | Troubleshooting Action |
| Localized overheating in the reactor | Improve agitation to ensure uniform temperature distribution and prevent hot spots near the reactor walls. |
| Reaction temperature is too high for the specific monomer system | Reduce the overall reaction temperature. High temperatures can not only drive isomerization but also lead to thermal degradation of the polymer backbone. |
| Presence of oxygen | Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation, which can be exacerbated by high temperatures. |
Data Presentation
Table 1: Influence of Temperature on Maleate to Fumarate Isomerization
| Reaction Temperature (°C) | Isomerization Level | Notes |
| 175 | Moderate | Isomerization occurs, but at a slower rate. |
| 200 | High (>95%) | Significant and rapid conversion to the trans-isomer is observed.[2] |
| 210 | Critical for Isomerization | This temperature is often cited as a key point for driving the cis-trans conversion.[1] |
Note: The extent of isomerization is also dependent on other factors such as the type of glycol used and the reaction time.[2]
Experimental Protocols
Protocol 1: Low-Temperature Polyester Synthesis to Limit Isomerization
This protocol is designed to minimize the conversion of cis-isomers to trans-isomers by maintaining a lower reaction temperature.
-
Materials:
-
cis-unsaturated dicarboxylic acid (e.g., maleic anhydride)
-
Diol (e.g., propylene glycol)
-
Esterification catalyst (e.g., p-toluenesulfonic acid)
-
Inert, high-boiling point solvent (optional, for solution polymerization)
-
-
Equipment:
-
Reaction vessel with a mechanical stirrer, nitrogen inlet, condenser, and a Dean-Stark trap (for azeotropic removal of water).
-
Heating mantle with a temperature controller.
-
-
Procedure:
-
Charge the reactor with equimolar amounts of the dicarboxylic acid and the diol.
-
Add the catalyst (a typical concentration is 0.1-0.5 mol% relative to the diacid).
-
Purge the system with nitrogen for at least 30 minutes to create an inert atmosphere.
-
Begin stirring and heat the mixture to a moderate temperature (e.g., 160-180°C).
-
Monitor the collection of water in the Dean-Stark trap as an indicator of the esterification reaction progress.
-
Once the rate of water collection slows, gradually apply a vacuum to facilitate the removal of the remaining water and drive the polycondensation.
-
Maintain the reaction under vacuum until the desired molecular weight or viscosity is achieved.
-
Cool the reaction mixture to room temperature. The resulting polyester can then be purified and characterized.
-
Protocol 2: Quantifying cis/trans Isomerization using ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the degree of isomerization.
-
Sample Preparation:
-
Dissolve approximately 15-20 mg of the polyester sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Analysis:
-
Acquire the ¹H NMR spectrum of the sample.
-
Identify the characteristic peaks for the olefinic protons of the cis (maleate) and trans (fumarate) isomers.
-
The maleate protons typically appear around 6.2-6.3 ppm .
-
The fumarate protons usually appear at a downfield chemical shift, around 6.8-6.9 ppm .
-
-
Integrate the areas of these two distinct peaks.
-
-
Calculation of Isomerization Percentage:
-
Let Acis be the integral area of the maleate proton peak.
-
Let Atrans be the integral area of the fumarate proton peak.
-
The percentage of isomerization to the trans-form can be calculated using the following formula:
% Isomerization = [Atrans / (Acis + Atrans)] x 100
-
Visualizations
Caption: Troubleshooting workflow for high isomerization.
Caption: Low-temperature polyester synthesis workflow.
Caption: Relationship between temperature and polymer properties.
References
Technical Support Center: Improving Thermal Stability of Polyesters from Cycloaliphatic Monomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving polyesters derived from cycloaliphatic monomers.
Frequently Asked Questions (FAQs)
Q1: Why is the glass transition temperature (Tg) of my cycloaliphatic polyester lower than expected?
A1: A lower-than-expected Tg can be attributed to several factors. The flexibility of the polymer chain is a primary determinant; for instance, longer linear diol chains in the polyester backbone can decrease the Tg.[1] The presence of unreacted monomers or low molecular weight oligomers can act as plasticizers, reducing the Tg. Additionally, the cis/trans isomer ratio of the cycloaliphatic monomers can influence chain packing and, consequently, the Tg.[2] Ensure complete polymerization and purification to remove residual monomers.
Q2: What is causing the premature thermal degradation of my polyester during processing?
A2: Premature thermal degradation, often observed as discoloration or a significant drop in molecular weight, can be due to several factors. The degradation of aliphatic polyesters can begin at temperatures around 275°C through random scission of the ester linkages.[3][4] The presence of impurities, such as residual catalyst or acidic species, can catalyze degradation at lower temperatures. Pendent carboxyl groups in the polymer structure have also been shown to decrease thermal stability.[5] Thermo-oxidative degradation is another possibility if the polymer is processed in the presence of oxygen.[6]
Q3: How can I increase the thermal stability of my cycloaliphatic polyester?
A3: Incorporating rigid cyclic structures into the polymer backbone can enhance the glass transition temperature (Tg) due to the rigidity of these structures.[7] For example, copolyesters based on dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate have shown higher Tgs.[7] The addition of thermal stabilizers or antioxidants can also improve thermal stability by inhibiting thermo-oxidative degradation.[8][9] Another approach is the incorporation of inorganic moieties, such as polyhedral oligomeric silsesquioxanes (POSS), which can enhance thermal-degradation resistance.[10]
Q4: My TGA results show a two-stage decomposition. What does this indicate?
A4: A two-stage decomposition in a thermogravimetric analysis (TGA) curve often suggests a multi-step degradation process. For some polyesters, the first stage might correspond to the scission of the main polymer chain, while the second stage at a higher temperature could be the decomposition of more stable segments or char residue.[6] For instance, in certain aromatic polyesters, the initial weight loss is attributed to the decomposition involving pendent carboxyl groups, followed by the degradation of the main chain at higher temperatures.[5]
Q5: Can the choice of diol in the synthesis affect the final thermal properties?
A5: Absolutely. The structure of the diol significantly impacts the thermal properties of the resulting polyester. Linear diols, like 1,6-hexanediol, tend to create more flexible chains, leading to lower glass transition temperatures (Tgs).[1] In contrast, rigid cycloaliphatic diols, such as 1,4-cyclohexanedimethanol (CHDM), contribute to a more rigid polymer backbone, resulting in a higher Tg.[1] Branched diols like neopentyl glycol (NPG) also lead to more rigid polyurethane films derived from these polyesters.[1]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Inconsistent Tg in DSC | 1. Incomplete removal of thermal history. 2. Variation in heating/cooling rates. 3. Sample heterogeneity. | 1. Ensure a standardized heating-cooling-heating cycle in your DSC protocol to erase thermal history. 2. Use consistent heating rates (e.g., 10 °C/min) for all samples to ensure comparability.[11] 3. Ensure the sample is homogeneous before analysis. |
| Broad Melting Peak (Tm) | 1. Wide molecular weight distribution. 2. Presence of impurities. 3. Crystalline polymorphism. | 1. Characterize the molecular weight distribution using Gel Permeation Chromatography (GPC). 2. Purify the polymer to remove residual monomers and catalysts. 3. Use a slow DSC heating rate to resolve different melting peaks. |
| Lower Decomposition Temperature (Td) in TGA | 1. Presence of residual acid catalyst. 2. Thermo-oxidative degradation. 3. Hydrolytic degradation from absorbed moisture. | 1. Neutralize and thoroughly purify the polymer after synthesis. 2. Run TGA under an inert atmosphere (e.g., Nitrogen) to prevent oxidation.[12] 3. Dry the sample thoroughly under vacuum before TGA analysis. |
| Sample "foaming" or bubbling during melt processing | 1. Presence of volatile impurities or residual solvent. 2. Thermal degradation generating gaseous byproducts.[3] 3. Absorbed moisture turning to steam. | 1. Ensure complete removal of solvents and monomers by drying under vacuum. 2. Lower the processing temperature if possible, or use a thermal stabilizer. 3. Pre-dry the polymer pellets/powder before processing. |
Quantitative Data on Thermal Properties
The thermal properties of polyesters from cycloaliphatic monomers are highly dependent on their specific chemical composition. The following table summarizes representative thermal data from the literature.
| Polyester System | Monomers | Tg (°C) | Tm (°C) | Td (°C) (5% weight loss) |
| P(LLA-co-ε-DL) | L-Lactide, ε-decalactone | Varies with composition | Decreases with increasing ε-DL | ~203-237 |
| P(CL-co-ε-DL) | ε-caprolactone, ε-decalactone | Varies with composition | Decreases with increasing ε-DL | ~294-324 |
| P(EB-co-ε-DL) | Ethylene brassylate, ε-decalactone | Varies with composition | Decreases with increasing ε-DL | ~294-324 |
| Polyurethane from 1,4-CHDA and various diols | 1,4-cyclohexanedicarboxylic acid (1,4-CHDA), 1,4-cyclohexanedimethanol (CHDM) | 81 | N/A | N/A |
| Polyurethane from 1,4-CHDA and various diols | 1,4-CHDA, 1,6-hexanediol (HD) | 30 | N/A | N/A |
| Polyurethane from 1,4-CHDA and various diols | 1,4-CHDA, Neopentyl glycol (NPG) | 66 | N/A | N/A |
Note: This data is illustrative. Actual values can vary based on molecular weight, isomer ratios, and analytical conditions.[1][11]
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polyester.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place 5-10 mg of the dried polymer sample into a clean TGA crucible (ceramic or platinum).
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[8]
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.[11]
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine the onset decomposition temperature (Tonset) and the temperature at 5% weight loss (Td5%), which are common indicators of thermal stability.[8]
-
The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polyester.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a standard material (e.g., indium).
-
Sample Preparation: Seal 5-10 mg of the dried polymer sample in an aluminum DSC pan.
-
Experimental Conditions:
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat):
-
First Heating Scan: Heat the sample from a low temperature (e.g., -70 °C) to a temperature above its expected melting point (e.g., 200 °C) at a rate of 10 °C/min.[11] This step erases the polymer's prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Second Heating Scan: Heat the sample again at the same rate (10 °C/min) to the final temperature.
-
-
-
Data Analysis:
-
Glass Transition (Tg): Determined from the second heating scan as the midpoint of the step-like change in the heat flow curve.[12]
-
Crystallization Temperature (Tc): Identified as the peak of the exothermic transition during the cooling scan.
-
Melting Temperature (Tm): Taken as the peak temperature of the endothermic melting event in the second heating scan.[12]
-
Visualizations
Caption: General synthesis of a cycloaliphatic polyester.
Caption: Experimental workflow for thermal stability assessment.
Caption: Troubleshooting flowchart for thermal analysis results.
References
- 1. paint.org [paint.org]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. akademiabaru.com [akademiabaru.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants | MDPI [mdpi.com]
- 10. nasampe.org [nasampe.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of trans-1,4-CHDA Monomethyl Ester
Welcome to the technical support center for the synthesis of trans-1,4-cyclohexanedicarboxylic acid (CHDA) monomethyl ester. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing trans-1,4-CHDA monomethyl ester?
A1: The most prevalent methods are the partial hydrolysis of dimethyl trans-1,4-cyclohexanedicarboxylate and the direct Fischer esterification of trans-1,4-cyclohexanedicarboxylic acid. The partial hydrolysis route often provides better control over mono-esterification compared to direct esterification of the diacid.[1][2]
Q2: What is the significance of the trans isomer, and how can the cis/trans ratio be controlled?
A2: The trans isomer is often desired for its specific geometric properties, which can be crucial in polymer synthesis and for the development of pharmacologically active molecules. The cis/trans ratio can be controlled through isomerization. For instance, dimethyl 1,4-cyclohexanedicarboxylate with a lower trans/cis ratio can be isomerized to a higher trans ratio (e.g., 9/1) using a base like pyridine in methanol before the hydrolysis step.[1][2] Isomerization can also be influenced by temperature and catalysts during polymerization or synthesis, with a thermodynamically controlled equilibrium often favoring the trans isomer at approximately 66%.[3]
Q3: What are the main impurities I should expect, and how can they be minimized?
A3: The primary impurities are the unreacted starting material (diacid or diester) and the di-ester byproduct. In the case of hydrolysis, residual diester can be an impurity. In direct esterification, the di-ester is a common byproduct. Minimizing these impurities involves careful control of reaction stoichiometry, time, and temperature. Purification is typically achieved through extraction and crystallization.[1][4]
Q4: What are the recommended purification techniques for the final product?
A4: Purification generally involves acidification of the reaction mixture to precipitate the product, followed by filtration.[1][2] The crude product can be further purified by washing with a suitable solvent to remove impurities.[4] Recrystallization is another effective method to obtain high-purity trans-1,4-CHDA monomethyl ester.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Monomethyl Ester | Incomplete reaction. | Increase reaction time or adjust the temperature. Ensure proper mixing, especially during scale-up. |
| Formation of di-ester byproduct. | Carefully control the stoichiometry of the alcohol (in esterification) or the hydrolyzing agent. A slight excess of the diacid may favor mono-esterification. | |
| Loss of product during workup. | Optimize the pH during acidification to ensure complete precipitation of the monomethyl ester.[1][2] Use cold solvents for washing to minimize product loss. | |
| High Levels of Di-ester Impurity | Excessive amount of alcohol or prolonged reaction time in Fischer esterification. | Reduce the molar equivalent of the alcohol. Monitor the reaction progress closely using techniques like TLC or GC to stop it at the optimal time. |
| In partial hydrolysis, the reaction may not have been selective. | Adjust the amount of base (e.g., potassium hydroxide) and ensure the reaction temperature is maintained at the recommended level (e.g., 20°C).[1][2] | |
| Presence of Unreacted Diacid | Insufficient amount of alcohol or incomplete reaction in Fischer esterification. | Use a slight excess of the alcohol and ensure the catalyst is active.[5][6] |
| Incomplete hydrolysis of the diester. | Increase the amount of the hydrolyzing agent or the reaction time. | |
| Incorrect cis/trans Isomer Ratio | Starting material has an incorrect isomer ratio. | Perform an isomerization step on the starting diester using a base like pyridine to enrich the trans isomer before hydrolysis.[1][2] |
| Isomerization during the reaction. | Control the reaction temperature, as higher temperatures can sometimes lead to isomerization.[3] |
Experimental Protocols
Method 1: Partial Hydrolysis of Dimethyl trans-1,4-Cyclohexanedicarboxylate[1][2]
This protocol is based on a two-step process involving isomerization followed by selective mono-hydrolysis.
Step 1: Isomerization of Dimethyl 1,4-Cyclohexanedicarboxylate
-
Dissolve dimethyl 1,4-cyclohexanedicarboxylate (with a trans/cis ratio of 3/7 to 5/5) in methanol.
-
Add pyridine as a catalyst.
-
Heat the mixture at 40°C for 2 hours to obtain a solution with a trans/cis ratio of approximately 9/1.
Step 2: Monoester Hydrolysis
-
Cool the methanolic solution from Step 1 to room temperature.
-
Add potassium hydroxide to the solution.
-
Stir the reaction mixture at 20°C for 3 hours.
Step 3: Workup and Purification
-
Add water and toluene to the reaction mixture.
-
Separate the organic phase by extraction.
-
Adjust the aqueous phase to a pH of 1-2 with concentrated hydrochloric acid.
-
Cool the mixture to 0-5°C to precipitate the product.
-
Filter the white solid and dry it under reduced pressure at 50°C.
Quantitative Data from a Representative Experiment: [1][2]
| Parameter | Value |
| Starting Diester | 100.1 g (0.5 mol) |
| Methanol | 200 g |
| Pyridine | 15 g |
| Potassium Hydroxide | 150 g |
| Final Product Yield | 66.4 g (71.32%) |
| Product Purity (by GC) | 98.9% |
Visualizations
Experimental Workflow for Partial Hydrolysis
Caption: Workflow for trans-1,4-CHDA monomethyl ester synthesis via partial hydrolysis.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER | 15177-67-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. JP2002069032A - Method for purifying trans-1,4-cyclohexanedicarboxylic acid - Google Patents [patents.google.com]
- 5. cerritos.edu [cerritos.edu]
- 6. Fischer Esterification [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Polyesters Derived from trans- and cis-1,4-Cyclohexanedicarboxylic Acid
An objective comparison of the performance of polyesters synthesized from the geometric isomers of 1,4-cyclohexanedicarboxylic acid, supported by experimental data, for researchers, scientists, and drug development professionals.
The geometric isomerism of 1,4-cyclohexanedicarboxylic acid (CHDA) plays a pivotal role in determining the macroscopic properties of polyesters derived from it. The orientation of the carboxylic acid groups, either in a trans or cis configuration, significantly influences the polymer chain's linearity, packing efficiency, and ultimately, its thermal and mechanical characteristics. This guide provides a comprehensive comparison of polyesters synthesized from trans- and cis-1,4-CHDA, offering valuable insights for material selection and development.
Performance Comparison: The Impact of Isomerism
The fundamental difference between the trans and cis isomers of 1,4-CHDA lies in their molecular geometry. The trans isomer, with its carboxylic acid groups on opposite sides of the cyclohexane ring, leads to a more linear and rigid polymer chain. This linearity facilitates efficient chain packing, resulting in higher crystallinity. In contrast, the cis isomer, with both carboxylic acid groups on the same side, introduces a kink in the polymer backbone, disrupting chain packing and leading to more amorphous materials.[1]
These structural differences at the molecular level translate into significant variations in the thermal and mechanical properties of the resulting polyesters. Generally, polyesters synthesized from trans-1,4-CHDA exhibit higher glass transition temperatures (Tg), melting temperatures (Tm), and mechanical strength compared to their cis-counterparts.[2]
Quantitative Data Summary
The following table summarizes the key performance indicators for polyesters synthesized from trans- and cis-1,4-cyclohexanedicarboxylic acid, using a common diol such as ethylene glycol or 1,4-butanediol. It is important to note that obtaining data for polyesters from 100% cis-CHDA is challenging due to the tendency of the cis isomer to isomerize to the more thermodynamically stable trans form at the high temperatures typically employed in melt polycondensation.[3][4] The use of dimethyl 1,4-cyclohexanedicarboxylate (DMCD) can mitigate this isomerization to some extent.[4]
| Property | Polyester from trans-1,4-CHDA | Polyester from cis-1,4-CHDA | Key Observations |
| Crystallinity | Semicrystalline | Amorphous | The linear structure of the trans isomer allows for ordered chain packing, leading to the formation of crystalline domains. The kinked structure of the cis isomer hinders this ordering.[1] |
| Glass Transition Temp. (Tg) | Higher | Lower | The restricted chain mobility in the more rigid and crystalline trans-based polyester results in a higher Tg.[2] |
| Melting Temperature (Tm) | Higher | Not applicable (amorphous) or significantly lower | The ordered crystalline structure of the trans-based polyester requires more energy to transition to a molten state.[2] |
| Tensile Strength | Higher | Lower | The efficient packing and higher crystallinity of the trans-based polymer contribute to greater mechanical strength. |
| Elongation at Break | Lower | Higher | The amorphous nature of the cis-based polyester allows for greater chain mobility and deformation before failure. |
| Thermal Stability (Td) | High | High | Both isomers generally produce polyesters with good thermal stability, although the degradation onset may be slightly higher for the more crystalline trans-based polymers. |
Experimental Protocols
The synthesis and characterization of polyesters from trans- and cis-1,4-CHDA involve standard polymer chemistry techniques. The following are detailed methodologies for the key experiments.
Synthesis of Polyesters via Melt Polycondensation
A two-stage melt polycondensation is a common method for synthesizing these polyesters.[5]
-
Esterification: The diacid (trans- or cis-1,4-CHDA) or its dimethyl ester (DMCD) is reacted with a molar excess of a diol (e.g., 1,4-butanediol) in the presence of a catalyst, such as titanium(IV) butoxide or antimony(III) oxide. The reaction is typically carried out under a nitrogen atmosphere at temperatures ranging from 180 to 220 °C. Water or methanol is continuously removed as a byproduct to drive the reaction forward.
-
Polycondensation: The temperature is gradually increased to 250-280 °C, and a high vacuum (typically <1 Torr) is applied. This stage facilitates the removal of the excess diol and promotes the chain-growth reaction, leading to an increase in the polymer's molecular weight. The reaction is monitored by the increase in the viscosity of the melt and is continued until the desired molecular weight is achieved. The resulting polymer is then extruded and pelletized.
To minimize the isomerization of cis-CHDA to trans-CHDA during synthesis, using the dimethyl ester (cis-DMCD) and maintaining the lowest possible reaction temperature and time is recommended.[4]
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are employed to confirm the chemical structure of the polyester and to determine the cis/trans isomer ratio in the final polymer. In ¹H NMR of poly(butylene 1,4-cyclohexanedicarboxylate), the protons adjacent to the carbonyl group of the trans-isomer typically resonate at a different chemical shift (around 2.28 ppm) compared to the cis-isomer (around 2.44 ppm).[6]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polyesters. A typical procedure involves heating the sample from room temperature to above its melting point (for semicrystalline polymers) or well above its glass transition (for amorphous polymers) at a controlled rate (e.g., 10 °C/min), holding it for a few minutes to erase the thermal history, cooling it at a controlled rate, and then reheating. The glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) are determined from the thermograms.
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polyesters. The sample is heated in a controlled atmosphere (typically nitrogen) at a constant rate (e.g., 10 °C/min), and the weight loss as a function of temperature is recorded. The onset of decomposition is a key parameter obtained from this analysis.
-
Mechanical Testing: The mechanical properties, such as tensile strength and elongation at break, are determined using a universal testing machine. Dog-bone-shaped specimens of the polyester are subjected to a uniaxial tensile force at a constant strain rate until failure.
Visualizing the Impact of Isomerism
The following diagrams illustrate the structural differences between the cis and trans isomers and their influence on the resulting polymer architecture, as well as a typical experimental workflow.
Caption: Impact of monomer geometry on polymer morphology.
Caption: General experimental workflow.
References
The Influence of Trans-Isomer Content on Polymer Glass Transition Temperature: A Comparative Guide
The geometric isomerism of polymer chains, specifically the content of trans-isomers relative to cis-isomers, plays a crucial role in determining the macroscopic physical properties of the material. One of the most significant properties affected is the glass transition temperature (Tg), which dictates the transition from a rigid, glassy state to a more flexible, rubbery state. This guide provides a comparative analysis of the effect of trans-isomer content on the Tg of polymers, supported by experimental data, detailed methodologies, and visual representations of the underlying principles.
The Role of Geometric Isomers in Polymer Chain Packing
The spatial arrangement of atoms in cis and trans isomers significantly impacts how polymer chains pack together in the solid state. Trans isomers, with their more linear and regular structure, tend to facilitate more efficient chain packing and can lead to the formation of crystalline regions within the polymer.[1] In contrast, the kinked structure of cis isomers disrupts this regular packing, resulting in a more amorphous material.[1] This difference in packing efficiency and crystallinity directly influences the polymer's glass transition temperature.
Comparative Analysis of Trans-Isomer Content and Tg
The following tables summarize the experimentally determined glass transition temperatures for two common elastomers, polyisoprene and polybutadiene, as a function of their isomer content.
Polyisoprene
For polyisoprene, a clear trend is observed where a higher cis-1,4 content leads to a lower Tg. This is attributed to the less efficient packing of the kinked cis chains, which results in a higher free volume and allows for segmental motion at lower temperatures.
| Polymer Sample | cis-1,4 Content (%) | trans-1,4 Content (%) | 3,4-vinyl Content (%) | Glass Transition Temperature (Tg) (°C) |
| PIcisNd | 98 | - | - | -64 |
| PIaltFe1 | 71 | - | - | -43 |
| PIaltFe2 | 60 | - | - | -30 |
| PIaltCo | 50 | - | - | -17 |
| PI3,4sFe3 | 21 | - | 79 | 16 |
Data sourced from a 2023 study on polyisoprenes with varying microstructures.[2]
Polybutadiene
The relationship between trans-isomer content and Tg in polybutadiene is more complex due to the common presence of 1,2-vinyl units, which have a significant impact on the glass transition temperature. Generally, an increase in 1,2-vinyl content drastically increases the Tg.[3] The data below showcases polybutadiene samples with varying microstructures. It is important to note the strong influence of the vinyl content when interpreting the effect of the cis/trans ratio.
| Polymer Sample | cis-1,4 Content (%) | trans-1,4 Content (%) | 1,2-vinyl Content (%) | Glass Transition Temperature (Tg) (°C) |
| Buna CB25 | 96 | 3 | 1 | Not explicitly stated, but high-cis PBD typically has a Tg around -100°C. |
| Buna CB55 | 38 | 52 | 10 | Not explicitly stated, but medium-cis PBD with this vinyl content would have a higher Tg than high-cis PBD. |
| Europrene BR HV80 | 10 | 20 | 70 | Not explicitly stated, but high-vinyl PBD has a significantly higher Tg, around -20 to -30°C. |
| Low 1,2-vinyl PBD | 97.6 | 2.0 | 0.5 | -111 |
| High 1,2-vinyl PBD | 10.7 | 10.3 | 79.0 | -28 |
Data compiled from various studies on polybutadiene microstructures.[4][5]
Experimental Protocols
Determination of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)
This protocol is based on the ASTM D3418 standard.[6][7]
-
Sample Preparation:
-
A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.[3]
-
An empty, sealed aluminum pan is prepared as a reference.
-
-
Instrument Setup:
-
The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
A nitrogen purge gas is used to maintain an inert atmosphere in the sample chamber.
-
-
Thermal Program:
-
The sample is subjected to a heat-cool-heat cycle to erase any previous thermal history.
-
First Heating: The sample is heated at a constant rate (e.g., 20°C/min) to a temperature well above its expected Tg.[6]
-
Cooling: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature well below its Tg.
-
Second Heating: The sample is reheated at the same rate as the first heating scan. The Tg is determined from this second heating curve.
-
-
Data Analysis:
-
The glass transition is observed as a step-like change in the heat flow curve.
-
The Tg is typically reported as the midpoint of this transition.[8]
-
Quantification of Isomer Content by ¹H-NMR Spectroscopy
-
Sample Preparation:
-
A small amount of the polymer (e.g., 25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[9]
-
Tetramethylsilane (TMS) is often added as an internal standard.
-
-
NMR Analysis:
-
The ¹H-NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 500 MHz).
-
The chemical shifts of the protons associated with the different isomers are used for quantification.
-
-
Data Analysis:
-
The relative percentages of each isomer are calculated from the integrated areas of their respective peaks in the ¹H-NMR spectrum.
-
Visualizing the Structure-Property Relationship
The following diagrams illustrate the concepts discussed in this guide.
Caption: Relationship between isomer structure and Tg.
Caption: Experimental workflow for analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. infinitalab.com [infinitalab.com]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 8. pslc.ws [pslc.ws]
- 9. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 10. rsc.org [rsc.org]
The Influence of Isomeric Ratio on Polyester Crystallinity: A Comparative Guide
The geometric isomerism of monomers, specifically the cis/trans ratio, is a critical factor in polymer science that significantly dictates the final properties of polyesters. This guide provides an objective comparison of how this ratio influences polyester crystallinity and thermal characteristics, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.
The Role of Cis and Trans Isomers
The spatial arrangement of polymer chains profoundly affects their ability to pack into ordered, crystalline structures. Trans isomers, with their more linear and regular geometry, facilitate efficient chain packing. This leads to a higher degree of crystallinity, which in turn enhances thermal properties such as the melting temperature (Tm) and glass transition temperature (Tg).[1] Conversely, cis isomers introduce "kinks" into the polymer backbone, disrupting the chain regularity and hindering close packing. This results in a more amorphous polymer with lower crystallinity, a lower melting point, and a lower glass transition temperature.
A prime example is the industrial polyester, Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), which is synthesized using terephthalic acid and 1,4-cyclohexanedimethanol (CHDM).[2][3] The CHDM monomer exists as both cis and trans isomers, and the ratio between them can be controlled during synthesis to "tune" the final properties of the polyester.[2]
Comparative Data: Influence of trans-CHDM Content on PCT Thermal Properties
The following table summarizes the quantitative impact of the trans-isomer content of the CHDM monomer on the key thermal properties of PCT. The data clearly demonstrates that a higher percentage of the trans isomer leads to a significant increase in both the glass transition temperature and the melting temperature.
| % trans-CHDM Isomer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Reference |
| 0% | 60 °C | 248 °C | [1][2] |
| 10% | 73 °C | 251 °C | [4] |
| 96% | 92 °C | 313 °C | [4] |
| 100% | 90 °C | 308 °C | [1][2] |
Logical Pathway Diagram
The following diagram illustrates the cause-and-effect relationship between the monomer isomer ratio and the resulting polymer properties.
Experimental Protocols
The determination of polyester crystallinity and thermal properties is primarily conducted using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
Differential Scanning Calorimetry (DSC) for Thermal Properties and Crystallinity
DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[5][6] It is used to determine the glass transition temperature (Tg), melting temperature (Tm), and the degree of crystallinity.
Methodology:
-
Sample Preparation: A small amount of the polyester sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.[7]
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.[5]
-
Thermal Program: A standard "heat-cool-heat" cycle is often employed:
-
First Heating Scan: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature well above its expected melting point (e.g., 300°C for PET).[7] This scan erases the sample's prior thermal history and reveals the glass transition (Tg), any cold crystallization (an exothermic peak), and the melting transition (Tm, an endothermic peak).
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This allows for the observation of the crystallization temperature (Tc) from the melt.
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. This scan provides data on the inherent thermal properties of the material under controlled conditions.
-
-
Data Analysis:
-
Tg: Determined as the midpoint of the step change in the baseline of the heat flow curve during the heating scans.
-
Tm: Determined as the peak temperature of the melting endotherm.
-
Degree of Crystallinity (%Xc): Calculated using the enthalpy of melting (ΔHm) and cold crystallization (ΔHc) from the first or second heating scan. The formula is: %Xc = [ (ΔHm - ΔHc) / ΔH°m ] * 100 where ΔH°m is the theoretical enthalpy of melting for a 100% crystalline sample of the specific polyester (a literature value).[7]
-
X-ray Diffraction (XRD) for Degree of Crystallinity
XRD is a powerful technique for analyzing the structural properties of materials. It distinguishes between the ordered (crystalline) and disordered (amorphous) regions within a polymer.[3][8]
Methodology:
-
Sample Preparation: A flat sample of the polyester (film or pressed powder) is mounted in the XRD instrument.
-
Instrument Setup: The instrument is configured with a specific X-ray source (e.g., Cu Kα radiation). The detector is set to scan over a range of angles (2θ), for example, from 10° to 40°.
-
Data Acquisition: The sample is irradiated with the X-ray beam, and the detector measures the intensity of the diffracted X-rays at different angles.
-
Data Analysis:
-
The resulting diffractogram plots intensity versus the diffraction angle (2θ).
-
Crystalline regions produce sharp, distinct peaks, while amorphous regions produce a broad, diffuse halo.[8]
-
Degree of Crystallinity (%Xc): The degree of crystallinity is calculated by separating the contributions of the crystalline peaks from the amorphous halo. This is done by integrating the areas under the respective regions of the diffractogram.[3] The formula is: %Xc = [ (Area of Crystalline Peaks) / (Total Area of Crystalline Peaks + Amorphous Halo) ] * 100 This deconvolution process allows for a quantitative assessment of the crystalline fraction within the polymer sample.[9]
-
References
- 1. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications[v1] | Preprints.org [preprints.org]
- 3. ijert.org [ijert.org]
- 4. researchgate.net [researchgate.net]
- 5. covalentmetrology.com [covalentmetrology.com]
- 6. thermalsupport.com [thermalsupport.com]
- 7. setaramsolutions.com [setaramsolutions.com]
- 8. m.youtube.com [m.youtube.com]
- 9. azom.com [azom.com]
A Senior Application Scientist's Guide to 1H NMR Analysis for trans-Isomer Configuration
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research and development. The spatial arrangement of atoms, particularly the configuration around a double bond, can profoundly impact a compound's biological activity, pharmacokinetic properties, and ultimately, its viability as a therapeutic agent. Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a rapid, reliable, and non-destructive method for elucidating stereochemistry. This guide provides an in-depth exploration of how ¹H NMR, with a focus on vicinal coupling constants, can be expertly applied to confirm the trans-isomer configuration of alkene-containing compounds.
The Decisive Signature: Understanding Vicinal Coupling Constants
The power of ¹H NMR in distinguishing between cis and trans isomers lies in the phenomenon of spin-spin coupling, specifically the through-bond interaction between protons on adjacent carbons (vicinal protons). The magnitude of this interaction, known as the coupling constant (J), is exquisitely sensitive to the dihedral angle (θ) between the coupled protons. This relationship is mathematically described by the Karplus equation, which provides the theoretical foundation for stereochemical assignment.[1][2]
The general form of the Karplus equation is:
J(θ) = Acos²(θ) + Bcos(θ) + C
where A, B, and C are empirically determined constants.[2]
In the context of a double bond:
-
trans-isomers exhibit a dihedral angle of approximately 180°, which, according to the Karplus relationship, results in a large vicinal coupling constant (³JHH).
-
cis-isomers have a dihedral angle of roughly 0°, leading to a smaller ³JHH value.[3]
This significant and predictable difference in coupling constants provides a clear and measurable basis for distinguishing between the two isomers.
Workflow for Stereochemical Confirmation
The process of confirming a trans-isomer configuration using ¹H NMR follows a logical and systematic workflow, from sample preparation to final structural verification.
Caption: Workflow for trans-isomer confirmation using ¹H NMR.
A Comparative Analysis of Techniques for Isomer Differentiation
While ¹H NMR is a powerful tool, it is essential to understand its capabilities in the context of other analytical methods. The choice of technique often depends on the specific requirements of the analysis, such as the nature of the sample, the need for absolute versus relative configuration, and the availability of instrumentation.
| Technique | Principle | Advantages | Limitations | Best Suited For |
| ¹H NMR | Measures through-bond spin-spin coupling (J-coupling) between vicinal protons. | - Rapid and non-destructive.- Provides quantitative information on isomer ratios.- Applicable to solutions, mimicking physiological conditions.[4] | - Requires protons on the double bond.- Can be challenging for complex molecules with overlapping signals. | - Routine confirmation of relative stereochemistry.- Purity assessment and quantification of isomer mixtures.[5] |
| 2D NOESY NMR | Detects through-space Nuclear Overhauser Effects (NOEs) between protons that are close in proximity (< 5 Å).[6] | - Provides unambiguous confirmation of spatial relationships.- Can distinguish isomers even without vicinal protons.- Complements ¹H NMR for complex structures.[7] | - Longer experiment times compared to ¹H NMR.- Interpretation can be more complex.- NOE intensity is distance-dependent and can be weak. | - Confirmation of stereochemistry in complex molecules.- Elucidating the 3D structure and conformation in solution. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. | - Provides the absolute 3D structure with high precision.- Considered the "gold standard" for structural determination.[8] | - Requires a high-quality single crystal, which can be difficult to obtain.[5]- Provides a static picture of the molecule in the solid state, which may not reflect its conformation in solution.[9]- Not suitable for non-crystalline or amorphous materials. | - Unambiguous determination of absolute stereochemistry.- High-resolution structural elucidation of novel compounds. |
Standard Operating Procedure: ¹H NMR Analysis for trans-Isomer Confirmation
This protocol outlines the standardized procedure for acquiring and analyzing ¹H NMR spectra to determine the configuration of a double bond.
1. Sample Preparation
-
1.1. Analyte Preparation: Accurately weigh 5-25 mg of the purified compound. For quantitative analysis, a precise weight is crucial.
-
1.2. Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the analyte is fully soluble. The choice of solvent can influence chemical shifts, so consistency is key.
-
1.3. Dissolution: Dissolve the analyte in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
1.4. Filtration: To ensure optimal spectral quality by removing particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[3]
-
1.5. Internal Standard (Optional): For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS).
2. NMR Data Acquisition
-
2.1. Instrument Setup: Place the NMR tube in a spinner and insert it into the NMR spectrometer.
-
2.2. Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
2.3. Acquisition Parameters:
-
Experiment: Select a standard 1D proton experiment.
-
Pulse Angle: Use a 30° or 45° pulse angle to ensure a short relaxation delay can be used without saturating the signals.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (typically -1 to 12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typical for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T₁) is required.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8, 16, or 32) to achieve an adequate signal-to-noise ratio.
-
-
2.4. Data Acquisition: Initiate the acquisition.
3. Data Processing and Analysis
-
3.1. Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
3.2. Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline.
-
3.3. Referencing: Calibrate the chemical shift axis by setting the residual solvent peak or the TMS signal to its known chemical shift.
-
3.4. Peak Picking and Integration: Identify and pick the peaks corresponding to the vinylic protons. Integrate the signals to determine their relative ratios.
-
3.5. Coupling Constant Measurement: Expand the region of the vinylic proton signals. Measure the distance in Hertz (Hz) between the centers of the split peaks within a multiplet. This value is the coupling constant (J). Modern NMR software allows for direct and accurate measurement of J-values.
4. Interpretation
-
4.1. Compare the measured ³JHH value to the expected ranges:
Case Study: Confirmation of trans-Isomerism in Enalaprilat
Enalaprilat, an angiotensin-converting enzyme (ACE) inhibitor, exists as a mixture of cis and trans rotational isomers due to restricted rotation around the amide bond. ¹H NMR spectroscopy is instrumental in characterizing this equilibrium.[1][10]
In a study of enalaprilat, the two isomers were clearly distinguishable in the ¹H NMR spectrum. The major isomer was identified as the trans form.[10] This assignment can be further confirmed using a 2D NOESY experiment. A NOESY spectrum would show a cross-peak between protons that are close in space. For the trans isomer, a NOE would be expected between protons on opposite sides of the amide bond, while for the cis isomer, NOEs would be observed between protons on the same side. The observed NOE patterns, in conjunction with the coupling constants, provide definitive confirmation of the stereochemistry of each isomer present in the sample.[11]
Conclusion
For professionals in drug development and chemical research, ¹H NMR spectroscopy is an indispensable tool for the stereochemical analysis of organic molecules. The significant and predictable difference in the vicinal coupling constants between cis and trans isomers, grounded in the Karplus relationship, provides a robust and efficient method for confirming the trans configuration. When coupled with complementary techniques like 2D NOESY for more complex structures, ¹H NMR offers a high degree of confidence in structural assignments, ensuring the integrity and quality of pharmaceutical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative 1H NMR method for the routine spectroscopic determination of enantiomeric purity of active pharmaceutical ingredients fenfluramine, sertraline, and paroxetine | Semantic Scholar [semanticscholar.org]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 9. researchgate.net [researchgate.net]
- 10. RP-HPLC and NMR study of cis-trans isomerization of enalaprilat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative thermal analysis (DSC, TGA) of poly(alkylene cyclohexanedicarboxylate)s
This guide provides a comparative thermal analysis of a series of poly(alkylene trans-1,4-cyclohexanedicarboxylate)s (PCHs) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These fully aliphatic polyesters, synthesized from trans-1,4-cyclohexane dicarboxylic acid and various diols, are gaining attention as potential bio-based alternatives to petroleum-based polymers.[1] Understanding their thermal properties is crucial for determining their processing parameters and end-use applications, particularly in fields like packaging.[2][3]
Principles of Thermal Analysis Techniques
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg), where the material changes from a rigid to a more flexible state, as well as the temperatures and enthalpies of crystallization (Tc, ΔHc) and melting (Tm, ΔHm).[5]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] This analysis provides information on the thermal stability of the material, identifying the onset temperature of decomposition and the temperature of maximum degradation rate.[6]
Comparative Performance Data
The thermal properties of PCHs are significantly influenced by the length of the alkylene chain (the number of methylene groups, nCH₂) in the diol component. The data below compares four PCHs:
-
PPCE: Poly(propylene trans-1,4-cyclohexanedicarboxylate) (nCH₂ = 3)
-
PBCE: Poly(butylene trans-1,4-cyclohexanedicarboxylate) (nCH₂ = 4)
-
PPeCE: Poly(pentamethylene trans-1,4-cyclohexanedicarboxylate) (nCH₂ = 5)
-
PHCE: Poly(hexamethylene trans-1,4-cyclohexanedicarboxylate) (nCH₂ = 6)
DSC Analysis Results
The following table summarizes the key thermal transitions measured by DSC. A consistent trend observed is the decrease in glass transition temperature (Tg) as the number of methylene groups in the polymer backbone increases, enhancing chain flexibility.[1][7] An "odd-even" effect is also noted, where polyesters with an even number of methylene groups (PBCE, PHCE) exhibit higher crystallization temperatures and a greater tendency for crystalline reorganization upon heating compared to those with an odd number.[1]
| Polymer | Alkylene Units (nCH₂) | Tg (°C)[1] | Tc (°C)[1] | ΔHc (J/g)[1] | Melting Range (°C)[1] | ΔHm (J/g)[1] |
| PPCE | 3 | 8.3 | 86.8 | -44.2 | 165-185 | 47.9 |
| PBCE | 4 | -1.5 | 118.8 | -52.4 | 100-180 | 54.3 |
| PPeCE | 5 | -13.1 | 42.1 | -36.2 | 80-105 | 39.7 |
| PHCE | 6 | -21.1 | 93.9 | -50.9 | 60-140 | 52.8 |
Note: Data extracted from DSC thermograms recorded at heating/cooling rates of 10 K/min.[1]
TGA Analysis Results
All the synthesized PCHs demonstrate high thermal stability, a characteristic attributed to the presence of the cycloaliphatic ring structure.[3][6] Decomposition begins at high temperatures, making them suitable for melt processing. The table below shows the onset of degradation (T₅%, temperature at 5% weight loss) and the temperature of maximum degradation rate (Tₘₐₓ).
| Polymer | T₅% (°C)[6] | Tₘₐₓ (°C)[6] |
| PPCE | 370 | 408 |
| PBCE | 374 | 412 |
| PPeCE | 369 | 406 |
| PHCE | 371 | 408 |
Note: Data obtained under a nitrogen atmosphere at a heating rate of 2 K/min with modulation.[6]
Experimental Workflow
The logical flow for the comparative thermal analysis of these polymers is depicted below. It begins with the synthesized polymer samples, proceeds through the two primary analytical techniques (DSC and TGA), and culminates in data analysis and comparison.
Caption: Experimental workflow for comparative thermal analysis.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
The thermal transitions of the polymers were analyzed using a DSC instrument. To erase the thermal history, samples were first heated to a temperature approximately 30-40°C above their melting point.[8] The samples were then subjected to a cooling and heating cycle at a constant rate of 10 K/min (10 °C/min).[1][9] The glass transition temperature (Tg) was determined from the midpoint of the step change in the heat flow curve during the second heating scan. The melting (Tm) and crystallization (Tc) temperatures were identified as the peak maxima of the respective endothermic and exothermic events.
Thermogravimetric Analysis (TGA)
The thermal stability of the polymers was evaluated using a TGA instrument. Samples of approximately 5-10 mg were placed in an alumina crucible. The samples were heated from room temperature to 600°C at a constant heating rate of 10 K/min under a continuous nitrogen flow (e.g., 20-40 mL/min) to prevent oxidative degradation.[6][10][11] The mass of the sample was continuously recorded as a function of temperature. The onset decomposition temperature was determined as the temperature at which 5% weight loss occurred (T₅%), and the temperature of maximum degradation rate (Tₘₐₓ) was determined from the peak of the derivative thermogravimetric (DTG) curve.
References
- 1. Critical Cooling Rate of Fast-Crystallizing Polyesters: The Example of Poly(alkylene trans-1,4-cyclohexanedicarboxylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 5. resolvemass.ca [resolvemass.ca]
- 6. cris.unibo.it [cris.unibo.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanical Properties of Polyesters: Trans-1,4-CHDA vs. Aromatic Diacids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of polyesters synthesized from the cycloaliphatic monomer trans-1,4-cyclohexanedicarboxylic acid (CHDA) versus those derived from common aromatic diacids, namely terephthalic acid (TPA) and isophthalic acid (IPA). The selection of the diacid monomer is a critical determinant of the final polymer's performance, influencing its rigidity, flexibility, and overall durability. This document summarizes key mechanical property data, details the experimental methodologies used for their determination, and provides a visual representation of the structure-property relationships.
Key Differences in Molecular Structure
The fundamental difference between these two classes of polyesters lies in the geometry of the diacid monomer. Aromatic diacids like TPA and IPA incorporate a rigid benzene ring into the polymer backbone. This rigidity restricts chain mobility, leading to materials with higher strength and thermal stability. In contrast, trans-1,4-CHDA introduces a non-planar, saturated cycloaliphatic ring, which imparts greater flexibility to the polymer chain compared to its aromatic counterparts.
Figure 1: Relationship between diacid structure and polyester mechanical properties.
Comparative Mechanical Properties
The following table summarizes the typical mechanical properties of polyesters based on the choice of diacid. The data presented are for polyesters synthesized with common diols such as ethylene glycol (resulting in PET and its CHDA-based analogue, PECHD) and 1,4-butanediol (resulting in PBT and its CHDA-based analogue, PBCHD). It is important to note that direct side-by-side comparisons under identical testing conditions are limited in publicly available literature. The values presented are compiled from various sources and should be considered representative.
| Mechanical Property | Polyester from trans-1,4-CHDA | Polyester from Aromatic Diacids (TPA/IPA) | Test Standard |
| Tensile Strength (MPa) | 39.5 (PBCHD) | 51.0 - 130 (PBT) | ASTM D638 / ISO 527 |
| Young's Modulus (GPa) | 0.52 (PBCHD) | 2.5 - 9.8 (PBT) | ASTM D638 / ISO 527 |
| Elongation at Break (%) | >300 (PBCHD) | 2.5 - 50 (PBT) | ASTM D638 / ISO 527 |
| Notched Izod Impact (J/m) | Generally Higher | 4.5 - 85 (PBT) | ASTM D256 |
Note: PBCHD refers to Poly(butylene 1,4-cyclohexanedicarboxylate) and PBT refers to Poly(butylene terephthalate). The values for PBT can vary significantly based on whether it is unfilled or glass-fiber reinforced. The data for PBCHD is from a study on copolymers, which may influence its properties.
Discussion of Mechanical Performance
Polyesters derived from aromatic diacids, such as Poly(ethylene terephthalate) (PET) and Poly(butylene terephthalate) (PBT), are characterized by their high tensile strength and stiffness (Young's Modulus). The incorporation of the benzene ring leads to strong intermolecular forces and a more rigid polymer chain, resulting in materials that can withstand significant stress before yielding. However, this rigidity often comes at the cost of lower elongation at break, indicating a more brittle nature.
In contrast, polyesters synthesized with trans-1,4-CHDA, such as Poly(ethylene 1,4-cyclohexanedicarboxylate) (PECHD) and Poly(butylene 1,4-cyclohexanedicarboxylate) (PBCHD), exhibit a different mechanical profile. The non-planar, flexible nature of the cycloaliphatic ring allows for greater chain mobility. This results in polyesters with significantly higher elongation at break and improved impact strength, signifying enhanced toughness and ductility. The trade-off for this increased flexibility is typically a lower tensile strength and modulus compared to their aromatic counterparts.
The incorporation of trans-1,4-CHDA can be a valuable strategy to enhance the toughness and flexibility of polyesters without the significant reduction in thermal properties that can occur with linear aliphatic diacids.
Experimental Protocols
The mechanical properties presented in this guide are determined using standardized testing methods to ensure reproducibility and comparability of results. The following are detailed overviews of the key experimental protocols.
Tensile Properties (ASTM D638 / ISO 527)
Tensile properties, including tensile strength, Young's modulus, and elongation at break, are determined using a universal testing machine.
-
Specimen Preparation: Test specimens are typically prepared by injection molding or by machining from a compression-molded plaque into a "dog-bone" shape. The specific dimensions of the specimen are defined by the standard (e.g., Type I for ASTM D638).
-
Test Procedure: The specimen is securely held in the grips of the universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures. The force applied and the elongation of the specimen are continuously recorded.
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing.
-
Figure 2: Workflow for determining tensile properties via ASTM D638/ISO 527.
Notched Izod Impact Strength (ASTM D256)
The Notched Izod impact test is used to determine the impact resistance or toughness of a material.
-
Specimen Preparation: A rectangular bar specimen is prepared, and a V-shaped notch is machined into it to create a stress concentration point.
-
Test Procedure: The notched specimen is clamped in a vertical position in the testing apparatus. A pendulum of a specified weight is released from a set height, swinging down to strike the notched side of the specimen.
-
Data Analysis: The energy absorbed by the specimen during fracture is determined by the height to which the pendulum swings after breaking the specimen. The impact strength is calculated as the absorbed energy divided by the thickness of the specimen at the notch.
Conclusion
The choice between trans-1,4-CHDA and aromatic diacids for polyester synthesis allows for the tailoring of mechanical properties to specific application requirements. Polyesters based on aromatic diacids offer high strength and stiffness, making them suitable for applications where rigidity and load-bearing capacity are paramount. Conversely, polyesters derived from trans-1,4-CHDA provide superior flexibility and impact resistance, ideal for applications requiring toughness and durability. For drug development and medical device applications, where materials may need to balance strength with some degree of flexibility and toughness, copolyesters incorporating both types of diacids could offer a promising avenue for achieving a desired balance of properties. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in making informed material selection decisions.
A Comparative Guide to the Gas Barrier Properties of Trans-1,4-CHDA Based Polyester Films
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate packaging materials is a critical consideration in the pharmaceutical and food industries, where protecting sensitive products from atmospheric gases such as oxygen and water vapor is paramount to ensuring shelf-life and efficacy. Polyesters based on trans-1,4-cyclohexanedicarboxylic acid (CHDA) are emerging as promising materials due to their unique combination of properties, including good thermal stability and mechanical strength. This guide provides an objective comparison of the gas barrier performance of films derived from trans-1,4-CHDA based polyesters against other common packaging materials, supported by experimental data.
Performance Comparison of Polymer Films
The efficacy of a barrier film is primarily determined by its Oxygen Transmission Rate (OTR) and Water Vapor Transmission Rate (WVTR). Lower values for these parameters indicate superior barrier performance. The following table summarizes the gas barrier properties of various polyester films, including those based on trans-1,4-CHDA, alongside other widely used packaging polymers.
| Polymer Film | Oxygen Transmission Rate (OTR) (cm³·mm/m²·day·atm) | Water Vapor Transmission Rate (WVTR) (g·mm/m²·day) | Test Conditions |
| trans-1,4-CHDA Based Polyesters | |||
| Poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE) | 130 | Not Reported | 23 °C, 0% RH |
| P(BCE95BC5) Copolymer | 115 | Not Reported | 23 °C, 0% RH |
| P(BCE90BC10) Copolymer | 125 | Not Reported | 23 °C, 0% RH |
| P(BCE85BC15) Copolymer | 140 | Not Reported | 23 °C, 0% RH |
| Alternative Packaging Films | |||
| Poly(ethylene terephthalate) (PET) | 45 - 65 | 3 - 5 | 23 °C, 0% RH |
| Poly(ethylene naphthalate) (PEN) | <10 | ~1.2 | 25 °C, 0% RH |
| Poly(ethylene 2,5-furandicarboxylate) (PEF) | 4.6 | 3.9 | 30 °C, 50% RH |
| Poly(glycolic acid) (PGA) | 0.05 | 0.2 | 23 °C, 50% RH |
| Ethylene vinyl alcohol (EVOH), 32 mol% ethylene | 0.006 | 5 - 20 | 20 °C, 65% RH |
| Poly(lactic acid) (PLA) | 200 - 400 | 10 - 20 | 23 °C, 0% RH |
| High-density polyethylene (HDPE) | 1500 - 2000 | 0.5 - 1.0 | 23 °C, 90% RH |
| Low-density polyethylene (LDPE) | 5000 - 8000 | 1.0 - 1.5 | 23 °C, 90% RH |
Note: The gas barrier properties of polymers can be significantly influenced by factors such as crystallinity, orientation, and the presence of additives. The data presented is for comparative purposes and may vary based on the specific grade and processing conditions of the material.
Experimental Protocols
The data presented in this guide is based on standardized test methodologies to ensure accuracy and comparability. The primary methods used for determining the gas barrier properties of polymer films are outlined below.
Oxygen Transmission Rate (OTR) Measurement
The OTR of the films is determined according to the ASTM D3985 standard test method .[1][2][3][4][5][6][7]
Principle: This method employs a coulometric sensor to measure the steady-state transmission rate of oxygen gas through a plastic film.[1][3][4][5][7] The film specimen is mounted as a sealed barrier between two chambers. One chamber contains a stream of oxygen gas, while the other is purged with a stream of nitrogen (carrier gas). Oxygen molecules that permeate through the film are carried by the nitrogen stream to the coulometric detector. The detector generates an electrical current that is proportional to the amount of oxygen flowing into it per unit of time.[1][3][4][5]
Experimental Setup:
-
Test Gas: 100% Oxygen
-
Carrier Gas: High-purity Nitrogen
-
Test Temperature: Typically 23 °C
-
Relative Humidity (RH): Typically 0% for dry conditions. For testing under humid conditions, the RH can be controlled, for instance, at 75% or 90%.[8]
-
Sample Area: A defined area of the film is exposed to the test gas.
Procedure:
-
The film sample is securely clamped in the diffusion cell.
-
The carrier gas is allowed to flow through the downstream chamber until a stable baseline is achieved.
-
The test gas (oxygen) is introduced into the upstream chamber.
-
The amount of oxygen permeating through the film is continuously monitored by the coulometric sensor until a steady-state transmission rate is reached.
-
The OTR is then calculated based on the steady-state sensor output, the area of the film, and the partial pressure of the oxygen.
Water Vapor Transmission Rate (WVTR) Measurement
The WVTR of the films is determined based on the ASTM F1249 standard test method .[9][10][11][12][13]
Principle: This method utilizes a modulated infrared (IR) sensor to determine the rate of water vapor transmission through flexible barrier materials.[9][10][13] The film specimen separates a chamber with a controlled high relative humidity from a dry chamber. Water vapor that permeates through the material is carried by a stream of dry nitrogen to the IR sensor, which specifically detects water molecules.
Experimental Setup:
-
Test Gas: Nitrogen at a controlled high relative humidity (e.g., 90% RH).
-
Carrier Gas: High-purity dry nitrogen.
-
Test Temperature: Typically 37.8 °C (100 °F).
-
Relative Humidity Gradient: A significant difference in RH is maintained across the film, for example, 90% on one side and near 0% on the other.[3]
Procedure:
-
The film sample is sealed in the permeation cell, separating the wet and dry chambers.
-
Dry nitrogen gas flows through the dry chamber and to the IR detector.
-
Nitrogen with a controlled high humidity is introduced into the wet chamber.
-
The IR detector measures the amount of water vapor carried by the nitrogen stream from the dry chamber until a steady-state is achieved.
-
The WVTR is calculated from the steady-state IR sensor reading and the area of the film sample.
Experimental Workflow for Gas Barrier Testing
The following diagram illustrates the general workflow for evaluating the gas barrier properties of polymer films.
Caption: Experimental workflow for gas barrier property evaluation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Poly(glycolic acid) (PGA): a versatile building block expanding high performance and sustainable bioplastic applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Water Vapor Transmission Rate - Poly Print [polyprint.com]
- 4. xray.greyb.com [xray.greyb.com]
- 5. PLGA Barrier Materials from CO2. The influence of Lactide Co-monomer on Glycolic Acid Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxygen Transmission Rate - Poly Print [polyprint.com]
- 7. Oxygen (OTR) and Water Vapour (WVTR) permeability of flexible packaging materials : Their importance in quality assurance | InQuality [inquality.gr]
- 8. innoform-testservice.de [innoform-testservice.de]
- 9. kuraray.us.com [kuraray.us.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. patents.justia.com [patents.justia.com]
- 13. techniques-ingenieur.fr [techniques-ingenieur.fr]
A Comparative Guide to Analyzing Isomerization Equilibrium in Molten Polyester Reactions
For Researchers, Scientists, and Drug Development Professionals
The study of isomerization equilibrium in molten polyester reactions is crucial for controlling the microstructure and, consequently, the final properties of the material. This guide provides a comparative analysis of key analytical techniques used to investigate this equilibrium, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is paramount for the accurate determination of isomer ratios in molten polyesters. The most common methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Differential Scanning Calorimetry (DSC). Each technique offers distinct advantages and limitations in terms of sensitivity, quantification, and in-situ monitoring capabilities.
| Analytical Technique | Principle | Advantages | Disadvantages | Quantitative Performance (Illustrative) |
| ¹H NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure, including the chemical environment of protons, which differs for cis and trans isomers. | - High resolution and specificity for isomer identification and quantification.[1] - Can provide absolute quantification with proper calibration.[2] - Non-destructive.[1] | - Requires dissolution of the quenched sample, precluding real-time in-situ analysis of the melt. - Relatively low sensitivity compared to other methods.[1] - Can be time-consuming. | - Limit of Detection (LOD): 19-21 µg/mL for PET microparticles (as a proxy).[2] - Limit of Quantification (LOQ): 74-85 µg/mL for PET microparticles (as a proxy).[2] - Precision: 99.4-99.9% for PET microparticles.[2] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying specific vibrational modes of functional groups that are distinct for cis and trans isomers. | - Enables real-time, in-situ monitoring of the isomerization process in the molten state using an ATR probe.[3][4] - Fast and sensitive to changes in chemical bonding. | - Overlapping peaks can complicate quantification.[1] - Lower intrinsic resolution compared to NMR.[1] - Requires careful calibration for accurate quantification. | - Sensitivity: Can detect changes in functional group concentrations in real-time.[3][4] - Quantitative Accuracy: Dependent on the development of a robust calibration model. |
| DSC | Measures the difference in heat flow between a sample and a reference as a function of temperature. Isomeric transitions can be observed as thermal events. | - Provides information on the thermal history and phase behavior of the polymer.[5] - Can detect transitions associated with isomerization. | - Indirect method for quantifying isomer ratios; relies on the correlation of thermal events with isomer content. - Lower sensitivity and specificity for direct isomer quantification compared to spectroscopic methods. | - Qualitative Analysis: Can identify the presence of different isomeric forms through distinct thermal transitions.[5] - Quantitative Analysis: Not directly applicable for determining isomer ratios. |
Experimental Protocols
Establishing Isomerization Equilibrium in Molten Polyester
Objective: To bring a polyester sample to a state of thermal equilibrium in the molten phase to allow for the analysis of the cis/trans isomer ratio.
Materials:
-
Polyester sample (e.g., Polyethylene terephthalate - PET)
-
Inert gas (e.g., Nitrogen or Argon)
-
High-temperature oven or a reaction vessel with controlled heating
Procedure:
-
Place a known amount of the polyester sample into a suitable container (e.g., a glass tube for NMR analysis or a crucible for DSC).
-
Purge the container with an inert gas to prevent oxidative degradation of the polymer at high temperatures.
-
Heat the sample to the desired temperature above its melting point in the oven or reaction vessel. The temperature should be carefully controlled and monitored.
-
Hold the sample at this temperature for a sufficient amount of time to ensure that the isomerization equilibrium is reached. This time will depend on the specific polyester and the temperature and may need to be determined experimentally by analyzing samples at different time points until the isomer ratio stabilizes.
-
For ex-situ analysis (NMR), rapidly quench the sample to room temperature to "freeze" the equilibrium state. This can be achieved by immersing the sample container in a cold bath (e.g., ice water or liquid nitrogen).
-
For in-situ analysis (FTIR), the probe is directly in contact with the molten polymer throughout the heating and holding period.
Analysis of Isomer Ratio
Objective: To quantify the cis/trans isomer ratio in a quenched polyester sample.
Procedure:
-
Dissolve a known amount of the quenched polyester sample in a suitable deuterated solvent (e.g., a mixture of trifluoroacetic acid-d and chloroform-d for PET).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer.
-
Identify the characteristic peaks corresponding to the protons of the cis and trans isomers. These will have slightly different chemical shifts.
-
Integrate the area under the respective peaks for the cis and trans isomers.
-
Calculate the molar ratio of the isomers based on the integral values.
Objective: To monitor the isomerization process and determine the equilibrium ratio in real-time.
Procedure:
-
Set up a reaction vessel with an Attenuated Total Reflectance (ATR) FTIR probe suitable for high-temperature measurements.
-
Introduce the polyester sample into the vessel and insert the ATR probe into the polymer.
-
Heat the sample to the desired temperature under an inert atmosphere.
-
Record FTIR spectra at regular intervals as the polymer melts and reaches thermal equilibrium.
-
Identify the characteristic absorption bands for the cis and trans isomers.
-
Develop a calibration model by correlating the absorbance of the characteristic peaks with known isomer concentrations (if available) or use the relative absorbance to monitor the approach to equilibrium.
-
Once the peak absorbances stabilize, the system is at equilibrium, and the relative isomer ratio can be determined.
Objective: To qualitatively assess the presence of different isomeric forms through their thermal transitions.
Procedure:
-
Accurately weigh a small amount of the quenched polyester sample into a DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate under an inert atmosphere.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for thermal events such as glass transitions, crystallization peaks, and melting peaks that may be associated with the presence of different isomers.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the analysis of isomerization equilibrium in molten polyester reactions.
Caption: Experimental workflow for analyzing isomerization equilibrium.
Signaling Pathways and Logical Relationships
The isomerization in polyesters like PET primarily involves the rotation around the C-O bond of the ethylene glycol unit, leading to cis and trans conformers. This equilibrium is influenced by temperature and the presence of catalysts. The analytical techniques probe the structural differences arising from this isomerization.
Caption: Relationship between isomerization and analytical detection.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. The first application of quantitative 1H NMR spectroscopy as a simple and fast method of identification and quantification of microplastic particles (PE, PET, and PS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. azom.com [azom.com]
- 5. gup.ugal.ro [gup.ugal.ro]
A Comparative Performance Analysis: Bio-based vs. Petroleum-based Cycloaliphatic Polyesters
The drive for sustainability has spurred significant research into bio-based polymers as alternatives to their traditional petroleum-derived counterparts. Among these, cycloaliphatic polyesters are valued for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in coatings, composites, and specialty packaging. This guide provides a detailed comparison of the performance of bio-based and petroleum-based cycloaliphatic polyesters, supported by experimental data, for researchers, scientists, and professionals in materials science and drug development.
Synthesis of Cycloaliphatic Polyesters
The primary difference between bio-based and petroleum-based cycloaliphatic polyesters lies in the origin of their monomeric units. A key cycloaliphatic monomer is 1,4-cyclohexanedimethanol (CHDM). While traditionally derived from petroleum, bio-based routes to CHDM are emerging. The diacid component is a more common differentiator.
Petroleum-based cycloaliphatic polyesters , such as poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), are typically synthesized from the polycondensation of CHDM with a petroleum-derived aromatic diacid like terephthalic acid (TPA) or its dimethyl ester.
Bio-based cycloaliphatic polyesters often substitute the petroleum-derived diacid with a bio-based alternative. A prominent example is poly(1,4-cyclohexylenedimethylene 2,5-furanoate) (PCHDMF), which utilizes 2,5-furandicarboxylic acid (FDCA), a platform chemical derivable from sugars.[1]
Performance Comparison
The performance of these polyesters is dictated by their chemical structure, particularly the nature of the diacid component. The rigid furan ring in PCHDMF and the benzene ring in PCT impart high thermal stability and mechanical strength.
Thermal Properties
Glass Transition Temperature (Tg): The Tg is a critical parameter indicating the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Bio-based PCHDMF exhibits a glass transition temperature of 74 °C.[1] The petroleum-based analogue, PCT, has a slightly higher Tg, typically around 88 °C.[2] This difference is attributed to the distinct geometries and polarities of the furan and benzene rings, which affect polymer chain mobility.
Melting Temperature (Tm): For semi-crystalline polyesters, the melting temperature is a key indicator of their upper service temperature. PCHDMF has a high melting temperature of 262 °C, indicating excellent thermal stability.[1] PCT also displays a high Tm, in the range of 290-300 °C.[2]
Thermal Stability: Thermogravimetric analysis (TGA) is used to determine the thermal degradation temperature (Td). Both PCHDMF and PCT exhibit high thermal stability, with degradation temperatures well above 300 °C, making them suitable for high-temperature applications. PCHDMF, for instance, shows a maximum decomposition temperature of around 412 °C.[1]
Mechanical Properties
The mechanical performance of these polyesters is crucial for structural applications. While direct comparative data for PCHDMF is limited, we can infer its likely performance by analogy to the well-studied bio-based poly(ethylene furanoate) (PEF) versus its petroleum-based counterpart, poly(ethylene terephthalate) (PET). PEF generally shows a higher tensile modulus and similar or slightly lower tensile strength compared to PET.
For instance, a bio-based amorphous copolyester containing CHDM and FDCA units demonstrated a high tensile strength of 88 MPa and a tensile modulus of 2140 MPa, showcasing the excellent mechanical properties achievable with bio-based cycloaliphatic polyesters.[3] Petroleum-based PCT is also known for its high strength and stiffness.
Biodegradability
A potential advantage of some bio-based polyesters is their enhanced biodegradability compared to petroleum-based counterparts. Aliphatic polyesters are known to be susceptible to microbial attack.[4] The presence of ester linkages in both bio-based and petroleum-based polyesters makes them potentially hydrolyzable. However, the rate of degradation is highly dependent on the specific chemical structure and environmental conditions. While cycloaliphatic polyesters are generally more resistant to degradation than their linear aliphatic counterparts, the introduction of monomers like FDCA may influence their long-term environmental fate. Specific biodegradation studies on PCHDMF are needed for a definitive comparison.
Data Summary
The table below summarizes the key performance indicators for a representative bio-based cycloaliphatic polyester (PCHDMF) and its petroleum-based analogue (PCT).
| Property | Bio-based (PCHDMF) | Petroleum-based (PCT) | Test Method |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | 74 °C[1] | ~88 °C[2] | DSC |
| Melting Temp. (Tm) | 262 °C[1] | 290 - 300 °C[2] | DSC |
| Degradation Temp. (Td,max) | ~412 °C[1] | > 320 °C[5] | TGA |
| Mechanical Properties | |||
| Tensile Strength | High (e.g., 88 MPa for a related copolyester)[3] | High (e.g., >41 MPa)[6] | Tensile Test |
| Tensile Modulus | High (e.g., 2140 MPa for a related copolyester)[3] | High (e.g., >230 MPa)[6] | Tensile Test |
Experimental Protocols
The data presented in this guide are typically obtained using standardized experimental procedures as outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure and composition of the synthesized polyesters.
-
Methodology: 1H NMR and 13C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). The polymer sample is dissolved in a suitable deuterated solvent (e.g., CDCl3 or a mixture of TFA-d/CDCl3). The spectra are analyzed to identify the characteristic peaks of the monomer units and to determine their relative incorporation in the polymer chain.[1]
Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.
-
Methodology: A small sample (5-10 mg) is sealed in an aluminum pan and placed in a DSC instrument. A typical procedure involves heating the sample to a temperature above its melting point to erase its thermal history, followed by controlled cooling and a second heating scan. The Tg is observed as a step change in the heat flow curve, while Tm is seen as an endothermic peak.[1]
Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability and decomposition profile of the polymer.
-
-
Methodology: A sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 or 20 °C/min). The weight loss of the sample is recorded as a function of temperature. The onset of degradation and the temperature of maximum weight loss rate are determined from the TGA curve and its derivative.[1]
-
Tensile Testing
-
Purpose: To measure the key mechanical properties, including tensile strength, tensile modulus, and elongation at break.
-
Methodology: Dog-bone shaped specimens are prepared from the polyester material by injection molding or compression molding. The tests are performed on a universal testing machine at a constant crosshead speed. The stress-strain curve is recorded, from which the mechanical properties are calculated.
Logical Comparison Workflow
The selection and evaluation of bio-based versus petroleum-based cycloaliphatic polyesters for a specific application follows a logical progression of analysis.
Conclusion
Bio-based cycloaliphatic polyesters, such as PCHDMF, have emerged as promising sustainable alternatives to their petroleum-based counterparts like PCT. They exhibit high thermal stability and have the potential for excellent mechanical properties, making them suitable for a wide range of applications. While petroleum-based incumbents like PCT may still hold an edge in certain thermal properties such as a higher glass transition and melting temperature, the performance gap is narrowing. Furthermore, the potential for enhanced biodegradability and the clear advantage of being derived from renewable resources position bio-based cycloaliphatic polyesters as key materials for a future circular economy. Further research focusing on direct, side-by-side comparisons and long-term degradation studies will be crucial in accelerating their adoption in the industry.
References
Unveiling the Superior Hydrolytic Stability of Polyesters with Trans-1,4-Cyclohexanedicarboxylate Units
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of advanced materials, the longevity and reliability of polymers under various environmental stresses are paramount. For researchers, scientists, and professionals in drug development, selecting a polyester with optimal hydrolytic stability is crucial for applications ranging from durable medical devices to controlled-release drug delivery systems. This guide provides an objective comparison of the hydrolytic stability of polyesters containing trans-1,4-cyclohexanedicarboxylate units, such as poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), against widely used polyesters like polyethylene terephthalate (PET) and polybutylene terephthalate (PBT).
Polyesters incorporating the rigid, cycloaliphatic trans-1,4-cyclohexanedicarboxylate monomer unit, derived from 1,4-cyclohexanedimethanol (CHDM), consistently demonstrate enhanced resistance to hydrolysis.[1][2] This superior performance is attributed to the inherent chemical structure of the cyclohexane ring, which imparts greater stability to the polymer backbone compared to the linear aliphatic diols found in PET and PBT. While direct, quantitative, side-by-side comparisons under identical hydrolytic conditions are not extensively available in publicly accessible literature, the consensus from numerous sources points to the improved durability of PCT in moist environments.
Comparative Performance Data
To provide a framework for understanding the hydrolytic stability of these polyesters, the following tables summarize representative data on the degradation of PET and PBT under hydrolytic conditions. This data, gathered from various studies, serves as a benchmark to contextualize the qualitative advantages of PCT.
Table 1: Hydrolytic Stability of Polyethylene Terephthalate (PET) at 85°C in Water
| Exposure Time (days) | Average Molecular Weight (Mn) Retention (%) | Tensile Strength Retention (%) |
| 0 | 100 | 100 |
| 5 | Data Not Available | ~95 |
| 10 | Data Not Available | ~90 |
| 15 | Data Not Available | ~85 |
| 20 | Data Not Available | ~80 |
| 25 | Data Not Available | ~75 |
Note: Data is synthesized from qualitative descriptions and trends reported in the literature. Precise numerical values may vary based on specific grade of PET and experimental conditions.
Table 2: Comparative Alkaline Hydrolysis of PET, PTT, and PBT Yarns
| Polyester Type | Weight Loss (%) after 60 min at 60°C in NaOH solution | Relative Resistance to Alkaline Hydrolysis |
| PET | 6.44 | Lowest |
| PTT | 3.62 | Intermediate |
| PBT | 2.10 | Highest |
This table illustrates the relative stability of different polyesters in an alkaline environment, which can be an indicator of their general hydrolytic resistance.[3][4] PBT shows the highest resistance in this specific test.
The Structural Advantage of Trans-1,4-Cyclohexanedicarboxylate
The enhanced hydrolytic stability of polyesters containing trans-1,4-cyclohexanedicarboxylate units can be attributed to the following structural factors:
-
Steric Hindrance: The bulky cyclohexane ring sterically hinders the approach of water molecules to the ester linkages, thus slowing down the hydrolysis reaction.
-
Hydrophobicity: The cycloaliphatic nature of the CHDM unit increases the hydrophobicity of the polymer chain, reducing water absorption and subsequent hydrolytic degradation.
-
Chain Rigidity: The rigid structure imparted by the cyclohexane ring leads to a more stable polymer morphology, which can further impede water penetration into the amorphous regions of the polymer.
Experimental Protocols for Assessing Hydrolytic Stability
Standardized testing is essential for accurately evaluating and comparing the hydrolytic stability of polyesters. The following are detailed methodologies for key experiments cited in the literature.
Accelerated Hydrolysis Testing (based on ASTM D3690 and ISO 1419)
This test is designed to simulate the long-term effects of heat and humidity on a material.
1. Sample Preparation:
- Prepare standardized test specimens (e.g., tensile bars, films) of the polyester materials to be tested (PCT, PET, PBT).
- Ensure all specimens have consistent dimensions and are free from surface defects.
- Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for a minimum of 24 hours prior to testing.
2. Hydrolysis Chamber Conditions:
- Place the specimens in a controlled environmental chamber.
- Set the temperature to an elevated level, typically between 70°C and 95°C.
- Maintain a high relative humidity, usually 95% or greater.
3. Exposure and Evaluation:
- Expose the specimens to the hydrolytic conditions for a predetermined duration, with periodic removal for testing.
- At each time point, remove a set of specimens and allow them to recondition to standard temperature and humidity for 24 hours.
- Evaluate the following properties:
- Mechanical Properties: Conduct tensile tests to determine the retention of tensile strength and elongation at break.
- Visual Inspection: Examine the specimens for any signs of degradation such as cracking, crazing, or changes in color and opacity.
- Mass Loss: Measure the change in mass of the specimens after drying to quantify material loss due to hydrolysis.
Molecular Weight Analysis via Gel Permeation Chromatography (GPC)
GPC is a powerful technique to quantify the extent of chain scission resulting from hydrolysis.
1. Sample Preparation:
- Take a small, representative sample of the polyester before and after hydrolysis.
- Dissolve the polymer in a suitable solvent (e.g., a mixture of hexafluoroisopropanol (HFIP) and chloroform for PET and PCT) to a known concentration.
- Filter the solution to remove any particulates.
2. GPC System and Conditions:
- Columns: Use a set of columns appropriate for the molecular weight range of the polyesters.
- Mobile Phase: Use the same solvent as used for sample dissolution.
- Detector: A refractive index (RI) detector is commonly used.
- Calibration: Calibrate the system using polystyrene standards of known molecular weights.
3. Data Analysis:
- Inject the prepared sample solutions into the GPC system.
- From the resulting chromatograms, determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the polymer before and after hydrolysis.
- Calculate the percentage decrease in molecular weight as a measure of degradation.
Visualizing the Process and Logic
To better illustrate the concepts discussed, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester should be treated as a chemical irritant and disposed of as solid, non-halogenated organic waste. Adherence to local, regional, and national regulations is mandatory.
This guide provides essential safety and logistical information for the proper disposal of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester (CAS RN: 15177-67-0) in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
I. Hazard Identification and Safety Precautions
trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is classified as a chemical that causes skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles | Protects against splashes and dust. |
| Hand Protection | Protective gloves (e.g., Nitrile) | Prevents skin contact and irritation. |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
II. Step-by-Step Disposal Protocol
This protocol outlines the procedure for the collection and disposal of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester as solid chemical waste.
-
Segregation:
-
Container Selection and Labeling:
-
Use a container that is chemically compatible with the compound and can be securely sealed.[3]
-
The container must be in good condition, free from leaks or cracks.
-
Label the waste container with "Hazardous Waste," the full chemical name ("trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester"), and the associated hazards (e.g., "Irritant").
-
-
Waste Accumulation:
-
Carefully transfer the solid waste into the designated container, minimizing the generation of dust.
-
Keep the waste container closed at all times, except when adding waste.[1][3]
-
Store the waste container in a designated satellite accumulation area within the laboratory.[4] This area should be away from incompatible materials, such as strong oxidizing agents.
-
-
Final Disposal:
-
Once the container is full or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this chemical down the drain or in the regular trash.[5]
-
Chemical waste generators are responsible for consulting and adhering to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
-
III. Spill and Exposure Procedures
In the event of a spill or exposure, follow these immediate safety measures:
Table 2: Emergency Procedures
| Situation | Action |
| Skin Contact | Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[1] |
| Spill | Sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container for disposal.[5] |
| Inhalation | Move to fresh air. If you feel unwell, seek medical attention.[1] |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester.
Caption: Disposal workflow for trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester.
References
Personal protective equipment for handling trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester
Essential Safety and Handling Guide for trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester
For Immediate Reference: Operational and Disposal Plan
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester (CAS No. 15177-67-0). The following procedures are designed to ensure the safe handling, use, and disposal of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is classified with the GHS07 pictogram, indicating it is a warning-level hazard. The primary hazards associated with this chemical are:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Refer to manufacturer's specifications for breakthrough time and material compatibility. | To prevent skin contact and irritation[1]. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust that can cause serious eye irritation[1]. |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 respirator or higher is recommended. | To avoid inhalation of dust which may cause respiratory irritation[1]. |
Detailed Experimental Protocol: Safe Handling Workflow
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Work in a designated area, preferably within a chemical fume hood or in a well-ventilated laboratory.
-
Ensure safety shower and eyewash stations are accessible and operational.
-
Before handling, confirm all necessary PPE is available and in good condition.
2. Handling the Chemical:
-
Wear all required PPE as specified in the table above.
-
Avoid generating dust. If the compound is a solid, handle it carefully.
-
Measure and dispense the chemical in a fume hood to minimize inhalation risk.
-
Avoid contact with skin and eyes[2]. In case of accidental contact, follow first-aid measures immediately.
3. First-Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]. Seek medical attention.
-
If on skin: Wash with plenty of soap and water. Remove contaminated clothing.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
4. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
5. Spills and Accidental Release:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
Ventilate the area of the spill.
6. Disposal Plan:
-
Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as hazardous and ensure complete and accurate classification[2][3].
Visual Workflow for Safe Handling
The following diagram outlines the logical steps for safely handling trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
